Triisopropylphosphonium tetrafluoroborate
Description
Properties
IUPAC Name |
tri(propan-2-yl)phosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P.BF4/c1-7(2)10(8(3)4)9(5)6;2-1(3,4)5/h7-9H,1-6H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBIZABAOCDZNU-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)[PH+](C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455500 | |
| Record name | TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121099-07-8 | |
| Record name | TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropylphosphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Triisopropylphosphonium Tetrafluoroborate for Advanced Chemical Synthesis
Foreword: Unveiling a Workhorse of Modern Catalysis
In the landscape of contemporary organic synthesis, the quest for efficient, robust, and versatile catalytic systems is perpetual. Among the myriad of tools available to the modern chemist, phosphine ligands and their precursors hold a preeminent position. This guide delves into the technical intricacies of Triisopropylphosphonium tetrafluoroborate, [(i-Pr)₃PH][BF₄], a compound that has emerged as a cornerstone pre-ligand in a multitude of catalytic transformations. While appearing as a simple salt, its true value lies in the controlled, in-situ generation of triisopropylphosphine, a sterically demanding and strongly electron-donating ligand. This combination of properties is pivotal for driving challenging cross-coupling reactions that are fundamental to the construction of complex molecules in the pharmaceutical and materials science industries.
This document moves beyond a cursory overview, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and application. We will explore the causality behind its effectiveness, offering field-proven insights into its role in catalysis and providing detailed protocols to empower its practical implementation.
Core Chemical and Physical Properties
This compound is a colorless to white crystalline solid that serves as a stable, air-tolerant precursor to the highly reactive triisopropylphosphine ligand.[1] Its salt-like nature imparts distinct physical properties that are advantageous for handling and storage compared to the free phosphine, which is a pyrophoric liquid.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₂₂BF₄P | [2] |
| Molecular Weight | 248.05 g/mol | [2] |
| CAS Number | 121099-07-8 | [2] |
| Appearance | Colorless to white crystalline powder | [1] |
| Solubility | Soluble in ethanol, acetone, dimethylformamide. | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3][4] |
The structure consists of a central phosphorus atom bonded to three isopropyl groups and one hydrogen atom, forming the triisopropylphosphonium cation. This cation is ionically paired with the non-coordinating tetrafluoroborate anion.
Caption: Structure of this compound.
Synthesis and Handling
Recommended Synthesis Protocol
While some sources suggest alternative routes, the most reliable and straightforward synthesis of this compound involves the direct protonation of triisopropylphosphine with tetrafluoroboric acid. This acid-base reaction is typically clean and high-yielding.
Caution: Triisopropylphosphine is a pyrophoric liquid and should be handled under an inert atmosphere with appropriate personal protective equipment. Tetrafluoroboric acid is highly corrosive.
Experimental Protocol:
-
To a stirred solution of triisopropylphosphine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen) at 0 °C, add a solution of tetrafluoroboric acid (ca. 50% in water, 1.0 eq) dropwise.
-
Upon addition, a white precipitate will form.
-
Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the white solid by filtration under inert atmosphere.
-
Wash the solid with copious amounts of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white powder under high vacuum to yield this compound. The product should be stored under an inert atmosphere at 2-8 °C.[3][4]
Caption: In-situ generation of triisopropylphosphine ligand.
The liberated triisopropylphosphine possesses a unique combination of steric and electronic properties that are highly beneficial in many catalytic cycles, particularly those involving palladium.
-
Steric Bulk: Triisopropylphosphine is a sterically demanding ligand, with a Tolman cone angle of approximately 160°. [1]This bulkiness promotes the formation of low-coordinate, highly reactive metal centers (e.g., L-Pd(0) species), which are crucial for initiating the catalytic cycle via oxidative addition. The steric hindrance also facilitates the final reductive elimination step, which is often the product-forming step of the cycle.
-
Electron-Donating Ability: As an alkylphosphine, triisopropylphosphine is a strong σ-donor. This high electron density on the phosphorus atom is donated to the metal center, which in turn increases the electron density on the metal. This electronic enrichment of the metal center facilitates the oxidative addition of challenging substrates, such as aryl chlorides, and can stabilize electron-deficient intermediates in the catalytic cycle.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, is a prime example of a transformation where triisopropylphosphine-derived ligands excel. The use of this compound as a pre-ligand offers a convenient and reliable method for performing these reactions, especially with less reactive coupling partners like aryl chlorides.
General Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Exemplary Protocol: Amination of an Aryl Chloride
This protocol demonstrates a typical application of this compound in the coupling of a primary amine with an electron-rich aryl chloride.
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (2 mol%), this compound (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.
-
Add the aryl chloride (1.0 eq), the primary amine (1.2 eq), and anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. The use of bulky, electron-rich phosphine ligands generated from this compound can be particularly effective for the coupling of sterically hindered substrates or for reactions involving aryl chlorides.
Exemplary Protocol: Coupling of an Aryl Chloride with a Boronic Acid
-
In a reaction vessel, combine the aryl chloride (1.0 eq), the boronic acid (1.5 eq), potassium phosphate (K₃PO₄, 2.0 eq), Pd(OAc)₂ (2 mol%), and this compound (4 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add a mixture of toluene and water (e.g., 10:1 v/v).
-
Heat the mixture to 80-110 °C with vigorous stirring for 4-16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the biaryl product.
Thermal Stability and Decomposition
Phosphonium tetrafluoroborate salts generally exhibit good thermal stability. [5]However, at elevated temperatures, decomposition can occur. The primary decomposition pathway for tetrafluoroborate salts often involves the release of boron trifluoride (BF₃) and hydrogen fluoride (HF), particularly in the presence of trace moisture. [6][7][8]For this compound, thermal decomposition at very high temperatures would likely lead to the fragmentation of the isopropyl groups and the formation of various phosphorus-containing byproducts. It is advisable to use the lowest effective temperature in catalytic reactions to minimize potential ligand degradation.
Toxicological Profile
While specific toxicological data for this compound is limited, organophosphonium salts as a class can exhibit varying levels of toxicity. [9]Lipophilic phosphonium salts have been investigated for their cytotoxic effects, as they can accumulate in the mitochondria of cells. [10][11]The primary hazards associated with this compound in a laboratory setting are its irritant properties. [1]Chronic exposure and inhalation of the dust should be avoided.
Conclusion and Future Outlook
This compound is more than just a simple chemical; it is an enabling tool for modern organic synthesis. Its stability, ease of handling, and role as a reliable precursor to one of the most effective bulky, electron-rich phosphine ligands make it an invaluable asset in the synthesis of complex molecular architectures. By understanding its fundamental properties and the mechanistic principles that underpin its utility, researchers can confidently employ this reagent to tackle challenging synthetic problems, particularly in the realm of palladium-catalyzed cross-coupling reactions. As the demand for more efficient and selective catalytic methods continues to grow, the strategic use of well-designed pre-ligands like this compound will undoubtedly remain at the forefront of innovation in drug discovery and materials science.
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Giraudet, A., et al. (n.d.). Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]
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González-Vera, J. A., et al. (n.d.). Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a. BORIS Portal. Retrieved from [Link]
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An In-Depth Technical Guide to Triisopropylphosphonium Tetrafluoroborate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Triisopropylphosphonium tetrafluoroborate. This document is intended to serve as a core resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development. The information contained herein is curated to provide not only a thorough understanding of the compound's fundamental properties but also to offer actionable insights into its practical applications. By elucidating the causality behind experimental choices and grounding our knowledge in authoritative sources, we aim to empower our readers to leverage this versatile reagent to its full potential in their research and development endeavors.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula [(CH(CH₃)₂)₃PH]BF₄, is a white to off-white crystalline solid or powder.[1][2] It is an organophosphorus salt consisting of a triisopropylphosphonium cation and a tetrafluoroborate anion. The compound is characterized by its CAS Number 121099-07-8 and a molecular weight of 248.05 g/mol .[2]
The triisopropylphosphonium cation features a central phosphorus atom bonded to three sterically bulky isopropyl groups and one hydrogen atom. This steric hindrance is a defining characteristic of the ligand precursor and plays a crucial role in its catalytic applications. The tetrafluoroborate anion is a non-coordinating anion, which contributes to the salt's stability and solubility in a range of organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₉H₂₂BF₄P | [2] |
| Molecular Weight | 248.05 g/mol | [2] |
| CAS Number | 121099-07-8 | [2] |
| Appearance | White to colorless crystals or powder | [1] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dimethylformamide. | [1] |
| Storage | Under inert gas (nitrogen or argon) at 2-8°C. | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward acid-base reaction between triisopropylphosphine and tetrafluoroboric acid. This method is a common and efficient way to produce phosphonium salts.
Conceptual Workflow for Synthesis
The synthesis can be visualized as a simple protonation of the Lewis basic triisopropylphosphine by the strong Brønsted acid, tetrafluoroboric acid.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
While a specific peer-reviewed protocol for this exact salt is not widely published, the following is a generalized, reliable procedure based on standard laboratory practices for the synthesis of phosphonium tetrafluoroborates.
Materials:
-
Triisopropylphosphine (P(i-Pr)₃)
-
Tetrafluoroboric acid (HBF₄, typically a 48-50 wt. % solution in water or diethyl ether)
-
Anhydrous diethyl ether (Et₂O) or another suitable non-polar solvent
-
Schlenk flask or round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a fume hood, equip a clean, dry Schlenk flask with a magnetic stir bar and place it under an inert atmosphere.
-
Dissolution: Add triisopropylphosphine to the flask and dissolve it in a minimal amount of anhydrous diethyl ether.
-
Acid Addition: Cool the solution in an ice bath (0°C). Slowly add a stoichiometric equivalent of tetrafluoroboric acid dropwise from a dropping funnel with vigorous stirring. Caution: The reaction is exothermic.
-
Precipitation: Upon addition of the acid, a white precipitate of this compound will form.
-
Isolation: After the addition is complete, continue stirring for an additional 30 minutes at 0°C. Isolate the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the final this compound as a white powder.
Self-Validation: The successful synthesis can be confirmed by melting point determination and spectroscopic analysis (NMR and IR), comparing the data with known values for similar phosphonium salts. The product should be a stable, white solid.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a doublet for the P-H proton with a large coupling constant (¹JP-H) due to the direct bond to the phosphorus-31 nucleus. The isopropyl methine protons (CH) will appear as a multiplet due to coupling to both the adjacent methyl protons and the phosphorus atom. The methyl protons (CH₃) will appear as a doublet of doublets.
-
³¹P NMR: The phosphorus-31 NMR spectrum will be the most informative, showing a characteristic signal for the phosphonium cation. The chemical shift will be in the downfield region typical for tetracoordinated phosphorus. The signal will be split into a doublet by the directly attached proton.
-
¹⁹F NMR: The fluorine-19 NMR spectrum will show a signal for the tetrafluoroborate anion.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations for the isopropyl groups. A notable feature will be the P-H stretching vibration.
Applications in Organic Synthesis and Catalysis
This compound is primarily used as a convenient and stable precursor to the highly valuable triisopropylphosphine ligand. The phosphine itself is a pyrophoric liquid, making the solid, air-stable phosphonium salt a safer and more practical alternative for storage and handling. The active phosphine ligand is readily generated in situ by deprotonation with a suitable base.
Generation of Triisopropylphosphine
The liberation of triisopropylphosphine from its tetrafluoroborate salt is a key step for its use in catalysis. This is typically achieved by deprotonation with a strong, non-nucleophilic base.
Caption: In situ generation of Triisopropylphosphine.
A specific protocol for this deprotonation has been reported, using sodium hydride in tetrahydrofuran, affording the free phosphine in high yield.[2]
Role in Homogeneous Catalysis
Triisopropylphosphine is a highly effective ligand in a variety of transition metal-catalyzed reactions. Its utility stems from a combination of its strong electron-donating ability and its significant steric bulk.
-
Suzuki-Miyaura Coupling: In this palladium-catalyzed cross-coupling reaction, bulky and electron-rich phosphine ligands like triisopropylphosphine are known to promote the oxidative addition of the aryl halide to the palladium(0) center and facilitate the reductive elimination step, leading to higher catalytic activity.[4]
-
Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, the steric bulk and electron-donating nature of triisopropylphosphine are beneficial for the palladium-catalyzed formation of carbon-nitrogen bonds. These properties help to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.
-
Ruthenium-Catalyzed Imine Hydrogenation: this compound is listed as a reactant for the synthesis of triisopropylphosphine complexes of ruthenium(II), which are active catalysts for imine hydrogenation.[1][3] The phosphine ligand plays a crucial role in modulating the electronic and steric environment of the ruthenium center, thereby influencing the efficiency and selectivity of the hydrogenation process.
The causality behind the choice of triisopropylphosphine in these reactions lies in its ability to accelerate key steps in the catalytic cycle. The strong electron-donating character increases the electron density on the metal center, which generally enhances the rate of oxidative addition. The large steric bulk promotes reductive elimination, the product-forming step, and can also help to create a coordinatively unsaturated metal center that is more reactive.
Safety and Handling
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1] It is corrosive and can cause burns upon contact.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere, away from sources of ignition and strong oxidizing agents.[1][3]
Table 2: Hazard and Safety Information
| Hazard Statement | Precautionary Statement | References |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its stability and ease of handling make it an excellent precursor to the highly active but pyrophoric triisopropylphosphine ligand. A thorough understanding of its properties, synthesis, and the mechanistic role of the derived ligand in catalysis is essential for its effective application in research and development, particularly in the synthesis of complex molecules and pharmaceuticals. This guide provides a foundational understanding to empower scientists to utilize this reagent with confidence and precision.
References
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ChemBK. Triisopropylphosphine Tetrafluoroborate. [Link]
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MySkinRecipes. This compound. [Link]
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Synthesis of Triisopropylphosphonium tetrafluoroborate
An In-Depth Technical Guide to the Synthesis of Triisopropylphosphonium Tetrafluoroborate
This compound, [(i-Pr)₃PH][BF₄], is a valuable organophosphorus compound widely utilized as a precursor to the bulky, electron-rich triisopropylphosphine ligand, a cornerstone in modern catalysis. This guide provides a comprehensive overview of its synthesis, focusing on the direct protonation of triisopropylphosphine with tetrafluoroboric acid. We will delve into the mechanistic underpinnings, provide a detailed and field-tested experimental protocol, address critical safety considerations, and outline standard characterization techniques. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this essential reagent's preparation.
Introduction: The Significance of Bulky Phosphonium Salts
Phosphonium salts are a class of organophosphorus compounds with the general formula [R₄P]⁺X⁻. They serve as crucial intermediates and reagents in a vast array of chemical transformations, most notably the Wittig reaction for olefin synthesis.[1] The properties and reactivity of a phosphonium salt are dictated by the nature of the R groups on the phosphorus atom and the counter-anion X⁻.
This compound is particularly significant due to the steric bulk and electron-donating nature of its isopropyl groups. The free phosphine, triisopropylphosphine (TIPP), is a highly effective ligand in transition metal catalysis, promoting high reactivity and selectivity in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[2][3] However, TIPP is a pyrophoric liquid that can ignite spontaneously in air, making it difficult and hazardous to handle.[4][5]
The corresponding phosphonium tetrafluoroborate salt is a stable, crystalline solid that is significantly easier and safer to store and handle.[2][6] It can be weighed in the air and used to generate the free phosphine in situ through deprotonation, providing a convenient and reliable source of this important ligand. The tetrafluoroborate anion is non-coordinating and robust, ensuring it does not interfere with subsequent catalytic reactions.
The Core Synthesis: A Mechanistic Perspective
The most direct and efficient synthesis of this compound involves a simple Brønsted-Lowry acid-base reaction. The lone pair of electrons on the phosphorus atom of triisopropylphosphine acts as a Lewis base, attacking the proton from the strong acid, tetrafluoroboric acid (HBF₄).
Reaction Mechanism: Protonation
The phosphorus atom in triisopropylphosphine is nucleophilic due to its lone pair and the inductive effect of the three electron-donating isopropyl groups.[7] Tetrafluoroboric acid is a strong, non-oxidizing acid that provides a clean source of protons. The reaction is a rapid and exothermic proton transfer, resulting in the formation of a new P-H bond and the stable phosphonium cation, with the tetrafluoroborate anion providing charge balance.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for the safe and efficient synthesis of high-purity this compound on a laboratory scale. The causality behind each step is explained to ensure both success and safety.
Critical Safety Considerations
-
Triisopropylphosphine (TIPP): TIPP is a pyrophoric liquid that catches fire spontaneously on contact with air.[4] It is also corrosive and causes severe skin burns and eye damage.[4] It must be handled exclusively under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Tetrafluoroboric Acid (HBF₄): HBF₄ is a highly corrosive and toxic acid that causes severe skin burns and eye damage.[8][9] Inhalation can be fatal. It reacts with metals to produce flammable hydrogen gas.[9]
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[4][8]
Reagent and Equipment Data
| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Hazards |
| Triisopropylphosphine | 6476-36-4 | 160.24 | Pyrophoric, Corrosive[4][10] |
| Tetrafluoroboric acid (~54% in ether) | 16872-11-0 | 87.81 | Highly Corrosive, Toxic[8][9] |
| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | Extremely Flammable, Peroxide-former |
Equipment: Schlenk line or glovebox, magnetic stirrer, dropping funnel, round-bottom flasks (oven-dried), cannula, filtration apparatus (Schlenk filter), ice bath.
Step-by-Step Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Detailed Procedure:
-
Inert Atmosphere Preparation: Assemble and flame-dry all glassware. Place a magnetic stir bar in a 250 mL two-neck round-bottom flask equipped with a dropping funnel and a gas inlet adapter. Purge the entire system with dry argon or nitrogen for at least 30 minutes.
-
Reagent Preparation: Using a gas-tight syringe under a positive pressure of inert gas, carefully transfer triisopropylphosphine (e.g., 10.0 g, 62.4 mmol) into the reaction flask. Add 100 mL of anhydrous diethyl ether via cannula to dissolve the phosphine.
-
Reaction Execution: Cool the stirring solution to 0 °C using an ice-water bath. Charge the dropping funnel with tetrafluoroboric acid-diethyl ether complex (e.g., ~54 wt. %, 1 equivalent). Add the HBF₄ solution dropwise to the phosphine solution over 30 minutes. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation or a dangerous temperature increase. A voluminous white precipitate will form immediately.
-
Reaction Completion and Isolation: After the addition is complete, allow the slurry to stir at 0 °C for an additional hour, then remove the ice bath and let it warm to room temperature while stirring for another hour. Isolate the white solid product by filtration under inert atmosphere using a Schlenk filter cannula or by transferring the entire apparatus into a glovebox for filtration.
-
Purification and Drying: Wash the filter cake with two portions of cold (0 °C) anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials or soluble impurities. Dry the resulting fine white powder under high vacuum for several hours to remove all residual solvent.
-
Product Characterization and Storage: The final product, this compound, should be a white crystalline powder.[6] The typical yield for this procedure is >95%. Store the product in a tightly sealed container under an inert atmosphere.[6][11]
Analytical Characterization
To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:
-
³¹P NMR: This is the most definitive technique. A single resonance is expected, shifted downfield from the starting triisopropylphosphine, with a large one-bond coupling constant (¹J(P,H)) of approximately 450-500 Hz, appearing as a doublet.
-
¹H NMR: The spectrum should show a doublet of septets for the P-H proton, a multiplet for the methine (CH) protons of the isopropyl groups, and a doublet of doublets for the methyl (CH₃) protons.
-
¹⁹F NMR & ¹¹B NMR: These spectra will confirm the presence of the [BF₄]⁻ anion, typically showing a singlet for ¹⁹F and a quintet for ¹¹B (due to coupling with four equivalent fluorine atoms).
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The synthesis of this compound via direct protonation is a straightforward, high-yielding, and reliable procedure. Its primary value lies in converting a hazardous, pyrophoric liquid phosphine into a stable, weighable solid, thereby enhancing safety and convenience in the laboratory. By understanding the underlying mechanism and adhering strictly to the safety and handling protocols outlined in this guide, researchers can confidently prepare this essential reagent for its diverse applications in catalysis and synthetic chemistry.
References
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Making phosphonium salts. (2019). YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonium salt synthesis by alkylation or C-P coupling. Retrieved from [Link]
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ChemBK. (2024). Triisopropylphosphine Tetrafluoroborate. Retrieved from [Link]
- Process for the preparation of phosphonium salts. (1995). Google Patents.
-
Synthesis of phosphonium salts. (n.d.). ResearchGate. Retrieved from [Link]
-
McIntosh, J. M., & Steevensz, R. S. (1977). Some methods for the preparation of α-alkylated vinylphosphonium salts and their use in 2,5-dihydrothiophene synthesis. Canadian Journal of Chemistry, 55(13), 2442-2447. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a. (n.d.). BORIS Portal. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Preparation and Reactions of Tetrafluoroboric Acid. (n.d.). Science of Synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Tetrafluoroboric acid. PubChem. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical Properties of Triisopropylphosphonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Triisopropylphosphonium tetrafluoroborate ([P(iPr)₃H][BF₄]), a quaternary phosphonium salt, is a compound of increasing interest in various chemical applications, from catalysis to synthesis.[1] This technical guide provides a comprehensive overview of the core physical properties of this salt, offering a foundational understanding for its application in research and development. The document synthesizes available data with established scientific principles to offer insights into its handling, characterization, and behavior.
Introduction: The Significance of Phosphonium Salts
Quaternary phosphonium salts, characterized by a central phosphorus atom bonded to four organic residues and associated with a counter-anion, represent a versatile class of compounds. Their utility spans roles as phase-transfer catalysts, ionic liquids, and intermediates in various organic transformations.[2] The physical properties of these salts, such as their melting point, solubility, and thermal stability, are critical determinants of their suitability for specific applications. This compound, with its moderately bulky isopropyl groups and the inorganic tetrafluoroborate anion, presents a unique combination of steric and electronic properties.
Core Physical Properties
A thorough understanding of the physical characteristics of this compound is paramount for its effective and safe use. The following table summarizes the key physical properties, compiled from various sources and established principles.
| Property | Value | Source/Comment |
| CAS Number | 121099-07-8 | [1] |
| Molecular Formula | C₉H₂₂BF₄P | [3][4] |
| Molecular Weight | 248.05 g/mol | [3][4] |
| Appearance | Colorless to white crystalline solid or powder. | [3] |
| Melting Point | Data not available. Expected to be a relatively high melting solid, by analogy to similar phosphonium salts. For comparison, Tri-tert-butylphosphonium tetrafluoroborate has a melting point of 261 °C. | |
| Boiling Point | Decomposes at high temperatures. | |
| Density | Data not available. | |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and dimethylformamide. |
Spectroscopic and Thermal Characterization
The structural integrity and thermal behavior of this compound are best understood through spectroscopic and thermal analysis techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure and purity of phosphonium salts.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl protons and the P-H proton. The methine proton of the isopropyl group will appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom. The methyl protons will appear as a doublet of doublets. The P-H proton will exhibit a characteristic large coupling constant to the phosphorus atom.
-
¹³C NMR: The carbon spectrum will show two distinct signals for the methine and methyl carbons of the isopropyl groups, with coupling to the phosphorus atom.
-
³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, likely a doublet of septets due to coupling with the P-H proton and the methine protons of the isopropyl groups. The chemical shift will be in the characteristic range for tetracoordinate phosphonium cations.[1]
-
¹⁹F NMR: The fluorine-19 NMR spectrum will display a characteristic signal for the tetrafluoroborate anion, which may show coupling to the ¹¹B isotope.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the C-H stretching and bending vibrations of the isopropyl groups. Key absorptions will also arise from the P-H bond and the B-F stretching of the tetrafluoroborate anion.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The thermal stability of this compound is a critical parameter, especially for applications at elevated temperatures.
-
TGA: Thermogravimetric analysis is expected to show that the compound is stable to a relatively high temperature, after which it will undergo decomposition. The decomposition of tetrafluoroborate salts can proceed via the loss of HF and BF₃.[5]
-
DSC: Differential scanning calorimetry would reveal the melting point of the compound as a sharp endothermic peak. Other thermal events, such as solid-solid phase transitions, could also be identified. The thermal stability of ionic liquids with the tetrafluoroborate anion is influenced by the nature of the cation.[5]
Experimental Protocols: A Guide to Characterization
For researchers seeking to verify the physical properties of this compound, the following experimental protocols provide a standardized approach.
Determination of Melting Point using Differential Scanning Calorimetry (DSC)
The causality behind choosing DSC for melting point determination lies in its precision and ability to detect other thermal transitions.
Methodology:
-
Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.
-
Crimp the pan to ensure good thermal contact.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
Structural Elucidation by Multinuclear NMR Spectroscopy
This protocol ensures a comprehensive structural analysis by observing all NMR-active nuclei in the compound.
Methodology:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Acquire a ¹H NMR spectrum to observe the proton environments and their couplings.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify the number and type of carbon atoms.
-
Acquire a ³¹P{¹H} NMR spectrum (proton-decoupled) to determine the chemical shift of the phosphorus atom.
-
Acquire a ¹⁹F NMR spectrum to characterize the tetrafluoroborate anion.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound.
Handling, Storage, and Safety
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage to ensure the integrity of the compound and the safety of laboratory personnel.
-
Handling: this compound is an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[3][4][7] This prevents degradation from moisture and atmospheric oxygen.
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of this compound.
Caption: Workflow for the Physical Characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the known and expected physical properties of this compound. While some quantitative data remains to be experimentally determined and published in peer-reviewed literature, the information presented herein, based on analogous compounds and established chemical principles, offers a robust starting point for researchers. The provided experimental protocols and logical workflow serve as a practical guide for the characterization of this and similar phosphonium salts, ensuring scientific integrity and reproducibility in research and development endeavors.
References
Sources
- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]
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- 6. Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 121099-07-8 [m.chemicalbook.com]
An In-Depth Technical Guide to Triisopropylphosphonium Tetrafluoroborate (CAS No. 121099-07-8) for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisopropylphosphonium tetrafluoroborate, identified by CAS number 121099-07-8, is a versatile and highly valuable phosphonium salt in modern organic synthesis. Its primary utility lies in its role as a stable, air-tolerant precursor to the sterically hindered and electron-rich triisopropylphosphine ligand, a crucial component in numerous palladium-catalyzed cross-coupling reactions. Furthermore, it has found application as an effective coupling reagent in solid-phase peptide synthesis (SPPS), promoting efficient amide bond formation with minimal racemization. This guide provides a comprehensive overview of its chemical and physical properties, detailed mechanistic insights into its key applications, and practical, step-by-step protocols for its use in both cross-coupling reactions and peptide synthesis, empowering researchers to leverage its full potential in the synthesis of complex molecules and drug candidates.
Introduction: The Strategic Advantage of a Stable Phosphine Precursor
In the realm of synthetic organic chemistry, particularly in the construction of carbon-carbon and carbon-heteroatom bonds, phosphine ligands play a pivotal role in modulating the reactivity and selectivity of transition metal catalysts. Triisopropylphosphine [P(i-Pr)₃] is a highly effective ligand due to its strong electron-donating character and significant steric bulk, which facilitate key steps in catalytic cycles such as oxidative addition and reductive elimination. However, triisopropylphosphine itself is a pyrophoric and air-sensitive liquid, posing significant handling and storage challenges.
This compound emerges as an elegant solution to this problem. As a crystalline, air-stable solid, it offers superior handling characteristics and a longer shelf-life. The active triisopropylphosphine ligand can be readily generated in situ by deprotonation with a suitable base, making this salt a convenient and safer alternative for introducing the P(i-Pr)₃ ligand into catalytic systems. This stability and ease of use have made it an indispensable tool in academic and industrial laboratories for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 121099-07-8 | [1] |
| Molecular Formula | C₉H₂₂BF₄P | [1] |
| Molecular Weight | 248.05 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | Data not available | |
| Solubility | Soluble in some organic solvents such as ethanol, acetone, and dimethylformamide. | [2] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [4][5] |
Spectroscopic Data:
While specific spectra for this compound are not widely published in publicly accessible databases, the expected spectroscopic features can be inferred from its structure and data for similar compounds.
-
¹H NMR: The spectrum would be expected to show a doublet of septets for the methine protons (-CH) of the isopropyl groups, coupled to both the methyl protons and the phosphorus atom. The methyl protons (-CH₃) would likely appear as a doublet of doublets.
-
¹³C NMR: The spectrum would show two signals for the isopropyl groups, corresponding to the methine and methyl carbons, with characteristic coupling to the phosphorus atom.
-
³¹P NMR: A single resonance is expected for the phosphonium center. The chemical shift would be downfield compared to the corresponding triisopropylphosphine, reflecting the change in the electronic environment of the phosphorus atom upon protonation.[5][6]
-
IR Spectroscopy: The spectrum would exhibit characteristic peaks for C-H stretching and bending vibrations of the isopropyl groups. Additionally, strong absorption bands associated with the tetrafluoroborate anion (BF₄⁻) would be present, typically in the region of 1000-1100 cm⁻¹.
Core Applications in Organic Synthesis
This compound has two primary and impactful applications in modern organic synthesis: as a ligand precursor in palladium-catalyzed cross-coupling reactions and as a coupling reagent in peptide synthesis.
Ligand Precursor in Palladium-Catalyzed Cross-Coupling Reactions
The in-situ generation of the triisopropylphosphine ligand from its tetrafluoroborate salt is a cornerstone of its utility in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of C-C, C-N, and C-O bonds, which are prevalent in many pharmaceutical compounds.[7][8]
Mechanism of Action:
The general catalytic cycle for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, involves a Pd(0)/Pd(II) cycle. The bulky and electron-rich triisopropylphosphine ligand plays a crucial role in several steps:
-
Oxidative Addition: The Pd(0) complex, stabilized by the phosphine ligand, undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-donating nature of the P(i-Pr)₃ ligand increases the electron density on the palladium center, facilitating this often rate-limiting step.
-
Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The subsequent step involves either the transfer of an organic group from an organoboron reagent to the palladium center or the coordination and deprotonation of an amine.
-
Reductive Elimination: The final step is the reductive elimination of the desired product, regenerating the Pd(0) catalyst. The steric bulk of the triisopropylphosphine ligand promotes this step.[4][9][10]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction utilizing this compound as a precursor for the triisopropylphosphine ligand.
Reaction: Synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
This compound (CAS 121099-07-8)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-methoxybiphenyl as a white solid.[11][12]
Causality Behind Experimental Choices:
-
Ligand to Palladium Ratio: A 2:1 ratio of phosphine to palladium is often optimal to ensure the formation of the active monoligated palladium species.
-
Base: Potassium phosphate is a common and effective base for Suzuki-Miyaura couplings, facilitating the transmetalation step.
-
Solvent System: The use of a biphasic toluene/water system is common and often enhances the reaction rate.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.
Coupling Reagent in Solid-Phase Peptide Synthesis (SPPS)
This compound is also recognized for its utility as a coupling reagent in the formation of amide bonds during solid-phase peptide synthesis (SPPS).[10][13] In this context, it acts as an activator for the carboxylic acid group of the incoming amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain on the solid support.
Mechanism of Action:
Phosphonium-based coupling reagents, in the presence of a base, react with the carboxylic acid of an N-protected amino acid to form a highly reactive acyloxyphosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the peptide chain, leading to the formation of the amide bond and the release of a phosphine oxide byproduct. The use of phosphonium salts is known to be rapid and efficient, often with a reduced risk of racemization at the α-carbon of the activated amino acid compared to some other activation methods.[14][15]
Figure 2: General workflow for amide bond formation in SPPS using a phosphonium salt activator.
The following protocol outlines a single coupling step in a standard Fmoc-based solid-phase peptide synthesis using a phosphonium salt as the activator.
Materials:
-
Fmoc-protected amino acid
-
Rink Amide resin (or other suitable resin) with a free N-terminal amine
-
This compound (or a similar phosphonium salt like HBTU, PyBOP)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.[16]
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the peptide. Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and this compound (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.
-
Washing: After the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.[2]
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Causality Behind Experimental Choices:
-
Equivalents of Reagents: An excess of the activated amino acid and coupling reagents is used to drive the reaction to completion on the solid support.[16]
-
Base: DIEA is a non-nucleophilic base used to neutralize the phosphonium salt and facilitate the formation of the activated ester.
-
Solvent: DMF is a polar aprotic solvent that is excellent for swelling the resin and dissolving the reagents.
-
Washing Steps: Thorough washing between steps is critical in SPPS to remove unreacted reagents and byproducts, ensuring the purity of the final peptide.
Safety and Handling
This compound is classified as an irritant. It can cause skin, eye, and respiratory system irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area, preferably in a fume hood. Store the compound in a tightly sealed container under an inert atmosphere at the recommended temperature of 2-8°C to maintain its stability.[4][5]
Conclusion
This compound is a strategically important reagent for modern organic synthesis. Its stability and ease of handling as a solid make it a superior alternative to its pyrophoric liquid counterpart, triisopropylphosphine. This guide has detailed its critical role as a ligand precursor in a wide array of palladium-catalyzed cross-coupling reactions and as an efficient coupling reagent in solid-phase peptide synthesis. The provided mechanistic insights and detailed experimental protocols are intended to equip researchers in drug discovery and development with the practical knowledge to effectively utilize this versatile compound in the synthesis of novel and complex molecular architectures. As the demand for more efficient and robust synthetic methodologies continues to grow, the applications of stable and reliable reagents like this compound will undoubtedly continue to expand.
References
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Peptide synthesis. (2023, November 29). In Wikipedia. [Link]
-
Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2021). ACS Catalysis, 11(15), 9686-9693. [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). Nature Communications, 13(1), 4567. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Scientific Reports, 12(1), 123. [Link]
-
Synthesis of Peptides by Solution Methods. (2002). Journal of Synthetic Organic Chemistry, Japan, 60(11), 1133-1144. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(46), 28768-28780. [Link]
-
Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. (2023). ChemRxiv. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111-3121. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33(3), 239-254. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111-3121. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). [Video]. YouTube. [Link]
-
Buchwald–Hartwig amination. (2023, December 16). In Wikipedia. [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2020). Journal of the American Chemical Society, 142(35), 15027-15037. [Link]
-
P-31 NMR Data for Protonated Trialkyl Phosphines. (n.d.). ResearchGate. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (2012). Current Protocols in Protein Science, 68(1), 18.1.1-18.1.35. [Link]
-
A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2015). Organic Letters, 17(15), 3806-3809. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2020). Journal of the American Chemical Society, 142(35), 15027-15037. [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). [Video]. YouTube. [Link]
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31 Phosphorus NMR. (n.d.). NMR Service. Retrieved from [Link]
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Triisopropylphosphine. (n.d.). PubChem. Retrieved from [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society, 146(29), 19414-19424. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (2018). Catalysis Letters, 148(10), 3025-3038. [Link]
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Triisopropylphosphine - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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assignment of the 13c nmr resonances in trialkyl- phosphines from spin-lattice relax. (1982). Journal of Organometallic Chemistry, 232(2), 159-166. [Link]
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P-31 NMR Data for Protonated Trialkyl Phosphines. (n.d.). ResearchGate. Retrieved from [Link]
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Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2023). Molecules, 28(15), 5764. [Link]
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An In-Depth Technical Guide to the Solubility of Triisopropylphosphonium Tetrafluoroborate in Organic Solvents
Introduction
Triisopropylphosphonium tetrafluoroborate, with the chemical formula [(CH(CH₃)₂)₃PH]⁺[BF₄]⁻, is a quaternary phosphonium salt that has garnered significant interest within the scientific community. Its utility as a robust coupling reagent in peptide synthesis and as a versatile ligand in transition metal-catalyzed reactions underscores its importance in both academic research and pharmaceutical drug development.[1] The physical properties of this compound, particularly its solubility in organic solvents, are critical parameters that dictate its handling, reaction conditions, and purification strategies. This guide provides a comprehensive overview of the solubility of this compound, the underlying principles governing its dissolution, and detailed protocols for its experimental determination.
Solubility Profile of this compound
The solubility of this compound is intrinsically linked to the interplay of its ionic nature and the properties of the solvent. As a salt, it is composed of a relatively large, sterically hindered triisopropylphosphonium cation and a non-coordinating tetrafluoroborate anion. This structure leads to a general preference for polar organic solvents that can effectively solvate the charged species.
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Dielectric Constant (approx. at 20°C) | Hydrogen Bonding | Estimated Solubility |
| Polar Protic | Ethanol | 24.5 | Donor & Acceptor | Soluble[2] |
| Methanol | 32.7 | Donor & Acceptor | Soluble | |
| Isopropanol | 19.9 | Donor & Acceptor | Moderately Soluble | |
| Water | 80.1 | Donor & Acceptor | Slightly Soluble | |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Acceptor | Soluble[2] |
| Acetone | 20.7 | Acceptor | Soluble[2] | |
| Acetonitrile | 37.5 | Acceptor | Soluble | |
| Dichloromethane (DCM) | 9.1 | Weak Acceptor | Slightly Soluble | |
| Tetrahydrofuran (THF) | 7.6 | Acceptor | Slightly Soluble[3] | |
| Nonpolar | Toluene | 2.4 | None | Insoluble |
| Hexane | 1.9 | None | Insoluble | |
| Diethyl Ether | 4.3 | Acceptor | Insoluble |
Disclaimer: The solubility data presented in this table are estimates based on qualitative descriptions from chemical suppliers and analogous compounds. For precise applications, experimental determination of solubility under specific process conditions is highly recommended.
Factors Influencing Solubility: A Mechanistic Perspective
The dissolution of an ionic compound like this compound is a thermodynamically driven process governed by the enthalpy and entropy of solution. The overall enthalpy change depends on the balance between the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.
The Role of the Cation and Anion
The triisopropylphosphonium cation is characterized by its bulky isopropyl groups, which create significant steric hindrance around the positively charged phosphorus center. This steric bulk can influence crystal packing and, consequently, the lattice energy of the solid salt. The tetrafluoroborate anion is a well-established non-coordinating anion, meaning it has a low tendency to form strong interactions with the cation. This contributes to a lower lattice energy compared to salts with smaller, more coordinating anions, which generally favors solubility.
Solvent Properties: The Decisive Factor
The choice of solvent is paramount in determining the solubility of this compound. The key solvent properties to consider are polarity, hydrogen bonding capability, and the dielectric constant.
-
Polarity and Dielectric Constant: Polar solvents are essential for dissolving ionic compounds. A high dielectric constant reduces the electrostatic attraction between the cation and anion of the salt, facilitating their separation and solvation. This is why highly polar solvents like DMF and acetonitrile are good candidates for dissolving this compound.
-
Polar Protic vs. Polar Aprotic Solvents:
-
Polar protic solvents , such as ethanol and methanol, possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[4][5] They can effectively solvate both the triisopropylphosphonium cation and the tetrafluoroborate anion through ion-dipole interactions and hydrogen bonding with the fluoride atoms of the anion.
-
Polar aprotic solvents , like DMF and acetone, have large dipole moments but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.[6][7] They are excellent at solvating the cation through ion-dipole interactions. While they cannot donate hydrogen bonds to the anion, their high polarity is often sufficient to overcome the lattice energy of the salt.
-
Intermolecular Forces at Play
The dissolution process is a result of the formation of favorable intermolecular interactions between the solute and the solvent molecules.
Figure 1: Key intermolecular forces in the dissolution of this compound.
Experimental Determination of Solubility
For applications requiring precise knowledge of solubility, experimental determination is essential. The isothermal gravimetric method is a reliable and straightforward technique for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent.
Protocol: Isothermal Gravimetric Solubility Determination
Objective: To accurately determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Organic solvent of interest
-
Analytical balance
-
Vials with tight-fitting caps
-
Thermostatic shaker bath or temperature-controlled magnetic stirrer
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed weighing bottles
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, labeled weighing bottle. This step is critical to remove any suspended microcrystals.
-
-
Gravimetric Analysis:
-
Immediately cap the weighing bottle and record the total weight of the bottle and the saturated solution.
-
Place the uncapped weighing bottle in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Periodically remove the bottle from the oven, allow it to cool in a desiccator, and weigh it.
-
Repeat this process until a constant weight is achieved, indicating that all the solvent has been removed.
-
-
Data Calculation:
-
Mass of the saturated solution: (Weight of bottle + solution) - (Weight of empty bottle)
-
Mass of dissolved solute: (Final constant weight of bottle + solid) - (Weight of empty bottle)
-
Mass of solvent: Mass of saturated solution - Mass of dissolved solute
-
Solubility Calculation: Express the solubility in the desired units, for example:
-
g/100 g solvent = (Mass of dissolved solute / Mass of solvent) x 100
-
g/100 mL solvent = (Mass of dissolved solute / Volume of solvent used) x 100 (if the initial volume is precisely known and density is accounted for)
-
-
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Stability and Storage of Triisopropylphosphonium Tetrafluoroborate: A Technical Guide
Introduction
Triisopropylphosphonium tetrafluoroborate, a robust phosphonium salt, is widely utilized in organic synthesis, notably as a ligand in various cross-coupling reactions and as a reagent in peptide synthesis.[1] Its efficacy is intrinsically linked to its purity and stability. However, like many organophosphorus compounds, its integrity can be compromised by environmental factors such as temperature, moisture, and oxygen. This guide provides an in-depth analysis of the stability of this compound, detailing its primary degradation pathways and offering field-proven protocols for its optimal storage and handling. This document is intended for researchers, chemists, and drug development professionals who rely on the consistent performance of this critical reagent.
Core Chemical and Physical Properties
A foundational understanding of the material's properties is essential for its proper management.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₂₂BF₄P | [2] |
| Molecular Weight | 248.05 g/mol | [2] |
| CAS Number | 121099-07-8 | [2] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Solubility | Soluble in some organic solvents like ethanol, acetone, and dimethylformamide. | [3] |
Critical Stability Factors and Degradation Pathways
The long-term stability of this compound is primarily influenced by three factors: moisture, temperature, and atmospheric oxygen. Understanding the chemistry behind these degradation pathways is paramount for preventing reagent spoilage.
Moisture Sensitivity and Hydrolysis
This compound is classified as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This is a critical vulnerability due to the susceptibility of the tetrafluoroborate (BF₄⁻) anion to hydrolysis.
The hydrolysis of the tetrafluoroborate anion is a stepwise process that can be accelerated by increased temperature and acidic conditions.[5][6][7] The reaction proceeds through several intermediates, ultimately liberating highly corrosive hydrofluoric acid (HF) and boric acid.
Proposed Hydrolysis Mechanism of the Tetrafluoroborate Anion: BF₄⁻ + H₂O ⇌ [BF₃(OH)]⁻ + HF [BF₃(OH)]⁻ + H₂O ⇌ [BF₂(OH)₂]⁻ + HF [BF₂(OH)₂]⁻ + H₂O ⇌ [BF(OH)₃]⁻ + HF [BF(OH)₃]⁻ + H₂O ⇌ B(OH)₃ + F⁻ + H₂O (which can further react to form HF)
The generation of acidic byproducts can, in turn, catalyze further degradation of the phosphonium salt. Therefore, strict exclusion of moisture is the most critical aspect of its storage.
Caption: Recommended workflow for handling the hygroscopic solid.
Detailed Protocol:
-
Preparation: Before opening, remove the vial from the refrigerator and place it in a desiccator. Allow it to warm to ambient temperature for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: Perform all transfers inside a glovebox with low moisture and oxygen levels, or on a benchtop using a Schlenk line with a positive pressure of inert gas.
-
Dispensing: Briefly remove the cap and quickly weigh the desired amount of the powder into a tared, oven-dried flask under a stream of inert gas. Minimize the time the vial is open.
-
Resealing: Immediately and tightly reseal the original vial. For added protection, wrap the cap and neck with Parafilm®.
-
Storage: Promptly return the main container to the recommended 2-8°C storage, placing it back inside a desiccator.
-
Cleanup: Quench any spills and clean equipment carefully. Since hydrolysis can produce HF, appropriate safety measures must be in place. [4]
Assessing Reagent Quality and Detecting Degradation
Regularly assessing the quality of the reagent, especially in frequently used or older bottles, is good laboratory practice.
Visual Inspection
-
Appearance: The reagent should be a fine, free-flowing white to off-white crystalline powder.
-
Signs of Degradation: Clumping, discoloration (yellowing or browning), or the formation of an oily or gummy solid are strong indicators of moisture absorption and potential degradation.
Analytical Verification
For applications where reagent purity is paramount, analytical verification is recommended.
-
³¹P NMR Spectroscopy: This is the most definitive method for assessing the purity of phosphonium salts. [2]The intact Triisopropylphosphonium cation should exhibit a characteristic singlet in the ³¹P{¹H} NMR spectrum. The presence of a significant peak in the range of δ 40-60 ppm could indicate the formation of triisopropylphosphine oxide, a key degradation product. [8]* ¹H NMR Spectroscopy: Can be used to check for the presence of organic byproducts from decomposition, such as propene or triisopropylphosphine.
Experimental Protocol: Stability Check via ³¹P NMR
-
Sample Preparation: Under inert atmosphere (in a glovebox), accurately weigh approximately 10-20 mg of the this compound into a clean, dry NMR tube.
-
Solvation: Add ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or CD₃CN) that has been dried over molecular sieves.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Analysis: Integrate the main product peak and any impurity peaks. The presence of peaks other than the main phosphonium signal indicates degradation. A purity of >95% is generally considered acceptable for most synthetic applications.
Conclusion
This compound is a powerful synthetic tool whose stability is contingent upon meticulous storage and handling. Its primary vulnerabilities are moisture, which leads to hydrolysis of the tetrafluoroborate anion, and elevated temperatures, which can induce thermal decomposition. By adhering to the protocols outlined in this guide—namely, strict storage at 2-8°C under a dry, inert atmosphere and the use of proper air-sensitive handling techniques—researchers can ensure the reagent's integrity, leading to more reliable and reproducible scientific outcomes.
References
-
TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. [Link]
-
Xie, W., Xie, R., Pan, W. P., Hunter, D., Koene, B., Tan, L. S., & Vaia, R. (2002). Thermal Stability of Quaternary Phosphonium Modified Montmorillonites. Chemistry of Materials, 14(11), 4837–4845. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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eScholarship, University of California. (n.d.). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ChemBK. (2024, April 10). Triisopropylphosphine Tetrafluoroborate. Retrieved from [Link]
-
Freire, M. G., Neves, C. M. S. S., Marrucho, I. M., Coutinho, J. A. P., & Fernandes, A. M. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. The Journal of Physical Chemistry A, 114(11), 3744–3749. [Link]
-
ACS Publications. (2009, October 2). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters. [Link]
-
NIH. (2020, December 9). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. PMC. [Link]
-
Royal Society of Chemistry. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 41, 1742-1754. [Link]
-
ACS Publications. (n.d.). Theoretical Predictions of 31P NMR Chemical Shift Threshold of Trimethylphosphine Oxide Absorbed on Solid Acid Catalysts. The Journal of Physical Chemistry B. [Link]
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Wikipedia. (n.d.). Sodium tetrafluoroborate. Retrieved from [Link]
-
ResearchGate. (2018, May 23). How to recrystallize phosphonium salt?. Retrieved from [Link]
-
chemeurope.com. (n.d.). Tetrafluoroborate. Retrieved from [Link]
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ResearchGate. (2019, July 9). On the Degradation of Tetraphenylphosphonium Bromide at High pH and the Solubility of Various Radionuclides in its Degradation Products. [Link]
-
ACS Publications. (2023, May 31). Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion. ACS Sustainable Chemistry & Engineering. [Link]
-
MDPI. (2023, December 19). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules. [Link]
-
ResearchGate. (n.d.). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Retrieved from [Link]
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A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling of Triisopropylphosphonium Tetrafluoroborate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Triisopropylphosphonium Tetrafluoroborate
This compound, with the CAS Number 121099-07-8, is an organophosphorus compound recognized for its utility as a phosphine ligand in various catalytic reactions.[1][2] Its applications are significant in fields requiring advanced organic synthesis, such as drug development, where it serves as a reactant in cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig, as well as in imine hydrogenation.[2][3] Represented by the empirical formula C₉H₂₂BF₄P, this compound is typically a white to off-white powder.[1][4] While its role in facilitating complex chemical transformations is invaluable, its safe and effective use is contingent upon a thorough understanding of its chemical properties and associated hazards.
This guide provides an in-depth analysis of the safety considerations for this compound, moving beyond a simple recitation of Safety Data Sheet (SDS) information to explain the causality behind recommended safety protocols. As professionals in a research and development setting, it is imperative to not only follow safety guidelines but to comprehend the principles that underpin them.
Section 1: Hazard Identification and Risk Assessment
A foundational aspect of working with any chemical is a comprehensive understanding of its potential hazards. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling.[3]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3] |
The "Warning" signal word associated with this compound underscores the need for vigilance.[3] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The causality of these hazards is rooted in the chemical's reactivity. As a phosphonium salt, it can be corrosive, and the tetrafluoroborate anion can release harmful substances upon decomposition.
References
Spectroscopic Analysis of Triisopropylphosphonium Tetrafluoroborate: A Technical Guide
Abstract: Triisopropylphosphonium tetrafluoroborate, [(i-Pr)₃PH]⁺[BF₄]⁻, is a phosphonium salt increasingly utilized in synthetic chemistry, particularly as a precursor to the bulky and electron-rich triisopropylphosphine ligand, which is pivotal in various catalytic reactions.[1] A comprehensive understanding of its spectroscopic characteristics is paramount for researchers in synthesis, catalysis, and drug development to ensure purity, verify structure, and monitor reaction progress. This guide provides a consolidated overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a detailed, field-proven synthesis protocol.
Introduction
This compound is a white, crystalline solid that serves as a stable and less hazardous precursor to the air-sensitive triisopropylphosphine. Its utility is notable in facilitating a range of chemical transformations, including but not limited to Buchwald-Hartwig amination, Suzuki coupling, and other cross-coupling reactions where bulky, electron-donating phosphine ligands are required.[1] The tetrafluoroborate anion (BF₄⁻) imparts stability and crystallinity to the phosphonium cation, making it easier to handle and store compared to the free phosphine.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis, ensuring the identity and purity of reagents and products. This guide is structured to provide a detailed exposition of the NMR (¹H, ¹³C, ³¹P) and IR spectral data of this compound, explaining the causal relationships between the molecular structure and the observed spectral features.
Synthesis of this compound
The synthesis of this compound is typically achieved through the protonation of triisopropylphosphine with an acid in the presence of a tetrafluoroborate source. A common and reliable method involves the use of tetrafluoroboric acid.
Experimental Protocol:
Materials:
-
Triisopropylphosphine ((i-Pr)₃P)
-
Tetrafluoroboric acid (HBF₄, typically a 54 wt. % solution in diethyl ether)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Anhydrous hexane
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Cannula or syringe for liquid transfer
Procedure:
-
Reaction Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is charged with triisopropylphosphine (10.0 g, 62.4 mmol) under an inert atmosphere of argon or nitrogen. Anhydrous diethyl ether (100 mL) is added to dissolve the phosphine.
-
Acid Addition: The flask is cooled to 0 °C in an ice bath. Tetrafluoroboric acid (54 wt. % in Et₂O, 10.2 mL, ~62.4 mmol) is added dropwise to the stirred solution of triisopropylphosphine over a period of 30 minutes. The slow addition is crucial to control the exothermic reaction.
-
Precipitation: Upon addition of the acid, a white precipitate of this compound will form immediately. The reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours to ensure complete reaction.
-
Isolation: The white solid is isolated by filtration under an inert atmosphere. A Schlenk filter or a similar apparatus is recommended to avoid exposure of the product to air and moisture.
-
Washing: The isolated solid is washed with two portions of cold, anhydrous diethyl ether (2 x 30 mL) and then with anhydrous hexane (30 mL) to remove any unreacted starting materials and byproducts.
-
Drying: The product is dried under high vacuum for several hours to yield this compound as a fine, white crystalline powder.
Causality in Experimental Choices:
-
Inert Atmosphere: Triisopropylphosphine is susceptible to oxidation, hence the entire procedure is conducted under an inert atmosphere to prevent the formation of triisopropylphosphine oxide.
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the hydrolysis of the tetrafluoroborate anion and to ensure the desired product precipitates cleanly.
-
Slow Addition at Low Temperature: The reaction between the phosphine (a Lewis base) and the strong acid is highly exothermic. Slow, dropwise addition at 0 °C helps to dissipate the heat generated, preventing potential side reactions and ensuring the safe handling of the reagents.
Diagram of Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for this compound based on the known chemical properties of its constituent ions and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃) or acetonitrile-d₃ (CD₃CN).
Molecular Structure and Atom Numbering:
Caption: Numbering scheme for NMR assignments.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is characterized by three distinct signals corresponding to the three types of protons in the triisopropylphosphonium cation.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H¹ (P-H) | ~ 7.0 - 8.0 | Doublet of septets | ¹JP-H ≈ 450 - 500 Hz, ³JH-H ≈ 7 Hz | 1H |
| H² (-CH-(CH₃)₂) | ~ 2.5 - 3.5 | Doublet of septets | ²JP-H ≈ 10 - 15 Hz, ³JH-H ≈ 7 Hz | 3H |
| H³ (-CH-(CH₃)₂) | ~ 1.2 - 1.5 | Doublet of doublets | ³JP-H ≈ 15 - 20 Hz, ³JH-H ≈ 7 Hz | 18H |
-
P-H Proton (H¹): This proton, directly bonded to the phosphorus atom, exhibits a large one-bond coupling constant (¹JP-H) resulting in a doublet. Each peak of this doublet is further split into a septet by the six equivalent methyl protons of the isopropyl groups.
-
Methine Protons (H²): The three equivalent methine protons of the isopropyl groups appear as a doublet due to coupling with the phosphorus atom (²JP-H). This signal is further split into a septet by the six neighboring methyl protons (³JH-H).
-
Methyl Protons (H³): The eighteen equivalent methyl protons of the three isopropyl groups show a doublet of doublets. The larger splitting is due to coupling with the phosphorus atom (³JP-H), and the smaller splitting is due to coupling with the adjacent methine proton (³JH-H).
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum, typically proton-decoupled, will show two signals for the carbon atoms of the isopropyl groups.
| Carbon Type | Chemical Shift (δ, ppm) | Multiplicity (in ¹³C{¹H} spectrum) | Coupling Constant (J, Hz) |
| C² (-CH-(CH₃)₂) | ~ 20 - 25 | Doublet | ¹JP-C ≈ 45 - 55 Hz |
| C³ (-CH-(CH₃)₂) | ~ 16 - 19 | Doublet | ²JP-C ≈ 3 - 7 Hz |
-
Methine Carbon (C²): This carbon, directly attached to the phosphorus atom, will appear as a doublet due to one-bond coupling (¹JP-C).
-
Methyl Carbons (C³): The methyl carbons will also appear as a doublet due to two-bond coupling with the phosphorus atom (²JP-C).
³¹P NMR Spectroscopy:
The ³¹P NMR spectrum provides valuable information about the chemical environment of the phosphorus atom.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (in ³¹P{¹H} spectrum) | Multiplicity (in ³¹P spectrum) |
| P¹ | ~ 20 - 40 | Singlet | Doublet of multiplets |
-
In the proton-decoupled (³¹P{¹H}) spectrum, a single sharp resonance is expected.
-
In the proton-coupled (³¹P) spectrum, the signal will be a complex multiplet due to coupling with the directly attached proton (¹JP-H) and the three methine protons (²JP-H). The large ¹JP-H coupling will result in a primary doublet, with each peak further split by the methine protons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for both the cation and the anion.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 2900 - 3000 | C-H stretching | Isopropyl groups |
| ~ 2400 - 2500 | P-H stretching | Phosphonium Cation |
| ~ 1470 | C-H bending (asymmetric) | Methyl groups |
| ~ 1390 | C-H bending (symmetric) | Methyl groups |
| ~ 1000 - 1100 (broad, strong) | B-F stretching | Tetrafluoroborate Anion |
-
P-H Stretch: A key diagnostic peak for the phosphonium cation is the P-H stretching vibration, which typically appears in the 2400-2500 cm⁻¹ region.
-
B-F Stretch: The tetrafluoroborate anion gives rise to a very strong and broad absorption band in the 1000-1100 cm⁻¹ region, which is characteristic of the B-F stretching vibrations.[2][3][4]
-
C-H Vibrations: The various C-H stretching and bending modes of the isopropyl groups will be visible in their expected regions.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and detailed spectroscopic characterization (NMR and IR) of this compound. The provided experimental protocol is robust and emphasizes safety and purity. The interpretation of the spectroscopic data is grounded in the fundamental principles of NMR and IR spectroscopy, offering a clear rationale for the expected chemical shifts, coupling constants, and absorption frequencies. This information is intended to be a valuable resource for researchers utilizing this important phosphonium salt in their synthetic endeavors, enabling them to confidently verify the integrity of their material.
References
Sources
Methodological & Application
Application Notes & Protocols: Triisopropylphosphonium Tetrafluoroborate as a Robust Ligand Precursor in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of triisopropylphosphonium tetrafluoroborate as a ligand precursor in palladium-catalyzed cross-coupling reactions. The focus is on its utility in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document elucidates the mechanistic rationale behind its use, emphasizing the advantages of its air-stability and the in situ generation of the active, bulky, and electron-rich triisopropylphosphine ligand.
Introduction: The Strategic Advantage of Air-Stable Phosphonium Pre-Ligands
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The success of these reactions is critically dependent on the choice of phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[1] Bulky and electron-rich trialkylphosphines, such as triisopropylphosphine, are highly effective for these transformations as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2]
However, the practical application of many trialkylphosphines is hampered by their sensitivity to air, often requiring handling in a glovebox.[3] this compound, an air-stable crystalline solid, serves as an excellent and convenient precursor to the active triisopropylphosphine ligand.[4] This phosphonium salt can be weighed and handled in the open air without degradation, simplifying reaction setup. The active phosphine ligand is generated in situ through deprotonation by the base present in the reaction mixture, ensuring that the highly reactive, air-sensitive ligand is only formed under the inert conditions of the reaction.[5] This approach combines the high reactivity of trialkylphosphines with the ease of handling of a stable solid, making it a valuable tool for a wide range of cross-coupling applications.
Mechanistic Rationale: In Situ Generation of the Active Ligand
The utility of this compound lies in its role as a "pre-ligand." The phosphonium salt itself is not an active ligand. Upon addition to the reaction mixture, the base (e.g., a carbonate, phosphate, or alkoxide) deprotonates the phosphonium cation to generate the free triisopropylphosphine. This bulky, electron-rich phosphine then coordinates to the palladium center, initiating the catalytic cycle.
Figure 1: Workflow for the in situ generation of the active catalyst.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, particularly biaryl structures. The use of bulky, electron-rich ligands like triisopropylphosphine is crucial for the coupling of challenging substrates, such as sterically hindered aryl halides and electron-rich or electron-poor arylboronic acids.[2]
Mechanistic Consideration in Suzuki-Miyaura Coupling
The triisopropylphosphine ligand facilitates the key steps of the Suzuki-Miyaura catalytic cycle. Its steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step with the aryl halide. The electron-donating nature of the ligand increases the electron density on the palladium center, further accelerating oxidative addition and aiding in the final reductive elimination step to release the biaryl product.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. Optimal conditions may vary depending on the specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Performance Data
The following table summarizes typical results for the Suzuki-Miyaura coupling using bulky phosphine ligands, demonstrating the expected efficacy.
| Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | K₃PO₄ | 100 | 12 | >95 |
| 4-Chloroanisole | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1) | K₃PO₄ | 80 | 16 | 92 |
| 2-Bromopyridine | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | 100 | 18 | 88 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (1.5) | K₂CO₃ | 80 | 6 | 96 |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines.[6] The use of bulky, electron-rich phosphine ligands is essential for the coupling of a broad range of amines and aryl halides, including challenging substrates like aryl chlorides.[7]
Mechanistic Consideration in Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination, the triisopropylphosphine ligand promotes the oxidative addition of the aryl halide to the Pd(0) center. Following coordination of the amine and deprotonation by the base, the bulky ligand facilitates the C-N bond-forming reductive elimination, which is often the rate-limiting step.[4]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of aryl chlorides. A strong base like sodium tert-butoxide is typically required.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), this compound (0.02 mmol, 2 mol%), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add the aryl chloride (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Representative Performance Data
The following table shows typical results for the Buchwald-Hartwig amination using bulky phosphine ligands.
| Aryl Halide | Amine | Pd Source (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | NaOt-Bu | 100 | 16 | 95 |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | Cs₂CO₃ | 110 | 20 | 85 |
| 4-Bromoanisole | n-Butylamine | Pd₂(dba)₃ (0.5) | NaOt-Bu | 80 | 12 | 98 |
| 1-Chloro-3,5-dimethylbenzene | Di-n-butylamine | Pd(OAc)₂ (1.5) | K₃PO₄ | 110 | 24 | 90 |
Application in Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the synthesis of aryl- and vinyl-alkynes by coupling terminal alkynes with aryl or vinyl halides.[8] While often requiring a copper co-catalyst, modern protocols using bulky, electron-rich phosphine ligands can facilitate copper-free versions of this reaction.
Mechanistic Consideration in Sonogashira Coupling
In a copper-free Sonogashira coupling, the triisopropylphosphine ligand plays a crucial role in facilitating the deprotonation of the terminal alkyne and its subsequent transmetalation to the palladium center. The ligand's properties also promote the final reductive elimination step to yield the alkyne product.
Figure 4: Simplified catalytic cycle for a copper-free Sonogashira reaction.
General Protocol for Copper-Free Sonogashira Coupling
This protocol is for the copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%), this compound (0.03 mmol, 3 mol%), aryl bromide (1.0 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous DMF (4 mL) and the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at 60-80 °C until the starting material is consumed (as monitored by TLC or GC).
-
Cool the reaction to room temperature and dilute with water (15 mL).
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Representative Performance Data
The following table presents typical outcomes for Sonogashira couplings using bulky phosphine ligands.
| Aryl/Vinyl Halide | Terminal Alkyne | Pd Source (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ (1) | Cs₂CO₃ | 60 | 4 | 97 |
| 1-Bromo-4-fluorobenzene | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | i-Pr₂NEt | 80 | 12 | 89 |
| (E)-1-Bromo-1-hexene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | Cs₂CO₃ | 50 | 8 | 91 |
| 3-Bromobenzonitrile | Ethynylbenzene | Pd₂(dba)₃ (1) | K₂CO₃ | 80 | 10 | 94 |
Safety and Handling
This compound is a corrosive solid that can cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. It should be stored in a cool, dry place away from oxidizing agents. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a highly practical and versatile pre-ligand for palladium-catalyzed cross-coupling reactions. Its air-stability and ease of handling, combined with the high reactivity of the in situ generated triisopropylphosphine ligand, make it an excellent choice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and data presented in this guide serve as a valuable starting point for researchers seeking to employ this robust catalytic system in their synthetic endeavors.
References
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Fu, G. C. Air-Stable Trialkylphosphonium Salts: Simple, Practical, and Versatile Replacements for Air-Sensitive Trialkylphosphines. Applications in Stoichiometric and Catalytic Processes. Organic Letters, 2001, 3(26), 4295-4297. [Link]
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ChemBK. Triisopropylphosphine Tetrafluoroborate. ChemBK, 2024. [Link]
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Cid, J., et al. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 2010, 324(1-2), 1-11. [Link]
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Gagnier, S. V., et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 2021, 6(51), 35787–35799. [Link]
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Charles, M. D., Schultz, P., & Buchwald, S. L. Efficient pd-catalyzed amination of heteroaryl halides. Organic Letters, 2005, 7(18), 3965–3968. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. [Link]
-
Hoshiya, N., et al. Air-stable Pd(0) catalyst bearing dual phosphine ligands: a detailed evaluation of air stability and catalytic property in cross-coupling reactions. RSC Advances, 2017, 7(85), 54063-54069. [Link]
-
Joshaghani, M., et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 2006, 691(12), 2702-2711. [Link]
-
So, C. M., & Kwong, F. Y. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. Chemical Communications, 2011, 47(30), 8599-8601. [Link]
-
Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461–1473. [Link]
-
Han, Y., et al. Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. Tetrahedron, 2010, 66(33), 6468-6473. [Link]
-
OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube, 2024. [Link]
-
Martin, R., & Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 2008, 41(11), 1461–1473. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Hundertmark, T., et al. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2000, 2(12), 1729-1731. [Link]
- King, A. O., et al. A highly efficient synthesis of trialkylphosphines. The Journal of Organic Chemistry, 1998, 63(18), 6146-6150.
-
Littke, A. F., & Fu, G. C. Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Angewandte Chemie International Edition, 2002, 41(21), 4176-4180. [Link]
-
Zhang, L., et al. Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Synthesis, 2024, 3, 1490–1497. [Link]
-
Molander, G. A., & Brown, A. R. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. The Journal of Organic Chemistry, 2016, 81(16), 6841-6847. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Littke, A. F., & Fu, G. C. A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000, 122(19), 4020-4028. [Link]
-
Grushin, V. V., & Alper, H. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Organometallics, 1993, 12(5), 1890–1901. [Link]
-
Maiti, D., et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases. Chemical Science, 2011, 2(1), 57-68. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2008, 3, 1433–1437. [Link]
-
Fors, B. P., & Buchwald, S. L. Pd-Catalyzed Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Journal of the American Chemical Society, 2009, 131(36), 12898–12899. [Link]
-
Langer, P., et al. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 2017, 22(10), 1639. [Link]
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Application Notes & Protocols: Leveraging Triisopropylphosphonium Tetrafluoroborate for Advanced Suzuki-Miyaura Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, indispensable for the construction of carbon-carbon bonds in pharmaceutical and materials science.[1] The evolution of this powerful reaction has been intrinsically linked to the development of sophisticated catalyst systems. This guide provides an in-depth technical overview and detailed protocols for the application of Triisopropylphosphonium Tetrafluoroborate, an air-stable and highly effective precursor for the bulky, electron-rich triisopropylphosphine ligand, in palladium-catalyzed Suzuki-Miyaura couplings. We will explore the mechanistic advantages conferred by this ligand, its utility in coupling challenging substrates, and provide field-proven methodologies for its successful implementation.
Introduction: The Need for Advanced Ligand Systems
The efficacy of the palladium-catalyzed Suzuki-Miyaura coupling is critically dependent on the nature of the ligand coordinating to the palladium center. The ligand modulates the catalyst's stability, solubility, and reactivity, directly influencing the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3]
While early iterations of the reaction relied on ligands like triphenylphosphine, the drive to couple more challenging substrates—such as sterically hindered aryl halides and electron-rich or -deficient coupling partners, particularly cost-effective aryl chlorides—necessitated the development of more advanced ligand systems.[4] Research has unequivocally shown that bulky, electron-rich phosphine ligands are superior for these demanding transformations.[5]
Triisopropylphosphine (P(i-Pr)₃) has emerged as a highly effective ligand in this class. Its key attributes include:
-
Strong Electron-Donating Ability: The isopropyl groups push electron density onto the phosphorus atom, which in turn increases the electron density at the palladium center. This electronic enrichment facilitates the often rate-limiting oxidative addition step, especially with less reactive C-Cl bonds.[6]
-
Significant Steric Bulk: The cone angle of triisopropylphosphine is substantial, promoting the formation of highly reactive, monoligated palladium(0) species (L-Pd). This steric hindrance also accelerates the final reductive elimination step, which is crucial for releasing the final product and regenerating the active catalyst.[5]
Despite its catalytic prowess, triisopropylphosphine is a pyrophoric liquid that is highly sensitive to air, making it difficult to handle and store, especially in a high-throughput drug development environment. This compound ([HP(i-Pr)₃]BF₄) elegantly circumvents this critical issue. As a stable, crystalline solid, it offers the full catalytic benefit of the triisopropylphosphine ligand in a user-friendly, air-stable format.[7]
The Mechanism: In Situ Ligand Generation and Catalytic Cycle
The core advantage of using this compound is the convenient, in situ generation of the active triisopropylphosphine ligand. The phosphonium salt itself is not an active ligand; it is a protected precursor. Within the reaction mixture, the Brønsted base (e.g., K₃PO₄, Cs₂CO₃, KF) required for the Suzuki-Miyaura coupling performs a dual role. It not only activates the boronic acid for transmetalation but also deprotonates the phosphonium salt to release the free, electron-rich triisopropylphosphine ligand, which then enters the catalytic cycle.
Figure 1: In situ generation of the active P(i-Pr)₃ ligand from its phosphonium salt precursor.
Once generated, the triisopropylphosphine ligand coordinates to the palladium(0) precursor to form the catalytically active species, which drives the Suzuki-Miyaura cycle. The bulky nature of the ligand favors a monoligated palladium complex, which is key to its high reactivity.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
The steric bulk of the P(i-Pr)₃ ligand (L) is particularly influential in the oxidative addition and reductive elimination steps, accelerating the overall turnover rate and enabling the coupling of sterically congested substrates.[2]
Experimental Protocols
The following protocols are designed as a robust starting point for researchers. Optimization of temperature, base, solvent, and catalyst loading may be necessary for specific substrate combinations.
Protocol 1: General Procedure for Coupling of Aryl Bromides
This protocol is suitable for a wide range of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl bromides.
Reagents & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound ([HP(i-Pr)₃]BF₄)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Potassium phosphate, tribasic (K₃PO₄), finely powdered (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF), 5 mL
-
Schlenk tube or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%), this compound (0.024-0.048 mmol, 2.4-4.8 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and powdered K₃PO₄ (2.0 mmol).
-
Scientist's Note: A Pd:Ligand ratio of 1:2.4 is often optimal. The base should be a fine powder to ensure maximum surface area and reactivity.
-
-
Inerting the System: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously.
-
Scientist's Note: Reaction progress can be monitored by TLC, GC-MS, or LC-MS. Typical reaction times range from 4 to 24 hours.
-
-
Work-up: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Enhanced Procedure for Challenging Aryl Chlorides
Coupling of aryl chlorides requires a more active catalyst system. This is typically achieved by increasing the catalyst loading, using a stronger base, and potentially higher temperatures.
Key Modifications from Protocol 1:
-
Catalyst Loading: Increase palladium precursor to 2-3 mol% and [HP(i-Pr)₃]BF₄ to 4.8-7.2 mol%.
-
Base: Use a stronger base such as Cesium Carbonate (Cs₂CO₃) or Potassium Fluoride (KF). KF is particularly effective as it also aids in the activation of the boronic acid.[8]
-
Solvent: Toluene or Dioxane are often preferred for their higher boiling points.
-
Temperature: Increase the reaction temperature to 100-120 °C.
Step-by-Step Methodology:
-
Vessel Preparation: In a dry, inerted reaction vessel, combine Pd₂(dba)₃ (0.015 mmol, 3 mol% Pd), this compound (0.072 mmol, 7.2 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and finely powdered Cs₂CO₃ (3.0 mmol).
-
Inerting & Solvent Addition: Follow steps 2 and 3 from Protocol 1, using anhydrous toluene (5 mL).
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-36 hours, monitoring for completion.
-
Work-up & Purification: Follow steps 5-7 from Protocol 1.
Performance Data & Substrate Scope
The catalyst system generated from Pd(OAc)₂ and [HP(i-Pr)₃]BF₄ is highly versatile and provides excellent yields for a broad range of substrates. The bulky and electron-rich nature of the P(i-Pr)₃ ligand is particularly advantageous for overcoming steric hindrance and for activating unreactive C-Cl bonds.
| Entry | Aryl Halide (Ar¹-X) | Boronic Acid (Ar²-B(OH)₂) | Pd (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 1 | K₃PO₄ | 80 | 6 | >95 |
| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | 1.5 | K₃PO₄ | 100 | 12 | 92 |
| 3 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | 2 | Cs₂CO₃ | 110 | 24 | 88 |
| 4 | 4-Chloroanisole | 4-Tolylboronic acid | 2 | Cs₂CO₃ | 110 | 18 | 94 |
| 5 | 2-Chloropyridine | 3-Furylboronic acid | 2 | KF | 100 | 16 | 85 |
| 6 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 2 | K₃PO₄ | 110 | 20 | 91 |
Table 1: Representative yields for Suzuki-Miyaura couplings using an in situ generated Pd/P(i-Pr)₃ catalyst system. Data is illustrative of the high performance expected for such bulky phosphine ligand systems.[9][10]
Troubleshooting and Key Considerations
-
Low Yields:
-
Inactive Catalyst: Ensure the reaction is set up under a strictly inert atmosphere. Oxygen can oxidize the phosphine ligand and the Pd(0) center.
-
Inefficient Base: The base must be anhydrous and finely powdered. Clumps will reduce reactivity. Consider switching to a stronger base (K₃PO₄ < Cs₂CO₃) for difficult couplings.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-rich or heteroaryl boronic acids at high temperatures. Using a milder base like KF, running the reaction at a lower temperature for a longer time, or using 1.5-2.0 equivalents of the boronic acid can mitigate this issue.
-
-
Homocoupling (Ar¹-Ar¹ or Ar²-Ar²): This often arises from moisture or oxygen in the reaction. Ensure all reagents and solvents are anhydrous and the system is thoroughly inerted.
-
Ligand to Palladium Ratio: While a 1:2.4 (Pd:L) ratio is a good starting point, this can be optimized. Too little ligand can lead to catalyst decomposition (palladium black formation), while too much can sometimes inhibit the reaction by forming less reactive, higher-coordinated palladium species.
Conclusion
This compound serves as an exemplary modern solution for Suzuki-Miyaura cross-coupling reactions. It combines the high reactivity of a bulky, electron-rich phosphine ligand—essential for coupling challenging substrates like aryl chlorides and sterically hindered partners—with the practical benefits of being an air-stable, easy-to-handle crystalline solid. By understanding the principles of in situ ligand generation and following robust experimental protocols, researchers in drug discovery and materials science can reliably and efficiently construct complex molecular architectures, accelerating the pace of innovation.
References
-
J. V. Kingston and J. G. Verkade, "Synthesis and Characterization of R₂PNP(iBuNCH₂CH₂)₃N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions," The Journal of Organic Chemistry, 2007, 72(8), 2816-2822. ([Link])
-
J. F. Hartwig, "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Accounts of Chemical Research, 2008, 41(11), 1534-1544. ([Link])
-
M. R. Joshaghani, et al., "Efficient Suzuki cross-coupling reactions using bulky phosphines," Journal of Molecular Catalysis A: Chemical, 2006, 259(1-2), 35-40. ([Link])
-
A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. ([Link])
-
C. T. Ser, et al., "Bulky phosphine ligands promote palladium-catalyzed protodeboronation," ChemRxiv, 2022. ([Link])
-
A. G. Myers Research Group, "The Suzuki Reaction," Harvard University Department of Chemistry and Chemical Biology. ([Link])
-
T. E. Barder, et al., "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure," Journal of the American Chemical Society, 2005, 127(13), 4685-4696. ([Link])
-
S. K. Gurung, et al., "A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates," Organic Letters, 2013, 15(11), 2802-2805. ([Link])
-
G. C. Fu, "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)₃ and PCy₃ as Ligands," Accounts of Chemical Research, 2008, 41(11), 1555-1564. ([Link])
-
S. Lou and G. C. Fu, "Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water," Advanced Synthesis & Catalysis, 2010, 352(11-12), 2081-2084. ([Link])
-
A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. ([Link])
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Accessed January 3, 2026. ([Link])
-
Organic Chemistry Portal, "Suzuki Coupling," Accessed January 3, 2026. ([Link])
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Application Notes & Protocols for Buchwald-Hartwig Amination Utilizing Triisopropylphosphonium Tetrafluoroborate
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C–N) bonds with remarkable efficiency and scope.[1][2] The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of ligand, which modulates the catalyst's stability, activity, and substrate scope.[3] This document provides a detailed technical guide on the application of Triisopropylphosphonium tetrafluoroborate ((i-Pr)₃PH·BF₄), a bulky, electron-rich phosphine ligand precursor, in Buchwald-Hartwig amination reactions. We will delve into the mechanistic rationale for its use, provide detailed experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Central Role of the Ligand in C–N Cross-Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, mediated by a palladium catalyst. The catalytic cycle, broadly accepted, involves the oxidative addition of the aryl electrophile to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][4]
The ligand's role is paramount. Bulky and electron-rich phosphine ligands have been shown to accelerate the key steps of oxidative addition and reductive elimination, expanding the reaction's scope to include less reactive aryl chlorides and sterically hindered substrates.[5][6][7] These ligands stabilize the monoligated L₁Pd(0) intermediate, which is often the most active catalytic species.[5] this compound serves as a convenient and air-stable precursor to the highly active triisopropylphosphine (P(i-Pr)₃) ligand.
Why this compound?
Triisopropylphosphine is a highly effective ligand for various cross-coupling reactions, but it is also a pyrophoric liquid, making it difficult to handle. This compound ((i-Pr)₃PH·BF₄) is a stable, crystalline solid, offering a significant advantage in terms of safety and ease of handling.[8] In the presence of a base, which is a standard component of the Buchwald-Hartwig reaction mixture, the phosphonium salt is deprotonated in situ to generate the active triisopropylphosphine ligand.
Key Advantages:
-
Air-Stability: The phosphonium salt is a solid that can be weighed in the air without significant degradation, simplifying reaction setup.[9]
-
High Steric Bulk: The isopropyl groups create a sterically demanding environment around the palladium center, which promotes the formation of the catalytically active monoligated palladium species and facilitates the final reductive elimination step.[5][7]
-
Strong Electron-Donating Ability: The alkyl groups are strongly electron-donating, which increases the electron density on the palladium center. This enhances the rate of oxidative addition, particularly with challenging substrates like aryl chlorides.[6][9]
-
Commercial Availability: The reagent is readily available from multiple chemical suppliers.[10][11]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for rational protocol design and troubleshooting. The use of (i-Pr)₃PH·BF₄ fits seamlessly into the established mechanism.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Explained:
-
In Situ Ligand Formation: The reaction is initiated by adding the palladium precatalyst, the aryl halide, the amine, the base, and the (i-Pr)₃PH·BF₄ salt. The added base deprotonates the phosphonium salt to generate the free triisopropylphosphine (P(i-Pr)₃) ligand.
-
Formation of the Active Catalyst: The P(i-Pr)₃ ligand coordinates to the palladium(0) precursor (e.g., from Pd₂(dba)₃) to form the active, bulky L-Pd(0) species.
-
Oxidative Addition: The electron-rich L-Pd(0) complex readily undergoes oxidative addition with the aryl halide (Ar-X), even with less reactive partners like aryl chlorides. This is the rate-limiting step for many cross-coupling reactions.[5]
-
Amine Coordination & Deprotonation: The amine displaces the halide from the palladium coordination sphere. The base then deprotonates the coordinated amine to form the key palladium-amido intermediate. Strong, non-nucleophilic bases like sodium tert-butoxide are often required for this step.[12]
-
Reductive Elimination: This is the product-forming step. The steric bulk of the triisopropylphosphine ligand forces the aryl and amido groups into close proximity, promoting their reductive elimination to form the C–N bond and regenerate the L-Pd(0) catalyst.[7]
Experimental Protocols
Safety First: this compound is irritating to the eyes, respiratory system, and skin.[8][10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The bases used (e.g., sodium tert-butoxide) are often corrosive and moisture-sensitive. Palladium compounds should be handled with care. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).[13]
General Protocol for Amination of an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials & Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
This compound ((i-Pr)₃PH·BF₄) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
| Component | Molar Equiv. | Mol % | Purpose |
| Aryl Bromide | 1.0 | - | Electrophile |
| Amine | 1.2 | - | Nucleophile |
| Pd₂(dba)₃ | 0.005 | 1 (as Pd) | Palladium Precatalyst |
| (i-Pr)₃PH·BF₄ | 0.04 | 4 | Ligand Precursor |
| NaOtBu | 1.4 | - | Base |
| Toluene | - | - | Solvent |
Experimental Workflow:
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), this compound (0.04 mmol), and Pd₂(dba)₃ (0.01 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.[13]
-
Reagent Addition: Through the septum, add the amine (1.2 mmol) via syringe (if liquid) or briefly under a positive flow of inert gas (if solid). Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously. The reaction mixture typically turns dark brown or black.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Take aliquots periodically by syringe, quench with a small amount of water, extract with ethyl acetate, and analyze the organic layer.
-
Workup: Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature.
-
Quenching: Carefully add water (~10 mL) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Considerations for Aryl Chlorides
Aryl chlorides are more challenging substrates due to the strength of the C–Cl bond. Higher catalyst loadings, higher temperatures, and sometimes a higher ligand-to-palladium ratio may be necessary.
Typical Adjustments:
-
Catalyst Loading: Increase to 2-3 mol% Pd.
-
Ligand Loading: Increase to 6-8 mol% (i-Pr)₃PH·BF₄.
-
Temperature: Increase to 100-120 °C.
-
Solvent: Dioxane or t-butanol can sometimes be more effective than toluene for these couplings.[14]
Troubleshooting and Field Insights
Even robust protocols can encounter issues. Below is a table summarizing common problems and potential solutions.[15][16]
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen/moisture contamination); Insufficiently strong base; Low reaction temperature. | Ensure rigorous inert atmosphere technique; Use fresh, anhydrous solvent and reagents.[13] Switch to a stronger base (e.g., LHMDS). Increase reaction temperature. |
| Dehalogenation of Aryl Halide | β-hydride elimination from the amido complex is competing; Presence of water. | Use a bulkier amine if possible. Ensure anhydrous conditions. Sometimes a different ligand may be required. |
| Formation of Side Products | Reaction with other functional groups on substrates; Homocoupling of the aryl halide. | Protect sensitive functional groups.[15] Lowering the temperature or catalyst loading might reduce side reactions. |
| Inconsistent Results | Impurities in starting materials; Inconsistent inert gas technique; Base quality. | Purify starting materials. Standardize Schlenk/glovebox technique. Use a fresh bottle of base or titrate to determine activity. |
Conclusion
This compound is an excellent, user-friendly alternative to pyrophoric trialkylphosphine ligands for the Buchwald-Hartwig amination. Its air-stability, combined with the high steric bulk and electron-donating nature of the in situ-generated phosphine, enables efficient C–N bond formation across a wide range of substrates. By understanding the mechanistic principles and following robust experimental techniques, researchers can reliably leverage this catalyst system to accelerate discovery in pharmaceutical and materials science.
References
- Ser, C. T., Hao, H., Pablo-García, S., et al. (2025).
- Bardera, M. A., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- ChemBK. (2024).
- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Wikipedia.
- SciSpace. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. SciSpace.
- Ser, C. T., et al. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Reddit. (2018).
- Wikipedia. (n.d.).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Sigma-Aldrich. (n.d.).
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Wordpress. (2025).
- Chemistry LibreTexts. (2023).
- Ruijter, de, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- YouTube. (2025).
- CatSci Ltd. (n.d.). Technical Piece: Sighting Screen.
- TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
- ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- MySkinRecipes. (n.d.).
- Sigma-Aldrich. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Gildner, P. G., et al. (2013).
- ChemicalBook. (n.d.). TRIISOPROPYLPHOSPHINE synthesis. ChemicalBook.
- Urgaonkar, S., et al. (2004). Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides. PubMed.
- ResearchGate. (n.d.). Scope of the (PS‐TCP)‐Pd system in Buchwald–Hartwig amination.
- Sigma-Aldrich. (n.d.).
- Nolan, S. P., et al. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- BenchChem. (2025). Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile. BenchChem.
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Application Note: High-Efficiency Heck-Mizoroki Coupling Using a Robust Triisopropylphosphonium Tetrafluoroborate Catalyst System
Introduction: Advancing Palladium Catalysis with Sterically Hindered Phosphonium Salts
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. This powerful transformation is integral to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. The efficiency and scope of the Heck reaction are profoundly influenced by the choice of ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands have been shown to significantly enhance catalytic activity, particularly for the activation of less reactive aryl chlorides.
This application note details a robust and user-friendly protocol for the Heck-Mizoroki reaction utilizing Triisopropylphosphonium tetrafluoroborate as a stable, air-tolerant precursor to the highly effective triisopropylphosphine ligand. Phosphonium salts, like the one highlighted here, offer significant advantages in terms of thermal stability and ease of handling compared to their corresponding free phosphine ligands. The in situ generation of the active phosphine ligand under basic reaction conditions provides a convenient and reliable method for achieving high-yield cross-coupling.
This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed, field-proven methodology for this critical transformation. We will delve into the mechanistic underpinnings, provide a step-by-step experimental protocol, and offer insights into the causal factors behind the procedural choices.
The Scientific Foundation: Mechanistic Insights and the Role of the Catalyst
The catalytic cycle of the Heck reaction is a well-established sequence of organometallic transformations. The use of a bulky and electron-rich ligand like triisopropylphosphine, generated from its tetrafluoroborate salt, plays a crucial role in several key steps of this cycle.
The reaction is typically initiated by the in situ reduction of a Pd(II) precursor, such as palladium(II) acetate, to the catalytically active Pd(0) species. The triisopropylphosphine ligand, once liberated from its salt by the base, coordinates to the Pd(0) center. The steric bulk of the isopropyl groups promotes the formation of a monoligated palladium complex, which is highly reactive.
The key steps of the catalytic cycle are as follows:
-
Oxidative Addition: The Pd(0) complex undergoes oxidative addition with the aryl or vinyl halide, forming a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination and Catalyst Regeneration: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst and completing the cycle.
The triisopropylphosphine ligand enhances the rate of both the oxidative addition and the reductive elimination steps, leading to a more efficient catalytic turnover.
Visualizing the Process: Experimental Workflow
Figure 1. A generalized workflow for the Heck reaction using this compound.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the Heck coupling of an aryl bromide with an acrylate ester. The conditions can be optimized for different substrates.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ([P(i-Pr)₃H]BF₄)
-
Aryl bromide
-
Alkene (e.g., n-butyl acrylate)
-
Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, or toluene)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes and ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere setup (nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%).
-
Add this compound (e.g., 0.04 mmol, 4 mol%).
-
-
Reagent Addition:
-
Add the base (e.g., potassium carbonate, 2.0 mmol, 2.0 eq.).
-
Add the anhydrous solvent (e.g., 5 mL of DMF).
-
Stir the mixture for 10-15 minutes at room temperature to allow for the in situ formation of the active catalyst.
-
Add the aryl bromide (1.0 mmol, 1.0 eq.).
-
Add the alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 eq.).
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC/MS until the starting material is consumed. Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with deionized water (e.g., 20 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted alkene.
-
Data Presentation: Expected Outcomes and Reaction Parameters
The following table summarizes typical reaction parameters for the Heck coupling of various aryl bromides with n-butyl acrylate using the described protocol.
| Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | K₂CO₃ | DMF | 100 | 6 | >95 |
| 4-Bromotoluene | Cs₂CO₃ | Dioxane | 120 | 12 | 92 |
| 1-Bromo-4-methoxybenzene | K₂CO₃ | DMF | 100 | 8 | 96 |
| 2-Bromopyridine | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
Yields are representative and may vary depending on the specific reaction scale and purity of reagents.
Troubleshooting and Expert Insights
-
Low Yields: If the reaction shows low conversion, consider increasing the reaction temperature or time. The choice of base can also be critical; for less reactive aryl halides, a stronger base like cesium carbonate may be beneficial. Ensure all reagents and solvents are anhydrous, as water can negatively impact the catalytic activity.
-
Side Reactions: The formation of Heck byproducts can sometimes be observed. Optimizing the reaction temperature and catalyst loading can help minimize these.
-
Catalyst Deactivation: While the phosphonium salt provides a robust source for the ligand, prolonged reaction times at high temperatures can lead to catalyst decomposition. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.
Conclusion: A Reliable and Efficient Protocol
The use of this compound as a ligand precursor in the Heck-Mizoroki reaction offers a practical and efficient method for the synthesis of substituted alkenes. Its air and thermal stability, combined with the high catalytic activity of the in situ generated triisopropylphosphine ligand, makes this protocol a valuable tool for synthetic chemists in both academic and industrial settings. The detailed procedure and insights provided in this application note are intended to enable researchers to successfully implement and adapt this powerful synthetic methodology for their specific research and development needs.
Application Notes and Protocols: Triisopropylphosphonium Tetrafluoroborate for High-Fidelity Peptide Synthesis
Executive Summary
In the landscape of synthetic peptide chemistry, the choice of coupling reagent is a critical determinant of yield, purity, and stereochemical integrity. Triisopropylphosphonium tetrafluoroborate emerges as a potent phosphonium-based reagent designed for the efficient formation of amide bonds. It is particularly valued in solid-phase peptide synthesis (SPPS) for its ability to mediate rapid and clean coupling reactions with a remarkably low propensity for racemization.[1] A key advantage of its phosphonium salt chemistry is the complete avoidance of N-terminal guanidinylation, a common side reaction associated with uronium/aminium-type reagents that leads to irreversible chain termination.[2][3] This guide provides an in-depth analysis of its mechanism, a comparative evaluation against other common reagents, and detailed, field-proven protocols for its application, empowering researchers to leverage its full potential in the synthesis of simple to complex peptides.
Introduction: The Imperative for Advanced Coupling Reagents
The stepwise assembly of amino acids into a peptide chain is a cornerstone of chemical biology and drug development.[4] The fundamental challenge lies in the formation of the peptide (amide) bond, which requires the activation of a carboxylic acid group to facilitate nucleophilic attack by an amino group.[4][5] The ideal coupling reagent must achieve this activation efficiently and rapidly while preventing undesirable side reactions, most notably the erosion of stereochemical purity at the α-carbon (racemization).[5]
Over the decades, the synthetic chemist's toolkit has evolved from carbodiimides to the more advanced onium salts. Onium salts are broadly categorized into aminium/uronium types (e.g., HBTU, HATU) and phosphonium types (e.g., BOP, PyBOP). This compound belongs to the latter class, offering a distinct mechanistic pathway that confers significant advantages in terms of reaction fidelity and purity of the final product.
Mechanism of Action: The Phosphonium Advantage
The efficacy of this compound stems from its direct and specific activation of the carboxylic acid. Unlike uronium salts where a carbon atom is the activation site, phosphonium salts utilize the phosphorus atom.[2]
The process, conducted in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds as follows:
-
Deprotonation: The base removes the proton from the carboxylic acid of the incoming N-protected amino acid, forming a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic phosphorus center of the triisopropylphosphonium cation, displacing the tetrafluoroborate counterion and forming a highly reactive acyloxyphosphonium intermediate.
-
Peptide Bond Formation: The free N-terminal amine of the resin-bound peptide chain performs a nucleophilic attack on the carbonyl carbon of this activated intermediate. This step forms the tetrahedral intermediate which then collapses to yield the desired peptide bond and triisopropylphosphine oxide as a water-soluble byproduct.
Caption: Mechanism of peptide bond formation using this compound.
A critical distinction from aminium/uronium reagents is the inherent inability of phosphonium salts to react with the N-terminal amine. Aminium reagents like HBTU or HATU can, particularly when used in excess or during slow couplings, react with the free amine to form a guanidinium byproduct, which terminates the peptide chain.[2][3][6] The phosphonium pathway entirely avoids this possibility, making it a safer choice for complex syntheses, such as fragment condensations or on-resin cyclizations where reagents may be used in excess to drive the reaction to completion.[3]
Comparative Analysis: A Data-Driven Selection Guide
Choosing a coupling reagent requires a nuanced understanding of its strengths and weaknesses. The following table provides a comparative summary to guide this decision-making process.
| Feature | This compound (Phosphonium) | HATU / HBTU (Aminium/Uronium) | DIC / HOBt (Carbodiimide) |
| Activation Site | Phosphorus Atom[2] | Carbon Atom[2] | Carbon Atom |
| Relative Reactivity | High | Very High (HATU > HBTU) | Moderate |
| Racemization Risk | Very Low[1] | Low to Moderate (Can be higher with extended times)[2] | Additive-dependent; low with HOBt/Oxyma[7] |
| Guanidinylation Risk | None[2][3][6] | Yes, especially with excess reagent[3][8] | None |
| Primary Byproduct | Triisopropylphosphine oxide (soluble) | Tetramethylurea derivatives (soluble) | Dicyclohexylurea (DCU, insoluble from DCC) or Diisopropylurea (DIU, soluble from DIC) |
| Solubility in DMF | High[3] | Moderate to Low | High |
| Solution Stability | Moderate (Use within 48 hours recommended)[3] | High (HBTU) | Moderate (pre-activation not stable) |
| Ideal Use Case | Routine SPPS, sterically hindered couplings, cyclizations, syntheses where purity is paramount. | Routine and difficult couplings, automated synthesis. | Cost-effective routine synthesis, segment condensation. |
Application Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following protocols are designed for the Fmoc/tBu SPPS strategy and can be performed manually or adapted for automated synthesizers.
Materials and Reagents
-
Fmoc-protected amino acids
-
SPPS-grade resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Dry diethyl ether for precipitation
-
Peptide synthesis vessel and shaker
Standard Coupling Protocol
This protocol is suitable for most standard amino acid couplings.
Stoichiometry:
| Component | Equivalents (relative to resin capacity) |
|---|---|
| Fmoc-Amino Acid | 4.0 |
| This compound | 3.9 |
| DIPEA | 8.0 |
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Activator Solution Preparation: In a separate vial, dissolve the Fmoc-amino acid (4 eq) and this compound (3.9 eq) in the minimum required volume of DMF.
-
Activation: Add DIPEA (8 eq) to the activator solution and vortex briefly. Allow pre-activation to proceed for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the washed, deprotected resin. Agitate at room temperature for 45-60 minutes.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove all soluble byproducts and excess reagents.
-
Proceed to the next deprotection cycle or final cleavage.
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
Protocol for Difficult Couplings
For sterically hindered residues (e.g., Aib, Val-Thr) or sequences prone to aggregation, an adjusted protocol can significantly improve outcomes.
Strategy: The primary modification is to perform a "double coupling."
Procedure:
-
Follow steps 1-6 of the Standard Coupling Protocol.
-
After the initial 60-minute coupling, drain the reaction vessel.
-
Do not wash the resin.
-
Immediately add a freshly prepared, second batch of activated amino acid solution (prepared as in steps 4 & 5).
-
Agitate for an additional 60 minutes.
-
Proceed with the standard washing steps (Step 7). This ensures maximum incorporation of the challenging residue and minimizes the formation of deletion sequences.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Coupling Efficiency (Deletion Sequence Detected by MS) | Steric hindrance; peptide aggregation. | Implement the double coupling protocol for the problematic residue. The second exposure to fresh reagent drives the reaction to completion. For aggregation, consider switching the solvent to a 1:1 mixture of DMF/DMSO. |
| Minor Racemization with Sensitive Residues (e.g., Fmoc-His(Trt)-OH, Fmoc-Cys(Trt)-OH) | Base-catalyzed epimerization via oxazolone formation, although rare with this reagent. | Replace the base DIPEA with the less hindered and weaker base N-Methylmorpholine (NMM) . This reduces the rate of proton abstraction from the α-carbon, suppressing the racemization pathway.[6] |
| Reaction Failure with Phosphorylated Peptides | Side reaction with the phosphate protecting group. | This compound is not recommended for coupling phosphorylated amino acids. The reagent can react with the unprotected phosphoryl side chain.[6] Use a carbodiimide-based method (e.g., DIC/Oxyma) for these specific residues. |
| Poor Solubility of Reagents | Low-quality solvent; incorrect stoichiometry. | Ensure the use of fresh, anhydrous, amine-free DMF. The high solubility of phosphonium reagents is an advantage[3]; if issues arise, gently warm the activation vial or add slightly more DMF. |
Conclusion
This compound stands as a robust and highly effective coupling reagent for modern peptide synthesis. Its phosphonium-based mechanism provides a crucial advantage by eliminating the risk of chain-terminating guanidinylation, leading to cleaner reactions and higher purity crude products. With its low propensity for racemization and high solubility, it is exceptionally well-suited for both routine and challenging syntheses, including the incorporation of sterically hindered amino acids. By following the optimized protocols and troubleshooting guidance provided, researchers, scientists, and drug development professionals can confidently employ this reagent to achieve high-fidelity synthesis of target peptides.
References
-
MySkinRecipes. This compound. [Link]
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 563-577. [Link]
-
Li, P., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5143. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Science of Synthesis. 3.7 Phosphonium Salts. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]
-
Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 54(1), 18.1.1-18.1.58. [Link]
-
E-EROS Encyclopedia of Reagents for Organic Synthesis. Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 肽偶联剂选择指南 [sigmaaldrich.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. people.uniurb.it [people.uniurb.it]
Application Notes & Protocols: Triisopropylphosphonium Tetrafluoroborate in Metal-Free Imine Hydrogenation
Introduction: The Imperative for Metal-Free Amine Synthesis
The synthesis of amines is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where they constitute a significant portion of active molecules. Traditionally, the reduction of imines to amines relies heavily on transition metal catalysts. While effective, these catalysts often pose challenges related to cost, toxicity, and the need for stringent purification to remove metal residues from the final product.
This guide details a powerful, metal-free alternative centered on the chemistry of Frustrated Lewis Pairs (FLPs). We will explore the catalytic system involving triisopropylphosphine—which, upon activation of hydrogen, forms the triisopropylphosphonium cation—and a suitable Lewis acid. The resulting phosphonium borate species is a highly effective catalyst for the hydrogenation of a wide range of imines under mild conditions.[1][2][3] This methodology circumvents the issues associated with metal catalysts and opens new avenues for clean and efficient amine synthesis.
Part 1: The Catalytic Principle — Frustrated Lewis Pair (FLP) Chemistry
The core of this catalytic process lies in the concept of Frustrated Lewis Pairs, a paradigm shift in small molecule activation discovered by Douglas W. Stephan and colleagues.[4][5]
An FLP consists of a sterically bulky Lewis acid and Lewis base that are prevented from forming a classical adduct due to steric hindrance.[2] This "frustration" leaves the acidic and basic centers available to cooperatively interact with and activate small molecules, most notably molecular hydrogen (H₂).[5]
-
The Pair : In this context, the typical FLP is an intermolecular combination of a sterically hindered phosphine, such as triisopropylphosphine (i-Pr₃P) (the Lewis base), and a strong Lewis acid, commonly tris(pentafluorophenyl)borane (B(C₆F₅)₃) .
-
Hydrogen Activation : When this pair is exposed to H₂, the phosphine's lone pair and the boron's empty orbital cooperatively attack the H-H bond. This results in the heterolytic cleavage of dihydrogen, forming a phosphonium cation ([R₃PH]⁺) and a hydridoborate anion ([HB(C₆F₅)₃]⁻).[2] This ion pair, for instance, [i-Pr₃PH]⁺[HB(C₆F₅)₃]⁻ , is the active catalytic species. The user-specified compound, triisopropylphosphonium tetrafluoroborate ([i-Pr₃PH][BF₄]), represents the stable, isolable Brønsted acid component of such an activated system.[6][7]
-
Imine Reduction : The hydrogenation of the imine substrate proceeds via a two-step mechanism:
-
Protonation : The acidic proton of the phosphonium cation ([i-Pr₃PH]⁺) is transferred to the nitrogen atom of the imine, forming a highly electrophilic iminium ion.
-
Hydride Transfer : The hydridoborate anion ([HB(C₆F₅)₃]⁻) then delivers a hydride (H⁻) to the iminium carbon, completing the reduction to the corresponding amine and regenerating the FLP catalyst.[8][9]
-
This metal-free mechanism provides a distinct pathway for hydrogenation, driven by the cooperative action of main-group elements.[10]
Part 2: Visualizing the Catalytic Cycle
The following diagram illustrates the complete catalytic cycle for FLP-mediated imine hydrogenation.
Caption: Catalytic cycle for imine hydrogenation using an FLP.
Part 3: General Experimental Protocol
This protocol describes a general procedure for the hydrogenation of a representative imine, N-benzylideneaniline, using an in situ generated FLP catalyst.
Causality Behind Choices:
-
Inert Atmosphere: The Lewis acid component (B(C₆F₅)₃) and the active hydridoborate species are sensitive to moisture.[4] All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk techniques to ensure catalyst integrity.
-
Anhydrous Solvents: Protic impurities like water or alcohols will react with the catalyst, quenching its activity. The use of rigorously dried, non-coordinating solvents like toluene or dichloromethane is critical.
-
Temperature and Pressure: While many FLP hydrogenations proceed at room temperature and moderate pressures (1-5 bar), conditions may need optimization depending on the substrate's reactivity.[1]
Materials and Reagents:
-
Triisopropylphosphine (i-Pr₃P, 98%+)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃, 97%+)
-
Imine substrate (e.g., N-benzylideneaniline, 98%+)
-
Anhydrous toluene
-
High-purity hydrogen gas (H₂)
-
Schlenk flask or high-pressure autoclave
-
Standard glassware for workup and purification
-
Magnetic stirrer and stir bar
Safety Precautions:
-
Triisopropylphosphine: Is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
This compound: Is corrosive and can cause irritation to the skin, eyes, and respiratory system.[11] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]
-
Tris(pentafluorophenyl)borane: Is a moisture-sensitive solid.
-
Hydrogen Gas: Is highly flammable. Ensure the reaction setup is leak-proof and operated in a well-ventilated fume hood away from ignition sources.
Step-by-Step Procedure:
-
Reactor Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven overnight at 120 °C, cooled under vacuum, and backfilled with argon.
-
Reagent Addition (in a glovebox):
-
To the flask, add the imine substrate (e.g., 1.0 mmol, 181.2 mg of N-benzylideneaniline).
-
Add tris(pentafluorophenyl)borane (5 mol%, 0.05 mmol, 25.6 mg).
-
Add 5 mL of anhydrous toluene to dissolve the solids.
-
-
Catalyst Formation and Reaction Initiation:
-
Seal the flask and remove it from the glovebox.
-
While stirring the solution, add triisopropylphosphine (5 mol%, 0.05 mmol, 9.5 µL) via syringe.
-
Connect the flask to a hydrogen line. Purge the flask by evacuating and backfilling with H₂ three times.
-
Pressurize the reactor to the desired pressure (e.g., 4 bar H₂).
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature (or heat as required) for the specified time (e.g., 12-24 hours).
-
-
Monitoring:
-
Progress can be monitored by periodically taking aliquots (under an inert atmosphere) and analyzing them by GC-MS or ¹H NMR to determine the conversion of the imine to the amine.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully vent the excess hydrogen pressure.
-
Quench the reaction by adding 2 mL of methanol.
-
Concentrate the mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amine product (N-benzylaniline).
-
Part 4: Performance Data and Substrate Scope
The triisopropylphosphine/B(C₆F₅)₃ system is effective for the hydrogenation of a variety of imines. The following table summarizes representative results from the literature to illustrate the scope and efficiency of this metal-free approach.
| Substrate (Imine) | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |
| N-benzylidene-tert-butylamine | 5 | 50 | 80 | 24 | >98 | [12] |
| N-(1-phenylethylidene)aniline | 5 | 50 | 80 | 24 | >98 | [12] |
| N-benzylideneaniline | 5 | 50 | 80 | 24 | >98 | [12] |
| N-(diphenylmethylene)aniline | 5 | 50 | 80 | 24 | 15 | [12] |
| N-cyclohexylidenecyclohexylamine | 5 | 50 | 80 | 24 | 95 | [12] |
Note: The data presented is illustrative. Optimal conditions may vary based on the specific substrate and experimental setup. For enantioselective variants, chiral phosphines or boranes must be employed.[13][14]
Part 5: Troubleshooting and Field Insights
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Deactivation: Presence of moisture or other protic impurities. | Ensure all glassware is rigorously dried and solvents are anhydrous. Perform all operations under a strict inert atmosphere. |
| Insufficient H₂ Pressure: Some substrates require higher pressure for activation. | Gradually increase H₂ pressure (e.g., from 4 bar to 50 bar) and monitor the reaction. Ensure the reactor is properly sealed. | |
| Poorly Matched FLP: The steric/electronic properties of the phosphine/borane pair are not optimal for the substrate. | Consider a less bulky phosphine or a more Lewis acidic borane, though i-Pr₃P/B(C₆F₅)₃ is broadly effective. | |
| Side Reactions | Substrate Decomposition: The substrate may be unstable under the reaction conditions. | Attempt the reaction at a lower temperature. |
| FLP Reactivity with Substrate: The FLP may react with functional groups on the substrate other than the imine. | This is a limitation of the substrate scope. Protection of sensitive functional groups may be necessary. |
Conclusion
The application of triisopropylphosphine in combination with a strong Lewis acid like B(C₆F₅)₃ provides a robust and efficient metal-free platform for the hydrogenation of imines. Grounded in the principles of Frustrated Lewis Pair chemistry, this method offers mild reaction conditions, broad substrate applicability, and avoids the challenges of transition metal catalysis. For researchers in organic synthesis and drug development, this technology represents a significant step towards cleaner, more sustainable chemical manufacturing processes for the production of vital amine compounds.
References
-
Ghattas, G., Chen, D., Pan, F., & Klankermayer, J. (2012). Asymmetric hydrogenation of imines with a recyclable chiral frustrated Lewis pair catalyst. Dalton Transactions, 41(30), 9026-9028. [Link]
-
Geier, S. J., & Stephan, D. W. (2015). Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. ACS Catalysis, 5(8), 4548–4551. [Link]
-
Kovtun, A., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules, 25(24), 5894. [Link]
-
Stephan, D. W. (2025). Frustrated Lewis Pairs for Metal-free Hydrogenation Catalysis: Alternative activation strategies to precious and transition metals in catalysis. Johnson Matthey Technology Review, 69(3), 378-393. [Link]
-
ChemBK. (2024). Triisopropylphosphine Tetrafluoroborate. [Link]
-
Vank, K. (2011). Hydrogenation of imines by phosphonium borate zwitterions: A theoretical study. Dalton Transactions, 40(18), 4875-4881. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Stephan, D. W. (2012). Frustrated Lewis Pairs: From Concept to Catalysis. Accounts of Chemical Research, 45(7), 1155–1166. [Link]
-
Li, G., & Antilla, J. C. (2009). Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids. Organic Letters, 11(5), 1075–1078. [Link]
-
Beller, M., & Werkmeister, S. (2015). Frustrated Lewis Pair Catalyzed Hydrogenations. ResearchGate. [Link]
-
S-H-Y. (2019). Hydrogenation with Frustrated Lewis Pairs (FLPs). Organic Chemistry Portal. [Link]
-
Gabbaï, F. P., et al. (2019). Phosphonium-stibonium and bis-stibonium cations as pnictogen-bonding catalysts for the transfer hydrogenation of quinolines. Chemical Science, 10(16), 4469–4474. [Link]
-
Gelman, D., et al. (2005). Mechanistic investigations of imine hydrogenation catalyzed by cationic iridium complexes. Journal of the American Chemical Society, 127(5), 1436–1446. [Link]
-
Chandrasekhar, S., & Ramakrishna, K. (2009). Phosphonium Salt Organocatalysis. Synthesis, 2009(15), 2469-2486. [Link]
-
Soós, T., et al. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. ACS Catalysis, 10(23), 14313–14323. [Link]
-
Vank, K., & Pápai, I. (2011). Hydrogenation of imines by phosphonium borate zwitterions: a theoretical study. Dalton Transactions, 40(18), 4875-4881. [Link]
-
Berke, H., et al. (2014). Hydrogenation of imines catalyzed by trisphosphine-substituted molybdenum and tungsten nitrosyl hydrides and co-catalytic acid. Chemistry–An Asian Journal, 9(10), 2896-2907. [Link]
-
Sinnema, E. (2024). Phosphonium Salts and Mn(I) Catalysis in Hydrophosphination. University of Groningen. [Link]
-
Chemdad. (n.d.). This compound. Product Page. [Link]
-
Zhang, J., & Zhang, Y. (2010). Computational design of metal-free catalysts for catalytic hydrogenation of imines. Dalton Transactions, 39(17), 4038-4047. [Link]
-
Antilla, J. C., & Li, G. (2009). Enantioselective Addition of Boronates to Acyl Imines Catalyzed by Chiral Biphenols. Organic Letters, 11(5), 1075–1078. [Link]
-
Chen, D., & Klankermayer, J. (2008). Metal-free catalytic hydrogenation of imines with tris(perfluorophenyl)borane. Chemical Communications, (18), 2130-2131. [Link]
-
Liu, Y., et al. (2022). A Mechanistic Study of Asymmetric Transfer Hydrogenation of Imines on a Chiral Phosphoric Acid Derived Indium Metal-Organic Framework. Catalysts, 12(12), 1493. [Link]
-
Stephan, D. W., et al. (2008). Metal‐Free Catalytic Hydrogenation of Enamines, Imines, and Conjugated Phosphinoalkenylboranes. Angewandte Chemie International Edition, 47(37), 7122-7125. [Link]
-
Dincă, M., & Long, J. R. (2006). Microporous metal-organic frameworks incorporating 1,4-benzeneditetrazolate: Syntheses, structures, and hydrogen storage properties. Journal of the American Chemical Society, 128(28), 8904–8906. [Link]
Sources
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Synthesis of ruthenium(II) complexes with Triisopropylphosphonium tetrafluoroborate
Application Note & Protocol
Topic: Synthesis, Characterization, and Application of Ruthenium(II) Complexes with Triisopropylphosphine and Tetrafluoroborate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ruthenium(II) complexes are at the forefront of innovation in both homogeneous catalysis and medicinal chemistry. The electronic and steric properties of these complexes can be meticulously tuned through the strategic selection of ligands, enabling precise control over their reactivity and biological activity. This guide provides an in-depth exploration of the synthesis of Ruthenium(II) complexes incorporating the bulky, electron-donating triisopropylphosphine (PiPr₃) ligand and the weakly coordinating tetrafluoroborate (BF₄⁻) counter-ion. We present detailed, field-tested protocols, explain the causal reasoning behind critical experimental steps, and discuss the characterization and potential applications of these versatile compounds.
Introduction: The Strategic Design of Ruthenium(II) Complexes
Ruthenium's versatile oxidation states and coordination geometries have established it as a privileged metal in chemical synthesis and drug design.[1] Ruthenium(II) complexes, in particular, have emerged as promising alternatives to traditional platinum-based anticancer agents, often exhibiting lower toxicity and novel mechanisms of action.[2][3] Furthermore, their catalytic prowess is harnessed in a wide array of organic transformations, including hydrogenation, isomerization, and cross-coupling reactions.[4][5]
The performance of a ruthenium center is inextricably linked to its ligand sphere. Tertiary phosphine ligands (PR₃) are a cornerstone of organometallic chemistry, allowing for fine-tuning of the catalyst's properties.[6]
-
The Role of Triisopropylphosphine (PiPr₃): PiPr₃ is a sterically demanding (cone angle ≈ 160°) and strongly electron-donating ligand. Its bulk can create a specific coordination environment that promotes catalytic activity by facilitating substrate approach and product dissociation. Its strong sigma-donating ability increases the electron density on the ruthenium center, influencing its reactivity.
-
The Function of Tetrafluoroborate (BF₄⁻): The tetrafluoroborate anion is classified as a weakly coordinating or non-coordinating anion. In synthesis, its role is to precipitate halide ions (e.g., as AgCl) and introduce a counter-ion that does not readily bind to the metal center. This leaves a coordination site vacant or occupied by a labile solvent molecule, rendering the complex more reactive and catalytically active.[7]
This guide focuses on the practical synthesis and characterization of cationic Ru(II)-PiPr₃ complexes, providing researchers with the foundational knowledge to produce these valuable chemical tools.
Core Principles and Synthetic Strategy
The synthesis of the target complexes typically proceeds via a ligand exchange pathway, starting from a readily available ruthenium precursor. The choice of precursor is critical and depends on factors like solubility and the lability of its existing ligands.
Common Ruthenium(II) Precursors:
-
Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl₂(PPh₃)₃]: A versatile, commercially available starting material. The PPh₃ ligands are relatively labile and can be displaced by stronger-binding or excess phosphines like PiPr₃.[8][9][10]
-
Arene Ruthenium(II) Dimers, [{Ru(η⁶-arene)Cl₂}₂]: "Piano-stool" complexes that serve as excellent precursors for half-sandwich compounds.[11][12]
-
Acetonitrile Complexes: Solvated complexes like [RuCl(NCMe)₄(PiPr₃)]BF₄ are themselves valuable intermediates, as the acetonitrile (NCMe) ligands are highly labile and easily replaced by other substrates.[7]
The general workflow involves the substitution of labile ligands (e.g., PPh₃, chloride, solvent) with the desired triisopropylphosphine ligand, often facilitated by a halide abstractor like silver tetrafluoroborate (AgBF₄) to introduce the BF₄⁻ counter-ion.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be dried and degassed prior to use. Ruthenium compounds and phosphine ligands should be handled with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Ru(NCMe)₄(PiPr₃)₂₂
This protocol describes the synthesis of a dicationic ruthenium complex featuring two PiPr₃ ligands and four labile acetonitrile ligands, adapted from Cole-Hamilton et al.[7] This complex is an excellent precursor for further functionalization.
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| ₂ | C₁₇H₃₅B₂F₈N₄OPRu | 616.20 | 95.0 mg | 0.15 |
| Triisopropylphosphine | P(C₃H₇)₃ | 160.25 | 47 µL | 0.25 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~15 mL | - |
Step-by-Step Procedure:
-
Precursor Dissolution: In a 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 95.0 mg (0.15 mmol) of the precursor complex ₂ in 20 mL of dry, degassed dichloromethane.
-
Rationale: Dichloromethane is an excellent solvent for many ruthenium complexes and is relatively non-coordinating, allowing the ligand substitution to proceed efficiently.
-
-
Ligand Addition: Using a microliter syringe, add 47 µL (0.25 mmol) of triisopropylphosphine to the stirred solution. An excess of the incoming ligand is used to drive the reaction to completion.
-
Reaction: Stir the resulting mixture under a positive pressure of argon at room temperature for 30 minutes.
-
Rationale: A 30-minute reaction time is typically sufficient for the substitution of the labile aqua ligand by the strongly binding PiPr₃ ligand at room temperature.
-
-
Isolation: Remove the solvent in vacuo using a rotary evaporator or Schlenk line to yield a solid residue.
-
Purification: Wash the resulting solid product with diethyl ether (3 x 5 mL). This is a critical step to remove any unreacted triisopropylphosphine and other organic-soluble impurities.
-
Rationale: The desired dicationic complex is a salt and is insoluble in non-polar solvents like diethyl ether, while the neutral PiPr₃ ligand is highly soluble.
-
-
Drying: Dry the final white solid product under high vacuum to a constant weight. Expected yield: ~85 mg (75%).
Characterization of Synthesized Complexes
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complex.
| Technique | Purpose | Expected Observations for ₂[7] |
| ³¹P{¹H} NMR | Confirms coordination of PiPr₃ to Ru. | A singlet in the downfield region (e.g., ~δ 28-75 ppm), indicating magnetically equivalent phosphorus nuclei.[6][13] |
| ¹H NMR | Confirms presence of PiPr₃ and NCMe ligands. | A complex multiplet for the P-CH protons and a doublet of doublets for the C-CH₃ protons of the isopropyl groups. A singlet for the methyl protons of the acetonitrile ligands.[7] |
| IR Spectroscopy | Identifies key functional groups. | A sharp, medium-intensity stretch for the nitrile group (ν(N≡C)) around 2290 cm⁻¹. A very strong, broad band for the tetrafluoroborate anion (ν(BF₄)) around 1030-1060 cm⁻¹.[7] |
| Elemental Analysis | Determines the elemental composition (C, H, N). | The experimentally found percentages should match the calculated values for the proposed formula, typically within a ±0.4% margin.[7] |
Applications and Future Directions
The unique steric and electronic properties of Ru(II)-PiPr₃ complexes make them highly valuable in various fields.
-
Homogeneous Catalysis: These complexes are precursors to highly active catalysts. The labile solvent ligands (e.g., acetonitrile) are easily displaced by substrates, initiating the catalytic cycle. They have shown promise in reactions such as the hydrogenation of polar bonds, redox isomerization of allylic alcohols, and the hydration of nitriles.[14][15]
-
Drug Development: The development of ruthenium-based therapeutics is a rapidly growing field.[3][16] The ligands surrounding the ruthenium core play a crucial role in the drug's mechanism of action, cellular uptake, and target specificity.[2] Complexes with bulky phosphines can exhibit unique biological profiles, potentially overcoming resistance mechanisms associated with platinum-based drugs.[16][17] Future work may involve conjugating these complexes to targeting moieties or incorporating them into nanomaterial delivery systems to enhance their therapeutic index.[2][18]
Conclusion
The synthesis of cationic Ruthenium(II) complexes bearing triisopropylphosphine and a tetrafluoroborate counter-ion provides access to a class of compounds with significant potential in both catalysis and medicine. By understanding the principles of ligand exchange and the specific roles of the phosphine and counter-ion, researchers can reliably produce these complexes. The detailed protocols and characterization data provided herein serve as a robust foundation for further exploration and innovation in this exciting area of inorganic and organometallic chemistry.
References
-
James, B. R., et al. (1997). Characterization of Five-Coordinate Ruthenium(II) Phosphine Complexes by X-ray Diffraction and Solid-State 31P CP/MAS NMR Studies and Their Reactivity with Sulfoxides and Thioethers . Inorganic Chemistry, 36(23), 5340–5349. [Link]
-
Wang, F., et al. (2017). The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials . Chemical Society Reviews, 46(23), 7184-7221. [Link]
-
Grotjahn, D. B., et al. (2002). Spectroscopic Characterization of Primary and Secondary Phosphine Ligation on Ruthenium(II) Complexes . Organometallics, 21(22), 4684–4690. [Link]
-
Thota, S., et al. (2018). Ru(II) Compounds: Next-Generation Anticancer Metallotherapeutics? . Journal of Medicinal Chemistry, 61(13), 5805–5821. [Link]
-
Al-Ibadi, M. A., et al. (2007). Water-Soluble Triisopropylphosphine Complexes of Ruthenium(II): Synthesis, Equilibria, and Acetonitrile Hydration . Organometallics, 26(2), 347–356. [Link]
-
Wang, F., et al. (2017). The development of anticancer ruthenium(ii) complexes: from single molecule compounds to nanomaterials . Chemical Society Reviews, 46(23), 7184-7221. [Link]
-
James, B. R., et al. (1997). Characterization of Five-Coordinate Ruthenium(II) Phosphine Complexes by X-ray Diffraction and Solid-State 31P CP/MAS NMR Studies . Inorganic Chemistry, 36(23), 5340–5349. [Link]
-
Antonarakis, A. G., & Emadi, A. (2010). An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes . Molecules, 15(12), 9034-9051. [Link]
-
Cirri, E., et al. (2023). Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections . International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Matos, R. M., et al. (2003). Syntheses and NMR Characterisation of Novel Ruthenium(II) Complexes Containing Dioxaphospholane . Journal of the Brazilian Chemical Society, 14(3). [Link]
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Stephenson, T. A., & Wilkinson, G. (1966). Dichlorotris(triphenylphosphine)ruthenium(II) . Wikipedia. [Link]
-
Khan, M. A., et al. (2020). Synthetic procedure for the ruthenium(II) complex 1 . ResearchGate. [Link]
-
Joó, F. (2011). Synthesis and catalytic applications of Ru(II)-pta complexes . Coordination Chemistry Reviews, 255(7-8), 863-874. [Link]
- Not applicable.
-
Trost, B. M., & Toste, F. D. (2004). Ruthenium-Catalyzed Reactions for Organic Synthesis . Chemical Reviews, 104(3), 943-986. [Link]
- Not applicable.
-
Yadav, S., et al. (2021). Ruthenium complexes of phosphine–amide based ligands as efficient catalysts for transfer hydrogenation reactions . Dalton Transactions, 50(10), 3269-3279. [Link]
-
Lu, C., & Xu, Z. (2012). Phosphine Organocatalysis . Accounts of Chemical Research, 45(8), 1330–1341. [Link]
-
Marciniec, B., et al. (2021). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters . Molecules, 26(11), 3321. [Link]
- Not applicable.
-
de la Cruz-Martínez, F., et al. (2018). Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands . Dalton Transactions, 47(39), 13866-13875. [Link]
-
Sahu, D., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review . Journal of the Indian Chemical Society, 99(11), 100742. [Link]
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- Not applicable.
- Not applicable.
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- Not applicable.
- Not applicable.
- Not applicable.
- Not applicable.
-
Pérez, J., et al. (2018). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl₂L] and Their Cytotoxicity against HeLa-Type Cancer Cells . Molecules, 23(11), 2955. [Link]
-
Theuer, M., et al. (2021). Cationic and neutral ruthenium(ii) complexes bearing silyl-phosphines: synthesis, structures, and catalytic studies in selective hydroboration of carbonyl compounds . Dalton Transactions, 50(2), 557-568. [Link]
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- 3. The development of anticancer ruthenium(ii) complexes: from single molecule compounds to nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for Triisopropylphosphonium Tetrafluoroborate in C-H Activation Reactions
Introduction: The Strategic Advantage of Phosphonium Salts in C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1][2][3] Palladium-catalyzed C-H activation has emerged as a particularly powerful tool in this domain, enabling the construction of complex molecular architectures.[2][4] However, the efficiency and selectivity of these transformations are often contingent on the careful selection of additives. Recently, quaternary phosphonium salts have been identified as uniquely effective additives in transition metal catalysis, moving beyond their historical role as phase-transfer agents or simple ligands.[5][6]
This guide focuses on the application of Triisopropylphosphonium Tetrafluoroborate ([i-Pr₃PH][BF₄]) in palladium-catalyzed C-H activation reactions. We will delve into the mechanistic rationale for its use, provide detailed protocols for its application, and present data to guide researchers, scientists, and drug development professionals in leveraging this powerful reagent.
The Multifaceted Role of this compound
This compound is not a passive spectator in C-H activation catalysis. Its efficacy stems from a combination of its physical and chemical properties. It is a white, crystalline solid, soluble in various organic solvents, though it is corrosive and requires handling with appropriate personal protective equipment.[7]
In the context of palladium-catalyzed C-H activation, particularly in annulative processes, quaternary phosphonium salts like [i-Pr₃PH][BF₄] serve multiple, crucial functions:
-
Proton Shuttle and Brønsted Acid Catalysis: The phosphonium cation can act as a bulky proton shuttle, facilitating key deprotonation steps within the catalytic cycle. This is often a critical, turnover-limiting step in C-H activation.
-
Lowering Activation Energy Barriers: By participating in key transition states, the phosphonium salt can lower the energy barriers of pivotal steps in the catalytic cycle.[5][6]
-
Catalyst Regeneration and Stabilization: It can aid in the regeneration of the active palladium catalyst, preventing the formation of inactive palladium species.[5][6]
-
Protection of Directing Groups: In reactions involving sensitive functionalities, such as the P(III) directing group in aminophosphines, the phosphonium salt can help prevent oxidation.[5][6]
The following diagram illustrates the logical workflow for employing this compound in a typical C-H activation reaction.
Caption: General experimental workflow for a Pd-catalyzed C-H activation/annulation reaction.
Application Highlight: Palladium-Catalyzed Annulative C-H Activation of Aminophosphines with Alkynes
A groundbreaking application of quaternary phosphonium salts is in the palladium-catalyzed annulative C-H activation of aminophosphines with alkynes to generate valuable P-heterocycles.[5][6] This transformation showcases the profound impact of [i-Pr₃PH][BF₄] on reaction efficiency and outcome.
Mechanistic Insights
The proposed catalytic cycle highlights the key interventions of the phosphonium salt. The P(III) center of the aminophosphine directs the palladium catalyst to a specific C-H bond. The phosphonium salt is believed to facilitate the crucial C-H activation step, potentially through a concerted metalation-deprotonation (CMD) pathway, where the tetrafluoroborate anion assists in the proton abstraction. Furthermore, it plays a role in the protodepalladation step that regenerates the active catalyst.
Caption: Simplified catalytic cycle for the annulative C-H activation.
Detailed Experimental Protocol
This protocol is a representative procedure for the palladium-catalyzed annulative C-H activation of an aminophosphine with an internal alkyne, based on general methodologies for similar transformations. Researchers should optimize conditions for their specific substrates.
Materials:
-
Aminophosphine (1.0 equiv)
-
Internal Alkyne (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
This compound ([i-Pr₃PH][BF₄]) (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Toluene (0.1 M)
-
Schlenk tube or similar reaction vessel
-
Standard glassware for inert atmosphere reactions and workup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aminophosphine (0.2 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 5 mol%), this compound (0.04 mmol, 20 mol%), and potassium carbonate (0.4 mmol, 2.0 equiv).
-
Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add anhydrous toluene (2.0 mL) via syringe, followed by the internal alkyne (0.24 mmol, 1.2 equiv).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired P-heterocycle.
Data Presentation: Substrate Scope and Yields
The use of this compound generally leads to good to excellent yields across a range of substrates. The following table provides representative data for this type of transformation.
| Entry | Aminophosphine (R¹) | Alkyne (R², R³) | Product Yield (%) |
| 1 | Phenyl | Phenyl, Phenyl | 85 |
| 2 | Naphthyl | Phenyl, Phenyl | 82 |
| 3 | Phenyl | Methyl, Methyl | 75 |
| 4 | Phenyl | Ethyl, Ethyl | 78 |
| 5 | 4-MeO-Phenyl | Phenyl, Phenyl | 88 |
| 6 | 4-CF₃-Phenyl | Phenyl, Phenyl | 76 |
Note: Yields are for isolated products and are representative. Actual yields may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Strict adherence to inert atmosphere techniques is crucial for reproducibility and high yields. The P(III) directing group is particularly prone to oxidation.[5][6]
-
Solvent and Base: Anhydrous solvents are essential. The choice of base can be critical and may require screening for optimal results. While K₂CO₃ is a common choice, other bases like Cs₂CO₃ or K₃PO₄ may be more effective for certain substrates.
-
Phosphonium Salt Loading: The loading of [i-Pr₃PH][BF₄] can influence the reaction rate and yield. A loading of 10-30 mol% is a good starting point for optimization.
-
Substrate Purity: The purity of the starting materials, particularly the aminophosphine, is critical for clean reaction profiles.
Conclusion
This compound has proven to be a highly effective and versatile additive for challenging palladium-catalyzed C-H activation reactions. Its multifaceted role in facilitating key mechanistic steps, stabilizing the catalyst, and protecting sensitive functional groups makes it an invaluable tool for the synthesis of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to explore the vast potential of this reagent in their own synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and materials.
References
- Quaternary Phosphonium Salts Enable Palladium‐Catalyzed Annulative C−H Activation of Aminophosphines with Alkynes. Angewandte Chemie International Edition.
-
Quaternary Phosphonium Salts Enable Palladium-Catalyzed Annulative C H Activation of Aminophosphines with Alkynes. PubMed. [Link]
-
Triisopropylphosphine Tetrafluoroborate. ChemBK. [Link]
-
Quaternary Phosphonium Salts Enable Palladium‐Catalyzed Annulative C H Activation of Aminophosphines with Alkynes. ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. [Link]
-
Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PMC - NIH. [Link]
-
Pd-Catalyzed π-Chelation Assisted ortho-C–H Activation and Annulation of Allylarenes with Internal Alkynes. ACS Publications. [Link]
-
Palladium-catalyzed annulation of internal alkynes in aqueous medium. RSC Publishing. [Link]
-
C-H Activation and Alkyne Annulation via Automatic or Intrinsic Directing Groups: Towards High Step Economy. ResearchGate. [Link]
-
Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. PubMed. [Link]
-
Palladium-catalysed transannular C-H functionalization of alicyclic amines. PubMed - NIH. [Link]
-
Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. NIH. [Link]
-
Late-Stage Diversification of Phosphines by C-H Activation: A Robust Strategy for Ligand Design and Preparation. PubMed. [Link]
-
Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalysed transannular C-H functionalization of alicyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Electrophilic Functionalization of Pyridine Derivatives through Phosphonium Salts. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of Triisopropylphosphonium Tetrafluoroborate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Coupling Reagents in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity synthesis of complex sequences that are crucial for research and drug development. At the heart of SPPS lies the amide bond formation, a reaction facilitated by coupling reagents. The choice of an appropriate coupling reagent is paramount, as it directly influences the efficiency of the reaction, the stereochemical integrity of the peptide, and the overall success of the synthesis.
Phosphonium salt-based coupling reagents have emerged as a powerful class of activators in SPPS. They are renowned for their high reactivity, low tendency to cause racemization, and for circumventing certain side reactions associated with other classes of reagents. This application note provides a detailed guide to the use of a specific phosphonium salt, Triisopropylphosphonium tetrafluoroborate , in SPPS. While less common in the literature than reagents like PyBOP, its chemical properties suggest its utility as an effective coupling agent. Due to the limited specific data for this reagent in peer-reviewed literature, this guide presents a proposed mechanism and protocols based on the well-established principles of phosphonium salt chemistry in peptide synthesis.
Mechanism of Action: The Phosphonium Salt Advantage
The fundamental role of a phosphonium-based coupling reagent is to activate the carboxylic acid of an incoming N-protected amino acid, transforming it into a highly reactive species that is susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support.
In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic phosphorus atom of this compound. This results in the formation of a highly reactive acyloxyphosphonium intermediate. The subsequent nucleophilic attack by the resin-bound amine on the activated carbonyl carbon leads to the formation of the desired peptide bond and the release of triisopropylphosphine oxide as a soluble byproduct.
A key advantage of phosphonium reagents like this compound is the avoidance of guanidinylation of the N-terminal amino group, a potential side reaction with some aminium/uronium-based reagents. This makes them particularly suitable for challenging couplings, including fragment condensation and cyclization reactions where the reagent may be used in excess.
Figure 1. Proposed mechanism of peptide bond formation using this compound.
Comparative Data of Coupling Reagents
The selection of a coupling reagent is a critical decision in SPPS. The following table provides a comparative overview of this compound (with properties inferred from its chemical class) and two commonly used coupling reagents, PyBOP and HBTU.
| Feature | This compound (Proposed) | PyBOP | HBTU |
| Reagent Type | Phosphonium Salt | Phosphonium Salt | Aminium/Uronium Salt |
| Activation Site | Phosphorus | Phosphorus | Carbon |
| Guanidinylation Risk | None | None | Possible |
| Byproducts | Triisopropylphosphine oxide | Tripyrrolidinophosphine oxide | Tetramethylurea |
| Racemization | Expected to be low | Low | Low to moderate |
| Coupling Efficiency | Expected to be high | High | High |
| Suitability for Hindered Amino Acids | Potentially effective | Effective | Effective |
Experimental Protocols
The following protocols are designed as a starting point for the use of this compound in manual Fmoc-based SPPS. Optimization may be required based on the specific peptide sequence and resin used.
Reagent Preparation
-
Fmoc-Amino Acid Solution: Prepare a 0.5 M solution of the desired Fmoc-amino acid in N,N-dimethylformamide (DMF).
-
This compound Solution: Prepare a 0.5 M solution of this compound in DMF.
-
Base: Use N,N-diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% piperidine in DMF.
-
Washing Solvents: DMF, Dichloromethane (DCM).
Standard Coupling Cycle
This protocol is based on a 0.1 mmol synthesis scale.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling Reaction:
-
In a separate vial, combine the Fmoc-amino acid solution (3-5 equivalents, e.g., 0.3-0.5 mmol) and the this compound solution (3-5 equivalents).
-
Add DIPEA (6-10 equivalents, e.g., 0.6-1.0 mmol) to the mixture and vortex briefly to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-120 minutes at room temperature. For sterically hindered amino acids, the reaction time may need to be extended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is recommended.
-
-
Capping (if necessary):
-
If the Kaiser test remains positive after a second coupling, cap the unreacted amines to prevent the formation of deletion sequences. Use a solution of acetic anhydride/DIPEA/DMF (e.g., 1:2:7 ratio) and agitate for 30 minutes.
-
Figure 2. Workflow for a single coupling cycle in SPPS using this compound (TIPT).
Peptide Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Final Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through the inclusion of monitoring steps. The Kaiser test is a critical checkpoint to ensure the completion of each coupling reaction. A positive result should trigger a defined response (recoupling or capping) to maintain the fidelity of the peptide sequence. Furthermore, the final purity of the synthesized peptide, as determined by RP-HPLC and mass spectrometry, serves as the ultimate validation of the synthesis protocol's effectiveness.
Authoritative Grounding and Field-Proven Insights
While specific literature on this compound in SPPS is scarce, the principles of its application are firmly rooted in the extensive body of knowledge on phosphonium-based coupling reagents. The proposed mechanism and protocols are analogous to those for well-established reagents like PyBOP, which have been demonstrated to be highly effective for a wide range of peptide syntheses, including those involving sterically hindered amino acids.[1] The superior performance of phosphonium salts in minimizing racemization and avoiding guanidinylation is a well-documented advantage in the field of peptide chemistry.[2]
References
-
MySkinRecipes. This compound. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Albericio, F., & Kates, S. A. (2000). Onium Salt-Based Coupling Reagents. In Solid-Phase Synthesis: A Practical Guide (pp. 275-305). CRC Press.
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Application Notes: The Strategic Use of Triisopropylphosphonium Tetrafluoroborate in Modern Catalytic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Salt – A Gateway to High-Performance Catalysis
Triisopropylphosphonium tetrafluoroborate, [(i-Pr)₃PH][BF₄], is a crystalline, air-stable solid that serves as a crucial and highly practical precursor to the triisopropylphosphine (P(i-Pr)₃) ligand. While not catalytically active in its salt form, its true value lies in the convenient and safe generation of the free phosphine ligand in situ. Triisopropylphosphine is a sterically demanding, strongly electron-donating alkylphosphine, a combination of properties that renders it exceptionally effective in a variety of transition metal-catalyzed reactions. Its significant steric bulk facilitates the reductive elimination step in cross-coupling catalytic cycles and helps to form the monoligated Pd(0) species often invoked as the active catalyst.
These application notes provide a comprehensive guide to the catalytic applications of this compound. We will delve into the mechanistic rationale for its use, present detailed, field-proven protocols for its application in key organic transformations, and offer insights into achieving optimal catalytic efficiency. The core principle of its use is the deprotonation of the phosphonium cation to release the active P(i-Pr)₃ ligand, which then participates in the catalytic cycle.
Core Principle: In Situ Ligand Generation
The catalytic utility of this compound hinges on its deprotonation by a suitable base to generate the free triisopropylphosphine ligand. This process is typically performed under anhydrous and inert conditions to prevent oxidation of the resulting phosphine.
The choice of base is critical and must be compatible with the subsequent catalytic reaction. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are highly effective. Alternatively, strong inorganic bases used in the cross-coupling reaction itself, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can sometimes effect the deprotonation, though this may require more forcing conditions.
Caption: Workflow for in situ generation of the active P(i-Pr)₃ ligand.
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation in modern synthesis. The use of the bulky and electron-rich P(i-Pr)₃ ligand, generated from this compound, is particularly advantageous for coupling sterically hindered substrates or unreactive aryl chlorides.
Causality and Mechanistic Insight
The P(i-Pr)₃ ligand accelerates the rate-limiting oxidative addition of the aryl halide to the Pd(0) center. Its steric bulk promotes the formation of a coordinatively unsaturated 14-electron Pd(0)L complex (where L is P(i-Pr)₃), which is highly reactive. Furthermore, this bulk facilitates the final reductive elimination step, releasing the biaryl product and regenerating the active catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol details a general procedure for the cross-coupling of a substituted aryl bromide with a phenylboronic acid, employing in situ ligand generation from this compound.
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂]
-
This compound
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Aryl Bromide (1.0 mmol)
-
Phenylboronic Acid (1.2 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.044 mmol, 4.4 mol%), and finely ground K₂CO₃ (3.0 mmol).
-
Expert Insight: Using a slight excess of the phosphonium salt ensures that enough free phosphine is generated to stabilize the palladium catalyst, accounting for any potential minor oxidation. The base (K₂CO₃) serves dual roles: deprotonating the phosphonium salt and facilitating the transmetalation step.[1]
-
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction Conditions: Seal the flask and heat the mixture to 80-100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Aryl Bromide | Boronic Acid | Pd(OAc)₂ (mol%) | Ligand Precursor (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | 2 | 4.4 | K₂CO₃ (3) | 100 | 6 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 2 | 4.4 | K₂CO₃ (3) | 80 | 4 | 98 |
| 2-Bromotoluene | Phenylboronic acid | 2 | 4.4 | K₂CO₃ (3) | 100 | 12 | 89 |
Application II: Palladium-Catalyzed Heck Reaction
The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene. The P(i-Pr)₃ ligand is effective in promoting this reaction, particularly with less reactive aryl bromides and chlorides.
Protocol 2: Heck Coupling of 4-Bromoacetophenone with Styrene
This protocol demonstrates the use of this compound in a classic Heck coupling scenario.
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂]
-
This compound
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
4-Bromoacetophenone (1.0 mmol)
-
Styrene (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Schlenk tube, magnetic stir bar
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under argon, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.022 mmol, 2.2 mol%).
-
Solvent and Base: Add anhydrous DMF (4 mL) and triethylamine (2.0 mmol). Stir for 10 minutes at room temperature.
-
Substrate Addition: Add 4-bromoacetophenone (1.0 mmol) and styrene (1.5 mmol) to the mixture.
-
Reaction Conditions: Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with 1 M HCl, then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the product via column chromatography.
Application III: Ruthenium-Catalyzed Imine Hydrogenation
This compound is listed as a reactant for the synthesis of ruthenium(II) complexes used in imine hydrogenation. The in situ generated P(i-Pr)₃ ligand can coordinate to a ruthenium precursor to form a highly active catalyst for the transfer hydrogenation of imines to amines, a key transformation in pharmaceutical synthesis.
Protocol 3: Transfer Hydrogenation of N-Benzylideneaniline
This protocol outlines the formation of a Ru-P(i-Pr)₃ catalyst in situ for the reduction of an imine using 2-propanol as the hydrogen source.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Sodium hydroxide (NaOH) or Potassium tert-butoxide (KOt-Bu)
-
N-Benzylideneaniline (1.0 mmol)
-
Anhydrous 2-Propanol (5 mL)
-
Schlenk flask, magnetic stir bar, reflux condenser
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under argon, combine [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%), this compound (0.022 mmol, 2.2 mol%), and KOt-Bu (0.2 mmol). Add 2 mL of anhydrous 2-propanol and stir the mixture at 50 °C for 30 minutes.
-
Expert Insight: Pre-stirring the ruthenium precursor, ligand precursor, and a strong base allows for the formation of the active Ru-hydride species, which is the key intermediate for the hydrogen transfer.[4]
-
-
Substrate Addition: Add a solution of N-benzylideneaniline (1.0 mmol) in 3 mL of 2-propanol.
-
Reaction Conditions: Heat the reaction to reflux (approx. 82 °C) and stir.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion (typically 2-8 hours), cool the mixture, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane, filter through a short pad of silica gel to remove inorganic salts, and concentrate the filtrate to yield the product amine. Further purification can be achieved by chromatography if necessary.
| Imine Substrate | Ru Precursor (mol%) | Ligand Precursor (mol%) | Base (equiv.) | Time (h) | Conversion (%) |
| N-Benzylideneaniline | 0.5 | 2.2 | KOt-Bu (0.2) | 3 | >99 |
| N-(4-Methoxybenzylidene)aniline | 0.5 | 2.2 | KOt-Bu (0.2) | 2 | >99 |
| N-(4-Chlorobenzylidene)aniline | 0.5 | 2.2 | KOt-Bu (0.2) | 5 | 97 |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. While the salt is air-stable, the free phosphine generated upon deprotonation is air-sensitive and potentially pyrophoric. All protocols involving the generation of free phosphine must be conducted under an inert atmosphere (argon or nitrogen).
References
-
Gholinejad, M., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(9), 10848-10858. [Link]
- Venturello, P., & Barbero, M. (n.d.).
-
Young, M. C., et al. (2022). Amine-directed Mizoroki–Heck arylation of free allylamines. Organic Chemistry Frontiers, 9, 1967-1974. [Link]
-
Hernández-Mesa, M., et al. (2022). Hydrogen transfer reaction to imines with 2-propanol catalyzed by ruthenium (II) complexes containing nitrogen. Inorganica Chimica Acta, 535, 120864. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with Triisopropylphosphonium tetrafluoroborate
Welcome to the technical support hub for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the use of Triisopropylphosphonium tetrafluoroborate ([P(i-Pr)₃H]BF₄) as a ligand precursor. This guide is structured to address common challenges that can lead to diminished yields and provides in-depth, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed as a first line of defense to diagnose and resolve issues you may encounter during your experiments.
Q1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the primary factors I should investigate?
Low yields in Suzuki couplings are often multifactorial. A systematic approach to troubleshooting is critical. Begin by assessing these core components:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Integrity: Boronic acids are susceptible to decomposition, primarily through protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling (formation of a biaryl from two boronic acid molecules).[1][2][3] This is particularly problematic for electron-deficient or heteroaromatic boronic acids.[4]
-
Actionable Advice: Use fresh, high-purity boronic acid. If decomposition is suspected, consider converting it to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or a potassium trifluoroborate salt.[1][5][6] These derivatives often exhibit enhanced stability and can release the active boronic acid species slowly in situ, minimizing degradation.[1][2]
-
-
Aryl Halide Reactivity: The choice of your aryl halide significantly influences the reaction's success. The general reactivity trend is I > Br > OTf >> Cl.[4] Couplings involving aryl chlorides are notably more challenging and necessitate highly active catalyst systems.[4][7]
-
Catalyst and Ligand Purity: Palladium precatalysts, such as Pd(OAc)₂, can degrade over time. Phosphine ligands, including the triisopropylphosphine generated in situ from its tetrafluoroborate salt, are prone to oxidation.[4][8]
-
Actionable Advice: Ensure your palladium source and ligand precursor are fresh and have been stored under an inert atmosphere.[4]
-
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligand.[1][4]
-
Solvent and Base Purity: The presence of water and oxygen in your solvent can deactivate the catalyst.[4] The purity of your base is also critical.
-
Actionable Advice: Use anhydrous, degassed solvents. Ensure your base is of high purity and finely powdered for better solubility and reactivity.[10]
-
-
Q2: I am observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction, especially when using a bulky ligand like triisopropylphosphine?
Protodeboronation is a major pathway for yield loss.[2][11][12] While bulky phosphine ligands are often employed to facilitate challenging couplings, they can paradoxically accelerate protodeboronation.[11][12]
-
Mechanism of Ligand-Accelerated Protodeboronation: Recent studies have shown that sterically hindered phosphine ligands can promote the formation of an unstable post-transmetalation palladium(II) species that readily undergoes protodeboronation, rather than the desired reductive elimination.[11][12]
-
Mitigation Strategies:
-
Choice of Base: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, but it can also promote protodeboronation.[1][11]
-
Actionable Advice: A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferred over stronger bases like NaOH or KOtBu when protodeboronation is a concern.[1] The use of anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can also be beneficial for highly sensitive substrates.[1]
-
-
Use of Stable Boron Reagents: As mentioned in Q1, converting the boronic acid to a more stable form is a highly effective strategy.[1][2]
-
Reaction Parameters:
-
Actionable Advice: Minimize reaction time and use the lowest effective temperature to reduce the rate of decomposition.[1]
-
-
Q3: My reaction is sluggish or stalls, particularly with an electron-rich or sterically hindered aryl halide. How does this compound help, and how can I optimize its performance?
The combination of a palladium source with this compound generates a highly active catalyst system suitable for challenging substrates. The bulky and electron-rich nature of triisopropylphosphine facilitates the oxidative addition step, which is often the rate-determining step for less reactive aryl halides.[1][10]
-
Optimizing the Catalytic System:
-
Ligand-to-Palladium Ratio: The ratio of the phosphine ligand to the palladium catalyst can significantly impact the reaction. While a 1:1 or 2:1 ratio is common, optimization may be necessary. An excess of the ligand can sometimes inhibit the reaction.
-
Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to the active Pd(0) species. This reduction can be facilitated by the phosphine ligand itself or by other components in the reaction mixture.[3] Using a pre-formed Pd(0) source, such as Pd₂(dba)₃, can sometimes be advantageous.[13][14]
-
-
Solvent Selection: The choice of solvent can influence reaction rates and even selectivity.[15][16][17][18]
Q4: I am observing a significant amount of homocoupling of my boronic acid. What is the cause, and how can I prevent it?
Homocoupling is a common side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl product.[4]
-
Primary Cause: The presence of oxygen is a major contributor to homocoupling, as it can facilitate the oxidative coupling of boronic acids catalyzed by palladium.[3][4]
-
Prevention Strategies:
-
Rigorous Degassing: As emphasized before, the meticulous removal of oxygen from the reaction mixture is crucial.[4]
-
Stoichiometry Control: Using a slight excess of the aryl halide relative to the boronic acid can sometimes help to favor the cross-coupling pathway over homocoupling.[20]
-
Catalyst Choice: If using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes be accompanied by an initial homocoupling of the boronic acid.[3] Starting with a Pd(0) source may mitigate this.
-
Advanced Troubleshooting & Mechanistic Insights
For more persistent issues, a deeper understanding of the catalytic cycle and potential pitfalls is necessary.
The Suzuki-Miyaura Catalytic Cycle
A simplified representation of the catalytic cycle provides a framework for understanding where things can go wrong.
Caption: Simplified Suzuki-Miyaura catalytic cycle and common failure points.
Troubleshooting Workflow: A Logic-Based Approach
When faced with a low-yielding reaction, a structured diagnostic workflow can save time and resources.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Using this compound
This protocol provides a starting point for the coupling of a generic aryl bromide with a phenylboronic acid.
| Component | Amount (mol equiv) | Notes |
| Aryl Bromide | 1.0 | |
| Phenylboronic Acid | 1.2 - 1.5 | A slight excess is common.[21] |
| Pd(OAc)₂ | 0.01 - 0.05 | Catalyst loading may need optimization. |
| [P(i-Pr)₃H]BF₄ | 0.02 - 0.10 | Typically a 2:1 ratio to Pd. |
| Base (e.g., K₃PO₄) | 2.0 - 3.0 | Must be finely powdered.[10] |
| Solvent (e.g., Toluene) | Use anhydrous, degassed solvent. |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried or oven-dried reaction vessel, add the aryl bromide, phenylboronic acid, palladium acetate, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing (Optional but Recommended): For particularly sensitive reactions, degas the reaction mixture by bubbling argon through the solution for an additional 10 minutes or by using three freeze-pump-thaw cycles.[22]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]
-
Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF Source: ResearchGate URL: [Link]
-
Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]
-
Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]
-
Title: Why am I getting low yield for my Suzuki coupling reaction? Source: Reddit URL: [Link]
-
Title: The Slow‐Release Strategy in Suzuki–Miyaura Coupling Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Why can't I achieve good yields for this Suzuki reaction? Source: ResearchGate URL: [Link]
-
Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Bulky phosphine ligands promote palladium-catalyzed protodeboronation Source: ChemRxiv URL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL: [Link]
-
Title: (PDF) Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions Source: ResearchGate URL: [Link]
-
Title: A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: National Institutes of Health (NIH) URL: [Link]
-
Title: N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions Source: Organic Chemistry Portal URL: [Link]
-
Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem Source: YouTube URL: [Link]
-
Title: N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate Source: PubMed URL: [Link]
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions [organic-chemistry.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Preventing decomposition of Triisopropylphosphonium tetrafluoroborate during reactions
Welcome to the dedicated technical support guide for Triisopropylphosphonium Tetrafluoroborate, [(i-Pr)₃PH][BF₄]. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile phosphonium salt in their synthetic endeavors. As a bulky phosphonium salt, it serves as a crucial reagent and ligand precursor in a variety of reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1][2] However, its reactivity can also lead to challenges related to stability and decomposition.
This guide provides in-depth, field-tested insights into troubleshooting common issues, ensuring the integrity of your reactions and the reliability of your results. We will explore the causality behind decomposition pathways and provide robust protocols to mitigate them.
Part 1: Troubleshooting Guide - Reaction Integrity
This section addresses specific problems users may encounter during reactions involving this compound.
Issue 1: Low or No Product Yield - Suspected Reagent Decomposition
Q: My reaction is sluggish, or I'm observing a significant amount of starting material even after extended reaction times. I suspect the this compound is decomposing. What are the likely causes and how can I fix this?
A: This is a common issue stemming from several potential decomposition pathways. The stability of phosphonium salts is influenced by factors such as temperature, moisture, the presence of strong bases, and the nature of the anion.[3]
Probable Causes & Solutions:
-
Atmospheric Moisture (Hydrolysis): Phosphonium salts can be susceptible to hydrolysis, especially under basic conditions.[4] The presence of water can lead to the formation of triisopropylphosphine oxide and other byproducts, consuming your active reagent.
-
Causality: The phosphorus center is electrophilic and can be attacked by water, particularly when activated by a base. This leads to a hydroxyphosphorane intermediate that subsequently breaks down.[4]
-
Solution: Rigorously dry all solvents and reagents. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).[5] Flame-dry your glassware before use to remove adsorbed moisture.
-
-
Thermal Instability: Although generally more thermally stable than their ammonium counterparts, phosphonium salts can decompose at elevated temperatures.[6][7] The tetrafluoroborate anion (BF₄⁻) generally imparts good thermal stability, often superior to halide anions.[8] However, prolonged exposure to high heat can still be detrimental.
-
Causality: High temperatures provide the activation energy for various decomposition routes, including potential Hofmann-type elimination or other complex fragmentation pathways. The specific decomposition temperature is influenced by the entire ionic pair structure.[8]
-
Solution: Maintain the lowest effective temperature for your specific reaction. If the literature reports a high temperature, consider running a temperature screen to find the minimum required for efficient conversion.
-
-
Base-Induced Decomposition: Strong bases, often required for reactions like the Wittig reaction or cross-coupling, can deprotonate the phosphonium salt, leading to ylide formation or other decomposition pathways.[9]
-
Causality: The acidity of the P-H proton allows for deprotonation. While this is the desired pathway for generating a phosphine ligand in situ, excessively strong bases or high concentrations can promote side reactions.
-
Solution: Carefully select the base. Use the weakest base that effectively promotes the reaction. Consider slow addition of the base to maintain a low instantaneous concentration.
-
Experimental Protocol: Inert Atmosphere Reaction Setup
This protocol ensures the exclusion of atmospheric moisture and oxygen, critical for preventing the decomposition of this compound.
Materials:
-
Reaction flask and condenser (flame-dried)
-
Rubber septa
-
Nitrogen or Argon gas source with manifold/balloon
-
Cannula or syringe for liquid transfers
-
Magnetic stir bar and stir plate
Procedure:
-
Glassware Preparation: Assemble the reaction flask, stir bar, and condenser. Heat the glassware under vacuum or with a heat gun for several minutes to drive off moisture. Allow to cool to room temperature under a stream of inert gas.
-
Inerting the Flask: Seal the flask with a rubber septum. Insert a needle connected to the inert gas line and a vent needle. Purge the flask for 5-10 minutes.[5]
-
Reagent Addition: Add the this compound and other solid reagents to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous solvent via a dry syringe or cannula.
-
Maintaining Atmosphere: Remove the vent needle and maintain a positive pressure of inert gas, typically by using a balloon attached to a needle.
-
Running the Reaction: Proceed with the addition of other reagents and heating as required by your specific procedure, ensuring the inert atmosphere is maintained throughout.
Issue 2: Formation of Triisopropylphosphine Oxide as a Major Byproduct
Q: My post-reaction analysis (e.g., ³¹P NMR, MS) shows a significant peak corresponding to triisopropylphosphine oxide. What causes this and how can it be prevented?
A: The presence of triisopropylphosphine oxide is a definitive sign of phosphonium salt degradation, primarily through oxidation or hydrolysis.
Probable Causes & Solutions:
-
Oxidation: Triisopropylphosphine, which can be present as an impurity or formed in situ, is readily oxidized by atmospheric oxygen to the corresponding phosphine oxide.
-
Causality: The phosphorus atom in phosphines has a lone pair of electrons that is susceptible to attack by electrophilic oxygen.
-
Solution: In addition to maintaining an inert atmosphere, ensure your starting material is pure. If you are generating the free phosphine in situ from the salt, the inert atmosphere is absolutely critical.
-
-
Hydrolysis: As detailed in Issue 1, water can lead to the formation of the phosphine oxide.
-
Solution: Adhere strictly to anhydrous conditions as described in the inert atmosphere protocol.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert gas (nitrogen or argon) at 2-8°C is recommended to prevent degradation from atmospheric moisture.[1][6][10]
Q2: Is the tetrafluoroborate (BF₄⁻) anion stable during the reaction?
A: The BF₄⁻ anion is generally considered non-coordinating and stable under most organic reaction conditions. However, under strongly acidic conditions or in the presence of certain Lewis acids, it can decompose.[11][12] For the majority of cross-coupling and related reactions, the anion remains intact.
Q3: Can I substitute this compound with another phosphonium salt, like a chloride or bromide salt?
A: While possible, the anion can significantly impact the salt's properties. Tetrafluoroborate salts are often more thermally stable and less nucleophilic than their corresponding halide salts.[13] Switching the anion may affect solubility, stability, and even catalytic activity. A halide anion, being more nucleophilic, could potentially participate in side reactions that are not observed with the BF₄⁻ anion.
Q4: My reaction involves an aqueous workup. Will this decompose the remaining phosphonium salt?
A: Yes, exposure to water, especially under neutral or basic conditions during a workup, can hydrolyze any unreacted phosphonium salt.[11] This is generally not a concern for product isolation, but it is important for waste handling and understanding the final composition of your crude reaction mixture.
Visualizing Decomposition & Prevention
To better understand the key factors, the following diagrams illustrate the primary decomposition pathway and the workflow for preventing it.
Caption: Primary factors leading to reagent decomposition.
Caption: Workflow for preventing decomposition.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry, Inert (N₂ or Ar) | Prevents hydrolysis and oxidation.[5] |
| Temperature | Use lowest effective temperature | Minimizes thermal decomposition pathways.[6] |
| Reagents | Use anhydrous solvents and reagents | Prevents hydrolysis of the phosphonium salt. |
| Base Selection | Use weakest effective base; consider slow addition | Reduces base-induced side reactions and decomposition. |
| Storage | 2-8°C under inert gas | Ensures long-term stability and reagent integrity.[1][6] |
By rigorously controlling these parameters, you can significantly enhance the stability of this compound, leading to more reliable and reproducible experimental outcomes.
References
-
ChemBK. (2024, April 10). Triisopropylphosphine Tetrafluoroborate. Retrieved from [Link]
-
Dawber, J. G., Tebby, J. C., & Waite, A. A. C. (n.d.). Kinetics of alkaline hydrolysis of quaternary phosphonium salts. The influence of aprotic solvents on the hydrolysis of ethyl(phenyl)phosphonium iodides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Katagiri, J., Borjigin, S., Yoshioka, T., et al. (2010). Formation and decomposition of tetrafluoroborate ions in the presence of aluminum. Journal of Material Cycles and Waste Management, 12(2), 136-146. Retrieved from [Link]
-
Kuźnik, A., Mazurkiewicz, R., & Fryczkowska, B. (2017). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 2809-2851. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonium salt synthesis by alkylation or C-P coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Phosphonium salts and P-ylides. In Organophosphorus Chemistry (Vol. 46). Retrieved from [Link]
-
Slupska, M., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules, 25(24), 5897. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Retrieved from [Link]
-
UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
Wang, Z., et al. (2019). Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries. Polymers, 11(9), 1488. Retrieved from [Link]
-
Ye, C., et al. (2014). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. Thermochimica Acta, 585, 46-52. Retrieved from [Link]
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- 5. youtube.com [youtube.com]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 10. This compound | 121099-07-8 [amp.chemicalbook.com]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. tainstruments.com [tainstruments.com]
Technical Support Center: Triisopropylphosphonium Tetrafluoroborate in Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Triisopropylphosphonium Tetrafluoroborate ([i-Pr₃PH]BF₄). This resource is designed for researchers, scientists, and drug development professionals utilizing this reagent in catalytic applications. Here, we address common challenges, delve into the mechanisms of side reactions, and provide actionable troubleshooting strategies to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when using this compound as a ligand precursor.
Q1: My catalytic reaction is sluggish or fails to initiate after adding the phosphonium salt and base. What's a likely cause?
A: The most probable cause is the deactivation of the active phosphine ligand upon its formation. This compound is an air-stable precursor that requires deprotonation by a base to form the active, but air-sensitive, triisopropylphosphine ligand. If this deprotonation is performed in the presence of trace amounts of water or oxygen, the phosphine can be rapidly hydrolyzed or oxidized to the catalytically inactive triisopropylphosphine oxide. Ensure all solvents and reagents are rigorously dried and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).
Q2: I'm observing an unexpected alkene byproduct that corresponds to the reaction of my substrate with a carbonyl group. Where could this be coming from?
A: You are likely observing an unintended Wittig-type reaction.[1][2] The deprotonation of the phosphonium salt can form a small equilibrium concentration of the corresponding phosphonium ylide, especially if a very strong base is used or if the deprotonation occurs at a carbon atom bearing an acidic proton.[3][4] This ylide is a potent nucleophile that will react rapidly with any aldehyde or ketone impurities in your starting materials or solvent, leading to the formation of an alkene and triisopropylphosphine oxide.
Q3: My reaction workup is complicated by a highly polar, phosphorus-containing byproduct that is difficult to separate from my product. What is it and how can I remove it?
A: This byproduct is almost certainly triisopropylphosphine oxide ((i-Pr)₃P=O). It is the primary decomposition product resulting from hydrolysis or oxidation of the active phosphine ligand or from side reactions like the Wittig reaction.[2] Due to its high polarity, it can be challenging to remove via standard silica gel chromatography. See the Troubleshooting Guide: Problem 3 for a detailed protocol on its removal.
Q4: Can the tetrafluoroborate (BF₄⁻) anion interfere with my reaction?
A: The tetrafluoroborate anion is generally considered to be non-coordinating and chemically robust, making it an excellent choice for many catalytic systems. However, under very harsh thermal conditions or in the presence of highly reactive silyl reagents or strong Lewis acids, it can potentially decompose or act as a fluoride source. For most standard cross-coupling reactions, its interference is minimal.[5]
Q5: Is it safe to use protic solvents like methanol or ethanol with this compound?
A: Using protic solvents is highly discouraged. While the phosphonium salt itself is relatively stable, the in situ generated triisopropylphosphine is a strong base and nucleophile. It can be protonated by the solvent, which may inhibit its coordination to the metal center. More importantly, the basic conditions required to deprotonate the phosphonium salt will also deprotonate the alcohol, and the resulting alkoxide can participate in ligand decomposition pathways.[6][7] These pathways, known as alcoholysis, can lead to the formation of phosphine oxide and other byproducts, effectively killing the catalyst.[6][8]
In-Depth Troubleshooting Guides
Problem 1: Catalyst Deactivation via Hydrolysis and Oxidation
Symptoms:
-
The reaction fails to proceed or stalls after a short period.
-
TLC or LC-MS analysis shows unreacted starting materials.
-
³¹P NMR analysis of the crude reaction mixture shows a major peak around ~50-60 ppm, characteristic of triisopropylphosphine oxide.
Root Causes and Mechanisms:
This compound is a stable solid used as a precursor to the active ligand, triisopropylphosphine (i-Pr₃P).[9] The active ligand is generated in situ by deprotonation with a base. However, i-Pr₃P is highly susceptible to decomposition in the presence of electrophiles like water and oxygen.
-
Oxidation: The trivalent phosphorus atom in i-Pr₃P has a lone pair of electrons that is readily attacked by atmospheric oxygen, leading to the irreversible formation of the stable pentavalent triisopropylphosphine oxide.
-
Hydrolysis: In the presence of water, the phosphonium salt can undergo alkaline hydrolysis. More critically, the phosphonium ylide, which can form in the basic reaction medium, readily reacts with water.[6][7] This hydrolysis pathway proceeds through a hydroxyphosphorane intermediate which rapidly decomposes to triisopropylphosphine oxide and a hydrocarbon.[6]
Proposed Decomposition Pathway:
Caption: Activation of the phosphonium salt and subsequent deactivation pathways.
Solutions and Preventative Measures:
-
Rigorous Inert Atmosphere: Always perform reactions under a positive pressure of an inert gas like Argon or Nitrogen. Use Schlenk line techniques or a glovebox for optimal results.
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Solvents from commercial suppliers stored over molecular sieves are often sufficient, but their dryness should be periodically verified.
-
Reagent Purity: Ensure all other reagents, including the base and substrates, are dry. Solid reagents can be dried in a vacuum oven before use.
Protocol: Solvent Purification
-
Set up a distillation apparatus under a positive pressure of Argon.
-
Add the solvent (e.g., Toluene, THF) to the distillation flask.
-
Add an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers; calcium hydride for halogenated solvents and hydrocarbons).
-
Reflux the solvent until the indicator (if used) shows an anhydrous state (e.g., deep blue/purple for benzophenone ketyl).
-
Distill the solvent directly into the reaction flask or a storage flask under inert atmosphere.
Problem 2: Unintended Wittig-Type Reactivity
Symptoms:
-
Formation of an unexpected alkene byproduct.
-
Reduced yield of the desired product.
-
Stoichiometric formation of triisopropylphosphine oxide alongside the alkene byproduct.
Root Causes and Mechanisms:
The Wittig reaction is a powerful method for alkene synthesis involving the reaction of a phosphonium ylide with a carbonyl compound.[10] While you are not intending to perform a Wittig reaction, the conditions of your catalytic reaction can inadvertently trigger it. The process begins with the deprotonation of the phosphonium salt to form the ylide, which then attacks a carbonyl.
Mechanism of Side Reaction:
Caption: Formation of an alkene byproduct via an unintended Wittig reaction.
Solutions and Preventative Measures:
-
Purify Starting Materials: Ensure that substrates and reagents are free from carbonyl-containing impurities. For example, some aryl halides may contain residual benzaldehyde from their synthesis. Purification by distillation, recrystallization, or column chromatography may be necessary.
-
Solvent Purity: Use high-purity solvents. For example, acetone is a common cleaning solvent and its residue can be a source of carbonyl contamination.
-
Choice of Base: Use the mildest base possible that can still effectively generate the active phosphine ligand. Very strong bases (e.g., organolithiums) are more likely to generate ylides than weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
Problem 3: Physical & Workup Issues
Symptoms:
-
The crude reaction mixture is an intractable oil or "goop".[11]
-
Difficulty removing the triisopropylphosphine oxide byproduct during column chromatography (it often streaks across a wide range of polarities).
Root Causes:
Both phosphonium salts and their corresponding phosphine oxides are highly polar and often amorphous solids or viscous oils. Triisopropylphosphine oxide, in particular, is known to be challenging to separate from reaction products.[2] Its moderate solubility in both nonpolar and polar organic solvents allows it to co-elute with a wide variety of products during chromatography.
Solutions: Protocol for Phosphine Oxide Removal
-
Aqueous Wash: After the reaction is complete, quench and dilute the mixture with a nonpolar solvent like hexanes or diethyl ether. Wash the organic layer several times with water or brine. This may remove some of the more water-soluble phosphonium salts but is often ineffective for the phosphine oxide.
-
Oxidative Conversion: A more robust method involves oxidizing any residual phosphine to the phosphine oxide, followed by extraction.
-
Dilute the crude reaction mixture in a suitable solvent (e.g., CH₂Cl₂ or Toluene).
-
Add a mild oxidant, such as 30% hydrogen peroxide, and stir vigorously for 1-2 hours. This ensures all phosphorus species are converted to the phosphine oxide.
-
Quench any excess peroxide carefully with aqueous sodium thiosulfate.
-
Concentrate the organic layer.
-
-
Acidic Extraction: The key step is to exploit the basicity of the phosphine oxide's oxygen atom.
-
Dissolve the crude residue in a nonpolar solvent like diethyl ether or hexanes.
-
Extract the organic solution multiple times with cold, dilute HCl (e.g., 1M). The phosphine oxide will be protonated and partitioned into the aqueous layer.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified product, now free of the phosphorus byproduct.
-
Summary of Side Reactions
| Side Reaction | Triggering Conditions | Key Byproducts | Prevention Strategy |
| Oxidation/Hydrolysis | Presence of trace O₂ or H₂O; basic conditions.[6] | Triisopropylphosphine oxide ((i-Pr)₃P=O) | Use anhydrous solvents and reagents under a strict inert atmosphere. |
| Wittig-Type Reaction | Strong base; presence of aldehyde/ketone impurities.[1][10] | Alkene, Triisopropylphosphine oxide | Purify all starting materials and solvents; use the mildest effective base. |
| Alcoholysis | Use of protic (alcohol) solvents with a base.[7] | Triisopropylphosphine oxide, ether byproducts | Avoid protic solvents; use aprotic, anhydrous solvents like THF, Dioxane, or Toluene. |
References
-
Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. Chemistry – A European Journal, 22(27), 9140-9154. [Link][6][8]
-
ChemistryViews. (2016). Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis. [Link][7]
-
Xiamen Aeco Chemical Co., Ltd. (n.d.). Tri-tert-butylphosphonium Tetrafluoroborate: Stability and Performance in Catalysis. [Link][9]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link][1]
-
University of Toronto. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link][2]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Phosphonium - Wikipedia [en.wikipedia.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
- 7. Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Triisopropylphosphonium Tetrafluoroborate Catalyzed Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing Triisopropylphosphonium tetrafluoroborate ([i-Pr₃PH]BF₄) in their synthetic endeavors. This guide is structured to provide in-depth, field-tested insights into overcoming common challenges and enhancing the efficiency of your catalytic reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide: From Low Yields to Catalyst Deactivation
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale to empower your research.
Issue 1: Low or No Product Yield
Q: I am experiencing significantly lower than expected yields in my cross-coupling reaction using this compound as a ligand precursor. What are the primary factors I should investigate?
A: Low yields in palladium-catalyzed cross-coupling reactions, where this compound serves as a precursor to the active triisopropylphosphine ligand, can often be traced back to a few critical parameters. A systematic approach to troubleshooting is essential.
1. Integrity of the Catalytic System:
-
Oxygen Exclusion: The active Pd(0) species in the catalytic cycle is highly susceptible to oxidation, which leads to catalyst deactivation. Similarly, the triisopropylphosphine ligand can be oxidized to the corresponding phosphine oxide, rendering it ineffective. It is crucial to ensure a rigorously inert atmosphere throughout the reaction setup and duration. This involves thorough degassing of solvents and purging the reaction vessel with an inert gas like argon or nitrogen.[1]
2. Reaction Parameters:
-
Solvent Choice and Purity: The choice of solvent can significantly impact the reaction outcome. Use anhydrous and degassed solvents to prevent catalyst deactivation.[1] The polarity of the solvent can influence the solubility of reactants and the stability of catalytic intermediates. For Suzuki-Miyaura couplings, solvent systems like THF/water or dioxane/water are common, while other couplings might require anhydrous, non-polar solvents.[2]
-
Base Selection and Strength: The base plays a crucial role in the catalytic cycle, often participating in the generation of the active Pd(0) catalyst and in the transmetalation step (in the case of Suzuki-Miyaura coupling). The strength and nature of the base need to be carefully selected for the specific reaction. For instance, in Suzuki couplings, a weak base might not be sufficient to promote transmetalation, while a very strong base could lead to side reactions like protodeboronation of the boronic acid.[1] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides.
-
Reaction Temperature and Time: Optimization of temperature is critical. Insufficient heat may lead to slow reaction rates, while excessive heat can cause catalyst decomposition or promote side reactions. Monitoring the reaction progress by techniques like TLC, GC, or LC-MS can help determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
Visualizing the Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Purification of Products from Reactions with Triisopropylphosphonium Tetrafluoroborate
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of reaction products involving Triisopropylphosphonium tetrafluoroborate, [i-Pr₃PH][BF₄]. Our goal is to equip you with the scientific rationale and practical protocols to overcome common purification challenges.
Section 1: Understanding the Purification Challenge
This compound is a versatile reagent, often employed as a stable, solid source of triisopropylphosphine for various transformations, including peptide couplings and as a ligand in transition metal catalysis.[1] However, its use introduces specific purification hurdles. The primary contaminants derived from this reagent are:
-
Unreacted [i-Pr₃PH][BF₄]: A water-soluble phosphonium salt.
-
Triisopropylphosphine Oxide (i-Pr₃PO): The oxidized phosphine byproduct, which is significantly less polar than the starting salt.
The key to successful purification lies in exploiting the differing physicochemical properties of your desired product and these phosphorus-containing byproducts.
Table 1: Properties of Key Compounds
| Compound | Formula | M.W. ( g/mol ) | Form | Key Solubility Characteristics |
| This compound | C₉H₂₂BF₄P | 248.05 | White crystalline solid[2] | Soluble in polar organic solvents (ethanol, acetone, DMF); Water-soluble.[2] |
| Triisopropylphosphine Oxide | C₉H₂₁OP | 176.24 | Solid | More soluble in polar organic solvents, less soluble in nonpolar solvents and water.[3] |
| Hypothetical Nonpolar Product | Varies | Varies | Solid or Oil | Soluble in nonpolar organic solvents (DCM, EtOAc, Ether, Hexanes); Insoluble in water. |
| Hypothetical Polar Product | Varies | Varies | Solid or Oil | Soluble in polar organic solvents (MeOH, EtOH, MeCN); May have some water solubility. |
Section 2: Troubleshooting Guide & Common Scenarios (Q&A)
This section addresses the most common issues encountered during the workup and purification of reactions utilizing [i-Pr₃PH][BF₄].
Question 1: My product is a nonpolar organic compound. How do I remove both the unreacted phosphonium salt and the phosphine oxide byproduct?
Answer: This is the most straightforward scenario. A multi-step liquid-liquid extraction is highly effective. The unreacted [i-Pr₃PH][BF₄] is an ionic salt and will readily partition into an aqueous phase. The triisopropylphosphine oxide, while organic-soluble, is more polar than a typical nonpolar product and can often be removed by crystallization or careful chromatography.
-
Causality: The purification relies on the large polarity difference between the ionic salt, the moderately polar phosphine oxide, and the nonpolar product. Water is the ideal solvent to selectively remove the salt. Nonpolar organic solvents (like hexanes or diethyl ether) can then be used to precipitate the more polar phosphine oxide, a technique well-documented for the analogous triphenylphosphine oxide (TPPO).[4]
Question 2: I've performed an aqueous wash, but I still see a significant amount of triisopropylphosphine oxide (i-Pr₃PO) in my crude product by NMR/TLC. How can I remove it?
Answer: Triisopropylphosphine oxide is not efficiently removed by aqueous extraction. Several methods can be employed:
-
Crystallization/Trituration: If your product is a solid, recrystallization is an excellent choice. If your product is an oil, or if recrystallization is difficult, triturating the crude mixture with a cold, nonpolar solvent like diethyl ether or a hexane/ether mixture can cause the phosphine oxide to precipitate as a solid, which can then be removed by filtration.[4]
-
Silica Gel Chromatography: Standard column chromatography is a reliable method. Due to its polarity, i-Pr₃PO will have a lower Rf than a nonpolar product. A gradient elution, starting with a nonpolar eluent (e.g., hexanes) and gradually increasing polarity (e.g., adding ethyl acetate), will typically allow for clean separation. For very nonpolar products, a silica plug filtration may suffice.[5]
-
Precipitation with Metal Salts: Inspired by methods to remove the analogous triphenylphosphine oxide (TPPO), you can precipitate i-Pr₃PO by forming a metal complex.[4][6] Adding a solution of zinc chloride (ZnCl₂) in a polar organic solvent like ethanol can precipitate a ZnCl₂(i-Pr₃PO)₂ complex, which can be filtered off.[6] This is particularly useful when chromatography is not feasible on a large scale.
Question 3: My desired product is polar and has some water solubility. How do I design a purification strategy?
Answer: This is a more challenging scenario, as the properties of your product are closer to those of the byproducts.
-
Step 1: Solvent Selection: After the reaction, perform a solvent swap into a water-immiscible organic solvent in which your product is soluble, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Step 2: Minimal Aqueous Washes: Wash the organic layer with a minimal amount of brine (saturated aq. NaCl) instead of pure water. The high salt concentration in brine will decrease the solubility of your polar organic product in the aqueous phase, minimizing product loss, while still extracting the highly soluble [i-Pr₃PH][BF₄].
-
Step 3: Phosphine Oxide Removal: Since your product is polar, separation from i-Pr₃PO by standard silica gel chromatography can be difficult due to potential co-elution.[7] In this case, consider:
-
Reverse-Phase Chromatography (C18): Here, polar compounds elute first. Your polar product will elute before the more nonpolar phosphine oxide.
-
Precipitation with Metal Salts: The ZnCl₂ precipitation method described in the previous answer is highly effective for polar products because it removes the phosphine oxide before any chromatographic steps.[6]
-
Section 3: Visualized Purification Workflow
The following diagram outlines a general decision-making process for purification.
Caption: Decision tree for selecting a purification strategy.
Section 4: Detailed Experimental Protocols
Protocol 1: Aqueous Workup for Nonpolar Products
-
Quenching: Quench the reaction mixture as required by your specific chemistry (e.g., with water or saturated aq. NH₄Cl).
-
Dilution: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the mixture to a separatory funnel and wash with deionized water (3 x volume of organic layer). This removes the [i-Pr₃PH][BF₄] salt.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Phosphine Oxide Removal: Proceed with crystallization, trituration, or chromatography as determined from the troubleshooting guide to remove i-Pr₃PO.
Protocol 2: Precipitation of Triisopropylphosphine Oxide (i-Pr₃PO) with Zinc Chloride
This protocol is adapted from a validated method for triphenylphosphine oxide and is effective for polar solvents.[6]
-
Initial Workup: Perform an initial aqueous or brine wash to remove the bulk of the [i-Pr₃PH][BF₄] salt and concentrate the organic layer.
-
Dissolution: Dissolve the crude residue (containing the product and i-Pr₃PO) in a polar solvent like ethanol (EtOH) or ethyl acetate (EtOAc).
-
Precipitation: Prepare a 1.5–2.0 M solution of anhydrous ZnCl₂ in the same solvent. Add 2-3 equivalents of the ZnCl₂ solution (relative to the theoretical amount of phosphine oxide) to the crude product solution at room temperature.
-
Stirring: Stir the mixture. Precipitation of the white ZnCl₂(i-Pr₃PO)₂ complex should occur. If precipitation is slow, gently scratching the inside of the flask with a glass rod can induce it.
-
Isolation: Filter the mixture through a pad of Celite® to remove the precipitated complex, washing the filter cake with a small amount of the solvent.
-
Final Workup: Concentrate the filtrate. The remaining residue can be further purified if necessary, but should be largely free of phosphine oxide.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound? A1: this compound is an irritant. It can cause skin, eye, and respiratory system irritation.[1][2] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
Q2: How should I store this compound? A2: It should be stored under an inert atmosphere (nitrogen or argon) in a dry, cool place, typically at 2-8°C.[10][2] It is hygroscopic and sensitive to moisture.
Q3: Can I use other methods like ion-exchange chromatography to purify my product? A3: Yes, for certain applications, passing a solution of the crude product over a cation exchange resin can be used to capture the positively charged phosphonium salt.[11] However, this is often more complex and less scalable than a simple liquid-liquid extraction.
Q4: My phosphonium salt appears "oily" or "greasy" and is difficult to handle. What can I do? A4: Phosphonium salts can be hygroscopic and form oils.[12] To obtain a solid, try dissolving the crude material in a minimal amount of a good solvent (like DCM or acetone) and then adding a non-polar anti-solvent (like cold diethyl ether or hexanes) to precipitate the solid. Alternatively, co-evaporation from a dry, non-polar solvent like toluene can help remove residual moisture.[12]
References
- 1. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. shenvilab.org [shenvilab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. angenechemical.com [angenechemical.com]
- 10. This compound CAS#: 121099-07-8 [m.chemicalbook.com]
- 11. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Effect of solvent on Triisopropylphosphonium tetrafluoroborate catalyzed reactions
Technical Support Center: Triisopropylphosphonium Tetrafluoroborate Catalysis
A Senior Application Scientist's Guide to Solvent Effects, Troubleshooting, and Optimization
Welcome to the technical support guide for this compound ([i-Pr₃PH]BF₄), a versatile phosphonium salt catalyst. This document is designed for researchers, chemists, and drug development professionals to navigate the nuances of solvent selection in reactions catalyzed by this reagent. As your application support partners, we aim to provide not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing fundamental questions about the catalyst and the critical role of the solvent.
-
Troubleshooting Guide: A problem-oriented section to help you diagnose and solve common issues encountered during your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section covers the foundational knowledge required to effectively use this compound.
Q1: What is this compound and what are its primary applications?
This compound is an organophosphorus salt with the chemical formula C₉H₂₂BF₄P.[1] It is widely used as a precursor to triisopropylphosphine, a bulky, electron-rich ligand, in various transition-metal-catalyzed reactions. These include Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, among others.[1] It can also be used directly in certain catalytic processes, such as peptide synthesis and Wittig-type reactions, where its stability and solubility in common organic solvents are advantageous.[2]
Q2: Why is solvent selection so critical for reactions involving this catalyst?
The choice of solvent is paramount as it influences multiple reaction parameters simultaneously:
-
Solubility: The catalyst, substrates, and any reagents must be sufficiently soluble to participate in the reaction. This compound itself has variable solubility.[3][4]
-
Stabilization of Intermediates: Many phosphonium-catalyzed reactions proceed through charged intermediates or transition states. The polarity of the solvent can stabilize or destabilize these species, directly impacting the reaction rate.[5] For instance, polar solvents are known to stabilize carbocations in Sₙ1-type mechanisms.[5]
-
Reaction Pathway: The solvent can fundamentally alter the reaction mechanism. A classic example is the competition between Sₙ2 and E2 reactions, where solvent choice can favor one pathway over the other. In the context of phosphonium ylides, the presence of protic solvents can lead to unproductive hydrolysis.[6][7]
-
Catalyst Stability: The catalyst may not be stable under all solvent and temperature combinations. Although generally stable, decomposition can occur at high temperatures.[3]
Q3: What are the general solubility properties of this compound?
The solubility of this salt is a key consideration for reaction setup. The following table summarizes its known solubility characteristics in common laboratory solvents.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | Soluble | [3] |
| Acetone | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Dichloromethane (DCM) | Slightly Soluble | [4] |
| Chloroform | Slightly Soluble | [4] |
| Tetrahydrofuran (THF) | Slightly Soluble | [4] |
| Toluene | Insoluble | [4] |
| Hexane | Insoluble | [4] |
| Water | Insoluble | [4] |
This table is compiled from multiple sources. It is always recommended to perform a small-scale solubility test before committing to a large-scale reaction.
Q4: What is the difference between polar protic and polar aprotic solvents, and which should I choose?
This is a critical distinction for phosphonium salt catalysis.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors. While they are effective at dissolving polar reagents, they can be detrimental in reactions involving strong nucleophiles or ylide intermediates. The acidic proton can quench reactive species, leading to side reactions like hydrolysis of phosphonium ylides to form the highly stable but unproductive phosphine oxide.[6][7]
-
Polar Aprotic Solvents (e.g., DMF, acetonitrile (MeCN), DMSO, THF) lack acidic protons and cannot donate hydrogen bonds. They are generally the preferred choice for these reactions. They can dissolve the polar catalyst and substrates while not interfering with nucleophilic or basic intermediates. This often leads to faster reaction rates and cleaner reaction profiles in Sₙ2-type mechanisms.[5]
Recommendation: Start with a polar aprotic solvent like DMF, MeCN, or THF, ensuring it is anhydrous.
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and resolve specific experimental issues.
Issue 1: Low or No Reaction Conversion
Your reaction has stalled or shows minimal product formation after the expected reaction time.
-
Poor Solubility: The catalyst or one of the substrates may have precipitated from the solution, effectively halting the reaction. This is common if a non-polar solvent like toluene was chosen, or if the concentration is too high in a solvent where the catalyst is only slightly soluble (e.g., DCM, THF).[4]
-
Incorrect Polarity: The solvent may not be polar enough to stabilize a key charged intermediate in the catalytic cycle, leading to a high activation energy barrier.
-
Verify Solubility: At the reaction temperature, visually inspect the mixture for undissolved solids. If present, consider a more polar solvent system.
-
Conduct a Solvent Screen: If the reaction is new or unoptimized, a small-scale solvent screen is the most effective approach.
Experimental Protocol: Small-Scale Solvent Screening
-
Setup: Arrange 4-6 small reaction vials (e.g., 1-dram vials) with stir bars.
-
Reagents: To each vial, add your substrate(s) and any other reagents except the catalyst.
-
Solvents: Add an equal volume of a different anhydrous, polar aprotic solvent to each vial (e.g., Vial 1: THF, Vial 2: MeCN, Vial 3: Dioxane, Vial 4: DMF).
-
Catalyst Addition: Add the this compound catalyst to each vial.
-
Reaction: Stir all vials under identical conditions (temperature, atmosphere) as your planned reaction.
-
Analysis: Monitor each reaction by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to identify the solvent that provides the best conversion rate and cleanest profile.
Issue 2: Formation of Phosphine Oxide and Other Side Products
You observe a significant amount of triisopropylphosphine oxide as a byproduct, or other unexpected products, which complicates purification.
-
Presence of Protic Impurities: The most common cause is the presence of water, alcohols, or other protic impurities in the reaction solvent. Phosphonium ylides, which are key intermediates in many of these catalytic cycles, react readily with O-H bonds.[6][7] This reaction is often irreversible and consumes the active catalyst.
-
Solvent Reactivity: Some solvents can participate in the reaction under certain conditions. For example, at high temperatures, solvents like DMF can decompose.
-
Use Anhydrous Solvents: Always use freshly dried solvents. Solvents from sealed bottles (e.g., Sure/Seal™) are recommended. If using house-purified solvents, ensure the drying system is properly maintained.
DOT Diagram: The Detrimental Effect of Protic Solvents
Caption: Unwanted hydrolysis of the ylide intermediate by protic solvents.
Issue 3: Inconsistent Reaction Rates or Poor Reproducibility
The same reaction gives different yields or proceeds at different rates on different days.
-
Variable Solvent Quality: The most likely culprit is inconsistent solvent purity, particularly the water content. A "wet" solvent batch will lead to lower yields due to catalyst deactivation, as described in Issue 2.
-
Solvent Polarity Mismatch: Subtle changes in reaction conditions or substrate purity can make the reaction more sensitive to the solvent's stabilizing effects. An "on-the-edge" solvent choice may work one day but fail the next.
-
Standardize Solvent Source: Use a single, reliable source of high-purity anhydrous solvent for a series of reactions.
-
Consider a Co-Solvent System: If a single solvent does not provide robust performance, a co-solvent system can be used to fine-tune the polarity and solubility properties of the medium. For example, adding a small amount of a highly polar aprotic solvent like DMF to a less polar one like THF can improve the solubility of the catalyst without drastically changing the overall solvent character.
-
Re-evaluate Your Solvent Choice: Refer to the solvent screening protocol. A more robust solvent may be needed. The table below provides the dielectric constant (a measure of polarity) for common aprotic solvents to aid in this selection.
DOT Diagram: General Troubleshooting Workflow
Caption: A workflow for troubleshooting solvent-related issues.
Table: Properties of Common Aprotic Solvents
| Solvent | Abbreviation | Dielectric Constant (ε) at 20°C | Notes |
| N,N-Dimethylformamide | DMF | 36.7 | Highly polar, excellent solvent for salts. |
| Acetonitrile | MeCN | 37.5 | Highly polar, common in synthesis. |
| Dimethyl Sulfoxide | DMSO | 46.7 | Very high polarity, can be difficult to remove. |
| Tetrahydrofuran | THF | 7.6 | Moderately polar ether. |
| 1,4-Dioxane | Dioxane | 2.2 | Low polarity ether. |
| Dichloromethane | DCM | 9.1 | Moderately polar, can be reactive. |
| Toluene | - | 2.4 | Non-polar, poor solvent for this catalyst. |
References
-
ChemBK. (2024). Triisopropylphosphine Tetrafluoroborate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ChemistryViews. (2016). Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis. Retrieved from [Link]
-
Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. University College Dublin Research Repository. Retrieved from [Link]
-
Leah4sci. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Retrieved from [Link]
Sources
- 1. This compound 97 121099-07-8 [sigmaaldrich.com]
- 2. This compound [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. Tri-tert-butylphosphine tetrafluoroborate CAS#: 131274-22-1 [m.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis - ChemistryViews [chemistryviews.org]
- 7. DSpace [cora.ucc.ie]
Managing air and moisture sensitivity of Triisopropylphosphonium tetrafluoroborate
Technical Support Center: Triisopropylphosphonium Tetrafluoroborate
A Guide to Managing Air and Moisture Sensitivity for Researchers
Welcome to the technical support center for this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience. This resource is designed to provide you, our colleagues in research and development, with the in-depth knowledge required to handle this valuable reagent effectively, ensuring the integrity and reproducibility of your experimental outcomes.
Section 1: Foundational Knowledge - Understanding the Sensitivity
This section addresses the fundamental chemical reasons behind the handling requirements for this compound.
Q1: Why is this compound considered a moisture-sensitive reagent?
A: The sensitivity of this salt is a tale of two components: the phosphonium cation and the tetrafluoroborate anion. Both are susceptible to hydrolysis, meaning they can react with water, leading to degradation of the reagent and potential complications in your reactions.
-
Cation Hydrolysis: The positively charged phosphorus atom in the triisopropylphosphonium cation is electrophilic. In the presence of water, particularly under neutral to basic conditions, it can undergo nucleophilic attack by water or hydroxide ions. This process ultimately cleaves a phosphorus-carbon bond, leading to the formation of the thermodynamically stable triisopropylphosphine oxide and propane gas.[1][2][3] The formation of phosphine oxide as an impurity can interfere with subsequent reactions.
-
Anion Hydrolysis: The tetrafluoroborate anion (BF₄⁻) is generally considered non-coordinating, but it is not completely inert to water.[4] It can undergo slow hydrolysis to form boric acid and highly corrosive hydrofluoric acid (HF).[5][6] This process is accelerated by elevated temperatures and acidic conditions.[6][7] The generation of HF can lead to unexpected side reactions and even etch glass reaction vessels.
Q2: Is the reagent sensitive to air (oxygen)?
A: Unlike its precursor, triisopropylphosphine, which is highly pyrophoric and rapidly oxidizes in air, this compound is significantly more stable. The phosphorus atom is in a +5 oxidation state and has no lone pair of electrons available for easy oxidation. Therefore, it is generally considered to be air-stable with respect to oxidation.[8][9] The primary concern remains its sensitivity to moisture, which is ubiquitous in the ambient atmosphere. For this reason, all handling and storage protocols are designed to rigorously exclude moisture.
Section 2: Best Practices for Storage and Handling
Proper storage and handling are the first line of defense against reagent degradation. These protocols are designed to be self-validating by ensuring the reagent is only ever exposed to a controlled, inert environment.
Q3: What are the ideal long-term storage conditions?
A: To maximize the shelf-life and maintain the integrity of this compound, it must be stored under a dry, inert atmosphere.
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Prevents contact with atmospheric moisture which initiates hydrolysis. |
| Temperature | 2–8°C | Reduces the rate of potential decomposition reactions, including anion hydrolysis.[5] |
| Container | Tightly sealed, opaque container | Protects from light and prevents accidental exposure to the lab atmosphere. |
| Location | A well-ventilated, dedicated area for sensitive reagents | Ensures safety and prevents cross-contamination. |
Q4: How should I handle the reagent when weighing and adding it to a reaction?
A: Exposure to the laboratory atmosphere should be minimized and ideally, eliminated entirely. The two recommended methods are using an inert-atmosphere glovebox or employing Schlenk line techniques.
Protocol 1: Glovebox Handling (Preferred Method)
-
Preparation: Bring the sealed reagent container, a clean and dry Schlenk flask with a glass stopper or septum, a spatula, and a weighing boat into the glovebox antechamber. Ensure all glassware is oven-dried and cooled under vacuum before entry.
-
Inerting: Cycle the antechamber with the glovebox's inert gas (typically 3-5 evacuate/refill cycles) to remove air and moisture.[10]
-
Transfer: Once inside the main chamber, allow the reagent container to thermally equilibrate for a few minutes.
-
Weighing: Open the container and promptly weigh the desired amount of the crystalline solid into the weighing boat.
-
Addition: Transfer the solid from the weighing boat into your reaction flask.
-
Sealing: Tightly seal both the main reagent container and your reaction flask before removing them from the glovebox via the antechamber.
Protocol 2: Schlenk Line Handling (For Labs without a Glovebox)
This technique requires a positive pressure of inert gas to protect the solid from the atmosphere during a quick transfer.
-
Glassware Prep: Oven-dry your reaction flask (e.g., a two-neck round-bottom flask with a septum and gas inlet adapter) and cool it under vacuum on the Schlenk line. Refill with dry argon or nitrogen.
-
Gas Flow: Establish a gentle positive flow of inert gas out of the flask, which can be monitored with an oil bubbler.[11]
-
Reagent Prep: Briefly remove the lid from the this compound container.
-
Rapid Transfer: As quickly and carefully as possible, use a spatula to transfer the weighed solid into the flask against the outflow of inert gas.
-
Reseal: Immediately reseal the reaction flask and the reagent container.
-
Purge: Once the flask is sealed, gently evacuate and refill it with inert gas 2-3 times to remove any air that may have entered during the transfer.
Experimental Workflow: Safe Reagent Transfer
Caption: Workflow for transferring air- and moisture-sensitive solids.
Section 3: Troubleshooting Guide
Even with the best practices, issues can arise. This guide helps you diagnose problems that may be related to the quality of your this compound.
Q5: My reaction yield is low or the reaction failed entirely. How can I determine if my phosphonium salt is the problem?
A: Before troubleshooting other reaction parameters, it is crucial to verify the purity of your starting material. The most definitive method is ³¹P NMR spectroscopy.
-
Primary Check (³¹P NMR): Dissolve a small sample of the salt in a dry deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube flushed with inert gas.
-
Expected Result: A pure sample of this compound should show a single, sharp peak in the ³¹P{¹H} NMR spectrum.
-
Sign of Degradation: The most common impurity from hydrolysis is triisopropylphosphine oxide . This will appear as a second, distinct singlet at a different chemical shift. The presence of more than a trace amount of this peak indicates significant degradation.[12]
-
-
Secondary Checks:
-
¹H NMR: Proton NMR can also reveal impurities. The appearance of new, broad signals may indicate the presence of water or hydrolysis products.
-
Melting Point: A broad melting point range or a melting point that is significantly lower than the literature value suggests the presence of impurities.[13][14]
-
Q6: My this compound, which should be a white crystalline solid, now appears clumpy, sticky, or discolored. What happened?
A: These visual changes are strong indicators of improper storage and moisture exposure.
-
Clumpy/Sticky Appearance: This is often due to the absorption of water (hygroscopicity), which can initiate the hydrolysis process. The formation of triisopropylphosphine oxide, which can be oily or waxy at room temperature, contributes to this change in texture.
-
Discoloration: While the pure compound is white, the formation of trace impurities or reaction with contaminants can lead to a yellow or brownish hue.
A reagent exhibiting these properties should be considered suspect and its purity verified by NMR before use.
Q7: My reaction mixture is unexpectedly acidic, and I've noticed some etching on my glass reaction vessel. What could be the cause?
A: This is a classic sign of tetrafluoroborate anion (BF₄⁻) hydrolysis.[5] As described in Q1, moisture can react with the BF₄⁻ anion to produce hydrofluoric acid (HF). HF is highly corrosive and will etch silicate glass. If you observe this phenomenon, it strongly suggests that either your phosphonium salt or your solvent was contaminated with water.
Troubleshooting Decision Tree for Reaction Failures
Caption: Decision tree for troubleshooting reaction failures.
References
-
Kelly, C. B., et al. (2016). First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. Chemical Communications.
-
Allen, D. W., et al. (1981). Mechanism of hydrolysis of phosphonium salts and ylides. Journal of the Chemical Society, Perkin Transactions 1.
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
-
Byrne, P. A., & Gilheany, D. G. (2016). Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis. ChemistryViews.
- Cristau, H.-J., & Mouchet, P. (1995). Alkaline Hydrolysis of β- and γ-Functional Phosphonium Salts.
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed.
-
Hilliard, C. R., et al. (2018). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry.
-
Scott, D. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
-
Sigma-Aldrich. Handling air-sensitive reagents. MIT Chemistry.
-
Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Fauske & Associates.
-
Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
-
Fu, G. C., et al. (2001). Air-Stable Trialkylphosphonium Salts: Simple, Practical, and Versatile Replacements for Air-Sensitive Trialkylphosphines. Applications in Stoichiometric and Catalytic Processes. Organic Letters.
-
Fu, G. C., et al. (2001). Air-stable trialkylphosphonium salts: simple, practical, and versatile replacements for air-sensitive trialkylphosphines. Applications in stoichiometric and catalytic processes. PubMed.
-
Fu, G. C., et al. (2001). Air-Stable Trialkylphosphonium Salts: Simple, Practical, and Versatile Replacements for Air-Sensitive Trialkylphosphines. American Chemical Society.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
-
Freire, M. G., et al. (2010). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. ResearchGate.
- Katagiri, J., et al. (2010). Formation and decomposition of tetrafluoroborate ions in the presence of aluminum.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol.
-
Freire, M. G., et al. (2010). Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids. PubMed.
-
ChemEurope. Tetrafluoroborate. chemeurope.com.
-
Tokyo Chemical Industry. Phosphonium Salts. TCI Chemicals.
-
Moravek, Inc. (2020). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
- Giraudet, A., et al. (2020). Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. HAL Open Science.
-
BOC Sciences. Analytical Services for Purity Determination. BOC Sciences.
-
Arkhipova, D., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. MDPI.
Sources
- 1. First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Tetrafluoroborate [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. rsc.org [rsc.org]
- 13. moravek.com [moravek.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Loading Optimization for Triisopropylphosphonium Tetrafluoroborate
Welcome to the technical support center for Triisopropylphosphonium tetrafluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing catalyst loading in your experiments. Here, we synthesize technical accuracy with field-proven insights to help you navigate the nuances of utilizing this versatile phosphonium salt in your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which reactions is it commonly used?
This compound, [(i-Pr)₃PH][BF₄], is a phosphonium salt that primarily serves as a precursor to the triisopropylphosphine (P(i-Pr)₃) ligand. This bulky and electron-rich phosphine ligand is instrumental in a variety of transition metal-catalyzed cross-coupling reactions. Its steric hindrance can promote the reductive elimination step and stabilize the active catalytic species.
It is frequently employed in reactions such as:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organohalides.
-
Heck Reaction: Carbon-carbon bond formation between an unsaturated halide and an alkene.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between an organohalide and an amine.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
-
Peptide Synthesis: Used as a coupling reagent.
-
Wittig-type Reactions: For the synthesis of alkenes.
Q2: Why is optimizing the loading of this compound critical for my reaction's success?
Optimizing the loading of this compound, and by extension the active phosphine ligand, is a critical balancing act. The concentration of the ligand influences several key aspects of the catalytic cycle:
-
Formation of the Active Catalyst: An adequate concentration is necessary to form the active catalytic species with the metal precursor (e.g., palladium or nickel).
-
Catalyst Stability: The ligand stabilizes the metal center, preventing decomposition or precipitation (e.g., formation of palladium black), thereby prolonging the catalyst's lifetime.
-
Reaction Rate: The ligand-to-metal ratio can significantly impact the rates of oxidative addition, transmetalation, and reductive elimination.
-
Selectivity: In reactions with multiple potential coupling sites, the steric bulk of the triisopropylphosphine ligand can enhance selectivity.
-
Cost-Effectiveness: Using the minimum effective amount of the catalyst system reduces overall reagent costs, which is particularly important in process development and scale-up.
Insufficient loading can lead to low conversion rates, while excessive loading may result in the formation of inactive catalyst species or hinder substrate coordination, thus slowing down the reaction.
Q3: What are the typical starting catalyst and ligand loading ranges for common cross-coupling reactions?
The optimal loading is highly substrate-dependent and should always be empirically determined. However, the following table provides general starting points for optimization studies. Note that "catalyst" here refers to the transition metal precursor (e.g., a palladium source).
| Reaction Type | Metal Catalyst Loading (mol%) | Ligand:Metal Ratio | Notes |
| Suzuki-Miyaura Coupling | 0.5 - 2 mol% | 1:1 to 2:1 | For highly active systems, loadings as low as 0.03-0.1 mol% have been reported with other phosphine ligands. |
| Heck Reaction | 1 - 5 mol% | 1:1 to 2:1 | Higher loadings may be needed for less reactive substrates like aryl chlorides. |
| Buchwald-Hartwig Amination | 1 - 3 mol% | 1:1 to 1.5:1 | For challenging substrates, increasing the loading to 5 mol% might be necessary. |
| Sonogashira Coupling | 0.1 - 2 mol% | 1:1 to 2:1 | Often requires a copper co-catalyst. |
Troubleshooting Guide
This section addresses common issues encountered during experiments using this compound as a ligand precursor.
Issue 1: Low or No Product Yield
A low or nonexistent yield is a common problem that can often be traced back to the catalyst system.
Possible Causes and Solutions:
-
Inactive Catalyst:
-
Cause: The active catalytic species may not be forming correctly. This can be due to impurities in the reagents or solvent, or an inappropriate base.
-
Solution:
-
Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Degas the solvent thoroughly to remove oxygen.
-
Use a pre-catalyst if available, as they often provide more reliable formation of the active species.
-
Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The choice of base can be critical for both catalyst activation and substrate reactivity.
-
-
-
Insufficient Catalyst Loading:
-
Cause: The amount of catalyst is too low for the reaction to proceed to completion in a reasonable timeframe.
-
Solution:
-
Systematically increase the catalyst and ligand loading. For instance, if you started at 1 mol%, try 2 mol% and then 3 mol%, while maintaining the optimal ligand-to-metal ratio. Monitor the reaction progress at each loading level.
-
-
-
Catalyst Deactivation:
-
Cause: The catalyst may be decomposing over the course of the reaction, often indicated by the formation of a black precipitate (in the case of palladium). This can be caused by high temperatures or the presence of impurities.
-
Solution:
-
Try lowering the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
-
Ensure a strictly inert atmosphere is maintained throughout the reaction.
-
Consider a slightly higher ligand-to-metal ratio (e.g., 2:1) to better stabilize the catalytic species.
-
-
Issue 2: Formation of Significant Side Products
The presence of side products, such as homocoupled products or products of hydrodehalogenation, can indicate a suboptimal catalyst system.
Possible Causes and Solutions:
-
Homocoupling of Starting Materials:
-
Cause: This often occurs at higher temperatures or when the rate of transmetalation is slow compared to other pathways.
-
Solution:
-
Reduce the reaction temperature.
-
Screen different solvents to improve the solubility and reactivity of the coupling partners.
-
Adjust the ligand-to-metal ratio. A higher ligand concentration can sometimes suppress homocoupling.
-
-
-
Hydrodehalogenation (Replacement of Halogen with Hydrogen):
-
Cause: The presence of water or other protic impurities can lead to the formation of metal-hydride species that cause this side reaction.
-
Solution:
-
Rigorously dry all solvents and reagents. Ensure the reaction is performed under a strictly inert atmosphere.
-
Use a non-protic solvent if possible.
-
-
Experimental Protocols
General Protocol for Catalyst System Optimization
This protocol provides a systematic approach to optimizing the catalyst loading for a generic cross-coupling reaction.
-
Reagent Preparation:
-
Ensure the aryl halide, coupling partner, and base are pure and dry.
-
Use an anhydrous, degassed solvent appropriate for the specific reaction (e.g., toluene, dioxane, THF).
-
-
Reaction Setup (for a single optimization point):
-
In a glovebox or under a flow of inert gas (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and this compound to a dry reaction vessel equipped with a magnetic stir bar.
-
Add the base, followed by the aryl halide and the coupling partner.
-
Add the degassed solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature.
-
-
Optimization Workflow:
-
Set up a series of parallel reactions, varying one parameter at a time. A good starting point is to screen the catalyst loading at three levels (e.g., 0.5 mol%, 1 mol%, and 2 mol%) while keeping the ligand-to-metal ratio constant (e.g., 1.5:1).
-
Monitor the progress of each reaction at regular intervals using a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Once a promising catalyst loading is identified, perform a second screen to optimize the ligand-to-metal ratio (e.g., 1:1, 1.5:1, 2:1) at that loading.
-
Further optimization of temperature, base, and solvent can be performed as needed.
-
Visualizations
Catalyst Loading Optimization Workflow
Caption: A systematic workflow for optimizing catalyst and ligand loading.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
ChemBK. (2024). Triisopropylphosphine Tetrafluoroborate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Tan, J.-P., et al. (2022). Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis. PubMed Central. Retrieved from [Link]
-
Almudhady, S. H. (2018). Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts. Nottingham ePrints. Retrieved from [Link]
-
National Institutes of Health. (2025). Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. Retrieved from [Link]
-
ACS Publications. (2025). Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. Retrieved from [Link]
-
ResearchGate. (2020). Effect of Concentration on Reaction Speed. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
International Research Journal of Engineering, Science, Technology, and Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]
Validation & Comparative
A Comparative Guide to Phosphonium Salt Ligands: Spotlight on Triisopropylphosphonium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The success of these transformations is critically dependent on the choice of ancillary ligand, which modulates the catalyst's stability, activity, and selectivity. Among the diverse array of available ligands, phosphonium salts have emerged as highly effective, air-stable precursors to bulky and electron-rich phosphine ligands. This guide provides an in-depth comparison of triisopropylphosphonium tetrafluoroborate with other commonly employed phosphonium salt ligands, supported by experimental data and mechanistic insights to inform your catalyst system selection.
The Advantage of Phosphonium Salts as Ligand Precursors
Traditionally, many effective phosphine ligands, particularly trialkylphosphines, are air-sensitive, pyrophoric liquids, posing significant handling challenges. Phosphonium salts, such as this compound, offer a practical solution. These crystalline solids are air-stable and non-pyrophoric, making them easy to store, handle, and accurately dispense.[1] In the reaction mixture, the phosphonium salt is deprotonated in situ by the base present to generate the active trialkylphosphine ligand, which then enters the catalytic cycle. This approach combines the operational simplicity of air-stable solids with the high catalytic activity of electron-rich, sterically demanding trialkylphosphine ligands.
This compound: A Profile
This compound is the salt precursor to triisopropylphosphine (P(i-Pr)₃), a highly effective ligand in a variety of cross-coupling reactions.[2] Its utility stems from a balanced combination of steric bulk and strong electron-donating ability.
-
Synthesis: this compound can be synthesized via a two-step process. First, triisopropylphosphine is reacted with a suitable alkyl halide (e.g., bromopropane) to form the corresponding phosphonium bromide. Subsequent anion exchange with a tetrafluoroborate salt, such as sodium tetrafluoroborate, yields the desired product.[3]
-
Properties: It is a white to off-white crystalline solid that is soluble in many common organic solvents.[4] The tetrafluoroborate anion is non-coordinating, which is a crucial feature as it does not typically interfere with the catalytic cycle.
The Crucial Role of Steric and Electronic Properties
The performance of a phosphine ligand in a catalytic cycle is primarily dictated by its steric and electronic properties. These are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.
-
Steric Effects (Tolman Cone Angle): The cone angle is a measure of the steric bulk of a phosphine ligand.[5] A larger cone angle can promote the reductive elimination step of the catalytic cycle and help to stabilize the active, low-coordinate palladium species. This is particularly important for challenging cross-coupling reactions involving sterically hindered substrates or unreactive aryl chlorides.[6]
-
Electronic Effects (Tolman Electronic Parameter): The TEP is determined by the C-O stretching frequency in [LNi(CO)₃] complexes and reflects the electron-donating or -withdrawing nature of the ligand.[7] More electron-rich ligands (lower TEP values) increase the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Influence of Ligand Properties on Catalysis"
Comparative Analysis of Phosphonium Salt Ligands
The selection of the optimal phosphonium salt ligand is highly dependent on the specific substrates and desired reaction outcomes. Below is a comparison of this compound with other common trialkyl- and triarylphosphonium salts.
| Ligand Precursor | Active Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) (cm⁻¹) | Key Characteristics |
| This compound | P(i-Pr)₃ | 160°[8] | ~2058[9] | Strong σ-donor, significant steric bulk, good balance of properties. |
| Tri-tert-butylphosphonium tetrafluoroborate | P(t-Bu)₃ | 182° | 2056.1 | Very strong σ-donor, extremely bulky, highly active for challenging substrates.[10] |
| Tricyclohexylphosphonium tetrafluoroborate | PCy₃ | 170° | 2056.4 | Strong σ-donor, very bulky, often used for a wide range of cross-couplings. |
| Triphenylphosphonium bromide | PPh₃ | 145° | 2068.9 | Less electron-donating, moderate steric bulk, widely available and cost-effective. |
Note: TEP values are for the corresponding phosphine ligand and are subject to slight variations based on the measurement method.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. For challenging substrates, such as aryl chlorides, bulky and electron-rich phosphine ligands are generally required.
-
Causality: The strong σ-donating nature of trialkylphosphines like P(i-Pr)₃ and P(t-Bu)₃ enhances the electron density at the palladium center, facilitating the oxidative addition of the C-Cl bond, which is often the rate-limiting step.[11] The steric bulk of these ligands promotes the reductive elimination step to release the product and regenerate the active catalyst.
Illustrative Comparison: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand Precursor | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tri-tert-butylphosphonium tetrafluoroborate | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 24 | 98 | [5] |
| XPhos (a bulky biaryl phosphine) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | RT | 2 | 98 | [12] |
| SPhos (a bulky biaryl phosphine) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
Disclaimer: The data in this table is compiled from different sources and the reaction conditions are not identical. This comparison is for illustrative purposes to highlight the general efficacy of bulky, electron-rich phosphine ligands in the Suzuki-Miyaura coupling of aryl chlorides.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Similar to the Suzuki coupling, sterically hindered and electron-rich ligands are crucial for the amination of aryl chlorides.[6]
-
Causality: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13] Bulky ligands facilitate the reductive elimination of the aryl amine product, which is often the turnover-limiting step. The electron-rich nature of the ligand promotes the initial oxidative addition.
Illustrative Comparison: Buchwald-Hartwig Amination of an Aryl Chloride
| Ligand Precursor | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Tri-tert-butylphosphonium tetrafluoroborate | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 65 | [14] |
| XPhos | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 | |
| BippyPhos | 4-Chlorotoluene | Aniline | [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOtBu | Toluene | 100 | 98 | [10] |
Disclaimer: The data in this table is compiled from different sources and the reaction conditions are not identical. This comparison is for illustrative purposes to highlight the general efficacy of bulky, electron-rich phosphine ligands in the Buchwald-Hartwig amination of aryl chlorides.
Experimental Protocols
Synthesis of this compound
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "General Synthesis of a Phosphonium Tetrafluoroborate"
Step 1: Synthesis of the Phosphonium Halide (Illustrative)
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triisopropylphosphine (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon).
-
Slowly add the alkyl halide (e.g., 1-bromopropane, 1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (e.g., 110 °C) and stir for 16-24 hours.
-
Cool the mixture to room temperature. The phosphonium halide salt will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum.
Step 2: Anion Exchange to Tetrafluoroborate
-
Dissolve the synthesized phosphonium halide in a suitable solvent (e.g., dichloromethane).
-
Add a solution of sodium tetrafluoroborate (1.0 eq) in a minimal amount of a suitable solvent (e.g., acetone or water).
-
Stir the mixture at room temperature for 1-2 hours.
-
If a precipitate forms (the desired product), collect it by filtration. If the product is soluble, perform an aqueous workup, separating the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the this compound.
General Protocol for a Comparative Suzuki-Miyaura Coupling Experiment
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Experimental Workflow for Suzuki-Miyaura Coupling"
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphonium salt ligand (e.g., this compound, 2-4 mol%), the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Seal the vial with a septum cap, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound stands as a highly effective and user-friendly ligand precursor for palladium-catalyzed cross-coupling reactions. Its well-balanced steric and electronic properties make it a versatile choice for a range of transformations. While extremely bulky ligands like tri-tert-butylphosphine may offer superior performance for the most challenging substrates, triisopropylphosphine often provides an excellent combination of reactivity and broader applicability. The choice of the optimal phosphonium salt ligand should be guided by the specific demands of the substrates and the desired reaction efficiency. A systematic screening of ligands, as outlined in the provided protocols, is the most reliable approach to identifying the ideal catalyst system for your synthetic needs.
References
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Netherton, M. R., & Fu, G. C. (2001). Air-Stable Trialkylphosphonium Salts: Simple, Practical, and Versatile Replacements for Air-Sensitive Trialkylphosphines. Applications in Stoichiometric and Catalytic Processes. Organic Letters, 3(26), 4295–4298. [Link]
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González, J., et al. (2014). Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Building Block for the Synthesis of a Covalent TTK Inhibitor. BORIS Portal. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11153. [Link]
-
Gagnon, A., & Charette, A. B. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(13), 5519–5523. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
Tolman electronic parameter. Wikipedia. [Link]
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Triisopropylphosphine. Wikipedia. [Link]
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BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
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This compound. MySkinRecipes. [Link]
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Littke, A. F., & Fu, G. C. (2002). Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides. Journal of the American Chemical Society, 124(22), 6343–6348. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. ResearchGate. [Link]
-
Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Advanced Synthesis & Catalysis, 352(11‐12), 2081–2084. [Link]
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
-
Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Advanced Synthesis & Catalysis, 352(11‐12), 2081–2084. [Link]
-
Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... ResearchGate. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a. BORIS Portal. [Link]
-
Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions. [Link]
-
24.2D: Phosphine and Related Ligands. Chemistry LibreTexts. [Link]
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A Comparative Performance Analysis of Triisopropylphosphonium Tetrafluoroborate and Tri-tert-butylphosphine Tetrafluoroborate in Catalysis
In the landscape of modern synthetic chemistry, particularly in the realm of transition metal catalysis, the judicious selection of ligands is a critical determinant of reaction efficiency, substrate scope, and overall success. Among the diverse array of available ligands, bulky and electron-rich alkylphosphines have carved out a significant niche, especially in palladium-catalyzed cross-coupling reactions. This guide provides a detailed, data-driven comparison of two prominent phosphonium salt ligand precursors: Triisopropylphosphonium tetrafluoroborate and Tri-tert-butylphosphine tetrafluoroborate . These salts are stable, air-tolerant precursors to the corresponding pyrophoric and air-sensitive trialkylphosphine ligands, offering significant practical advantages in the laboratory.
This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the nuanced performance differences between these two ligands, grounded in their fundamental steric and electronic properties.
Introduction: The Critical Role of Ligand Architecture
The performance of a phosphine ligand in a catalytic cycle is primarily governed by two key parameters, as conceptualized by Tolman: the cone angle (θ) and the electronic parameter (TEP).[1][2]
-
Steric Bulk (Tolman Cone Angle, θ): This parameter quantifies the physical space occupied by the ligand around the metal center. A larger cone angle can facilitate reductive elimination, often the product-forming step, and can help stabilize monoligated, coordinatively unsaturated metal species that are key intermediates in many catalytic cycles.[3]
-
Electronic Properties (Tolman Electronic Parameter, TEP): This parameter measures the electron-donating or -withdrawing nature of the ligand.[4] More electron-donating ligands increase the electron density on the metal center, which can promote the oxidative addition of substrates like aryl chlorides, a typically challenging step in cross-coupling reactions.[5]
Triisopropylphosphine and tri-tert-butylphosphine are both classified as bulky, electron-donating alkylphosphines, making them highly effective in a variety of catalytic transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.[4][5] However, the subtle differences in their steric and electronic profiles, stemming from the isopropyl versus the tert-butyl substituents, can lead to significant variations in catalytic performance.
Steric and Electronic Properties: A Head-to-Head Comparison
The fundamental differences in the performance of this compound and tri-tert-butylphosphine tetrafluoroborate originate from the inherent properties of their corresponding free phosphine ligands.
| Parameter | Triisopropylphosphine (from its tetrafluoroborate salt) | Tri-tert-butylphosphine (from its tetrafluoroborate salt) | Reference(s) |
| Tolman Cone Angle (θ) | 160° | 182° | [5][6] |
| Electronic Nature | Strongly Electron-Donating | Very Strongly Electron-Donating | [2][5] |
Tri-tert-butylphosphine , with a significantly larger Tolman cone angle of 182°, is one of the most sterically demanding phosphine ligands.[5] This immense bulk is highly effective at promoting the reductive elimination step and can be crucial for coupling sterically hindered substrates.[7] It is also an exceptionally strong electron donor, which facilitates the oxidative addition of challenging substrates like aryl chlorides.[5]
Triisopropylphosphine , while still considered a bulky ligand, has a smaller cone angle of 160°.[6] This reduced steric hindrance compared to its tri-tert-butyl counterpart can, in some cases, lead to faster rates of catalysis by allowing for more facile substrate association. It is also a strongly electron-donating ligand, capable of activating a wide range of substrates.[2]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Comparison of steric and electronic properties.
Performance in Catalysis: A Comparative Analysis
While direct, side-by-side comparative studies of these two specific phosphonium salts are not abundant in the literature, we can infer their relative performance in key cross-coupling reactions based on their established steric and electronic parameters and data from broader ligand screening studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[8] The choice of ligand is critical, especially when dealing with unreactive aryl chlorides or sterically demanding coupling partners.[9]
Illustrative Performance Data in a Model Suzuki-Miyaura Coupling
The following table presents a hypothetical but realistic comparison of the two ligands in the Suzuki-Miyaura coupling of a challenging substrate, 4-chloroanisole, with phenylboronic acid. This data is representative of the expected outcomes based on the ligands' properties.
| Ligand Precursor | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | 80 | 12 | 85 |
| Tri-tert-butylphosphine tetrafluoroborate | 1.0 | 80 | 12 | 95 |
Analysis:
-
Tri-tert-butylphosphine tetrafluoroborate is expected to provide a higher yield in a shorter reaction time, particularly with the less reactive aryl chloride. Its superior electron-donating ability facilitates the initial oxidative addition of the Pd(0) to the aryl chloride bond, which is often the rate-limiting step.[5]
-
This compound is also a highly competent ligand for this transformation. However, its slightly lower electron-donating capacity compared to tri-tert-butylphosphine may result in a slower rate of oxidative addition, leading to a lower yield under identical reaction conditions.
dot graph { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds.[10] The steric and electronic properties of the phosphine ligand are critical for achieving high yields and accommodating a broad range of amine and aryl halide coupling partners.
Expected Performance Trends:
-
For the coupling of primary amines , the extreme bulk of tri-tert-butylphosphine can sometimes be detrimental, leading to slower reaction rates or incomplete conversion. In such cases, the slightly less bulky triisopropylphosphine may offer a performance advantage.
-
Conversely, for the amination of challenging, sterically hindered secondary amines or unreactive aryl chlorides , the superior steric bulk and electron-donating ability of tri-tert-butylphosphine often make it the ligand of choice, driving the reaction to completion where other ligands may fail.[5]
Experimental Protocols
The following are generalized experimental protocols for the use of phosphonium salts as ligand precursors in palladium-catalyzed cross-coupling reactions. Note: These are starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound or Tri-tert-butylphosphine tetrafluoroborate
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the phosphonium salt ligand precursor, the aryl halide, the arylboronic acid, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature for the specified time, monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot graph G { node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; rankdir=TB;
}
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Recommendations
Both this compound and Tri-tert-butylphosphine tetrafluoroborate are excellent, user-friendly precursors for highly effective, bulky, and electron-rich phosphine ligands in catalysis. The choice between them should be guided by the specific demands of the reaction at hand.
-
Tri-tert-butylphosphine tetrafluoroborate is the more sterically demanding and electron-donating of the two. It should be the first choice for reactions involving challenging, unreactive substrates such as aryl chlorides and for the coupling of sterically hindered partners.
-
This compound offers a slightly smaller steric profile, which can be advantageous in reactions where the extreme bulk of tri-tert-butylphosphine might impede catalysis, such as with certain primary amines in Buchwald-Hartwig amination. It remains a highly active and versatile ligand for a broad range of cross-coupling reactions.
Ultimately, for any new transformation, empirical screening of both ligands is recommended to determine the optimal catalyst system for achieving the desired outcome with the highest efficiency.
References
- Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Triisopropylphosphine. Retrieved from [Link]
-
ChemBK. (2024). Triisopropylphosphine Tetrafluoroborate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.2: Phosphines. Retrieved from [Link]
- Verkade, J. G., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(10), 4125–4132.
- Al-Masum, M., & Al-Ghamdi, Y. A. (2010). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 75(15), 5183–5186.
-
The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from [Link]
-
Autech. (n.d.). Tri-tert-butylphosphine Tetrafluoroborate CAS:131274-22-1. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 409-420.
- Tindale, J. J., & Ragogna, P. J. (2011). Ionophilic phosphonium-appended carbopalladacycle catalyst for Suzuki–Miyaura and Heck cross-coupling catalysis. Canadian Journal of Chemistry, 89(10), 1251-1258.
-
ResearchGate. (n.d.). Tri-tert-butylphosphonium Tetrafluoroborate. Retrieved from [Link]
-
ResearchGate. (n.d.). Nickel-catalyzed Suzuki cross-coupling reaction of alkyl triaryl phosphonium salts. Retrieved from [Link]
-
ResearchGate. (2013). Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). CN113683639A - Process method for synthesizing tri-tert-butylphosphonium tetrafluoroborate.
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
IntechOpen. (2018). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
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The Strategic Advantage of Triisopropylphosphonium Tetrafluoroborate in Palladium-Catalyzed Cross-Coupling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The success of these transformations is intrinsically linked to the choice of phosphine ligand, which dictates the catalyst's activity, stability, and substrate scope. Among the diverse array of available ligands, triisopropylphosphonium tetrafluoroborate has emerged as a compelling option, offering a unique combination of steric bulk, electron-donating character, and operational simplicity. This guide provides an in-depth comparison of this compound with other commonly employed phosphine ligands, supported by experimental data, to inform rational catalyst system design in your research and development endeavors.
The Enduring Importance of Ligand Design in Cross-Coupling
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, involves a series of intricate steps including oxidative addition, transmetalation (or related processes), and reductive elimination. The efficiency of each step is profoundly influenced by the steric and electronic properties of the phosphine ligand coordinated to the palladium center. Bulky, electron-rich ligands are known to facilitate the often rate-limiting oxidative addition of sterically hindered or electron-rich aryl halides and promote the final reductive elimination step.[1][2]
This compound, upon deprotonation in situ, generates triisopropylphosphine, a sterically demanding and electron-rich trialkylphosphine. Its tetrafluoroborate salt form offers the significant practical advantage of being an air-stable solid, which simplifies handling and weighing compared to the corresponding free phosphine, which can be air-sensitive.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is especially critical when employing challenging substrates such as aryl chlorides. Below is a comparative analysis of this compound against other widely used ligands in a representative Suzuki-Miyaura coupling of an aryl chloride.
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand/Precatalyst | Palladium Source | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Pd(OAc)₂ | 1.0 | K₃PO₄ | Toluene | 100 | 12 | ~95 | [3] |
| Tri-tert-butylphosphonium tetrafluoroborate | Pd(OAc)₂ | 1.0 | K₃PO₄ | Dioxane | 80 | 2 | 98 | [4] |
| SPhos | Pd(OAc)₂ | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| XPhos | Pd(OAc)₂ | 0.5 | K₃PO₄ | Toluene | 100 | 4 | 96 | [2] |
Note: The data presented is a synthesis of typical performance from multiple sources and may not represent a direct head-to-head comparison under identical conditions.
From the data, it is evident that while biaryl phosphine ligands like SPhos and XPhos can achieve high yields under milder conditions or with lower catalyst loadings, this compound remains a highly effective and robust ligand for the coupling of challenging aryl chlorides.[2][3] Its performance is comparable to the widely used tri-tert-butylphosphonium tetrafluoroborate, offering a valuable alternative.[4]
Enhancing Efficiency in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. The steric and electronic properties of the phosphine ligand are critical for promoting the coupling of a wide range of amines and aryl halides.
Table 2: Comparison of Phosphonium Salts in the Buchwald-Hartwig Amination of 4-Chloroanisole with Diphenylamine
| Ligand/Precatalyst | Palladium Source | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Pd₂(dba)₃ | 2.0 (ligand), 1.0 (Pd) | NaOtBu | Toluene | Reflux | 16 | ~60-70 | [5] |
| Tri-tert-butylphosphonium tetrafluoroborate | Pd₂(dba)₃ | 2.0 (ligand), 1.0 (Pd) | NaOtBu | Toluene | Reflux | 16 | 65 | [5] |
| XPhos | Pd(dba)₂ | 3.0 (ligand), 1.5 (Pd) | NaOtBu | Toluene | Reflux | 6 | 94 | [6] |
In this comparison, this compound demonstrates solid performance, comparable to its tert-butyl analogue.[5] While more sophisticated biarylphosphine ligands like XPhos may offer higher yields in shorter reaction times, the operational simplicity and cost-effectiveness of trialkylphosphonium salts like this compound make them attractive for many applications.[6]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1.0 mol%), this compound (2.0 mol%), and anhydrous K₃PO₄ (2.0 equivalents).
-
Add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of an aryl chloride with an amine using this compound.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl chloride
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an inert atmosphere glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1.0 mol%), this compound (2.0 mol%), and NaOtBu (1.5 equivalents) to an oven-dried reaction vessel.
-
Add the aryl chloride (1.0 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the key steps where the phosphine ligand exerts its influence.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Conclusion
This compound presents a compelling choice for researchers seeking a robust, air-stable, and effective ligand for a range of palladium-catalyzed cross-coupling reactions. While highly specialized biaryl phosphine ligands may offer superior performance in specific, challenging applications, the combination of strong electron-donating character, significant steric bulk, and operational simplicity makes this compound a versatile and valuable tool in the synthetic chemist's arsenal. Its performance is particularly noteworthy in the coupling of less reactive aryl chlorides, providing a reliable and cost-effective alternative to other commercially available phosphine ligands. The selection of the optimal ligand will always be substrate and reaction-dependent, but this compound undoubtedly warrants strong consideration for a prominent place in your ligand screening library.
References
-
A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. BenchChem.
-
A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis. BenchChem.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
-
TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry Co., Ltd.
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate.
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
-
The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. National Institutes of Health.
-
Buchwald Ligands. Sigma-Aldrich.
-
The effect of steric bulk in Sonogashira coupling reactions. ResearchGate.
-
Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination. SciSpace.
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health.
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
-
Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. PubMed.
-
Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate. ChemicalBook.
-
Heck Reaction. Chemistry LibreTexts.
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. National Institutes of Health.
-
A Surprisingly Mild and Versatile Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides in the Presence of a Triarylphosphine. ResearchGate.
-
Heck reaction. Wikipedia.
-
"head-to-head comparison of different phosphine ligands in palladium catalysis". BenchChem.
-
Electron rich, bulky ligands used in cross‐coupling reactions. ResearchGate.
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
-
Tri(1‐naphthyl)phosphine as a ligand in palladium‐free Sonogashira cross‐coupling of arylhalogenides with acetylenes. ResearchGate.
-
Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization. Dalton Transactions.
-
Heck Reaction. Organic Chemistry Portal.
-
Mild and Robust Stille Reactions in Water using Parts Per Million Levels of a Triphenylphosphine-Based Palladacycle. PubMed.
-
N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Chemistry Portal.
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv.
-
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health.
-
Stille reaction. Wikipedia.
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. National Institutes of Health.
-
trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. National Institutes of Health.
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace.
-
Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature.
-
The proposed mechanism for the Stille coupling catalyzed by Pd-SBTU@Fe3O4@SBA-3 NPs. ResearchGate.
-
N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. National Institutes of Health.
-
Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2. MDPI.
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A Comparative Guide to the Characterization of Reaction Intermediates: The Role of Triisopropylphosphonium Tetrafluoroborate
In the intricate dance of chemical transformations, the fleeting existence of reaction intermediates holds the key to unlocking a profound understanding of reaction mechanisms. These transient species, poised between reactants and products, are the ephemeral characters that dictate reaction pathways, selectivity, and overall efficiency. Their direct observation, however, is a formidable challenge due to their inherent instability and low concentrations. This guide provides an in-depth comparison of methodologies for characterizing these elusive species, with a special focus on the utility of Triisopropylphosphonium Tetrafluoroborate as a powerful tool for their stabilization and analysis.
The Challenge of Fleeting Moments: Why Intermediates Matter
Understanding a reaction mechanism is not merely an academic exercise; it is fundamental to process optimization, catalyst design, and the development of novel synthetic routes in drug discovery and materials science. Reaction intermediates are the lynchpins of these mechanisms. Identifying their structure and behavior allows scientists to answer critical questions: Why does a reaction favor one product over another? What is the rate-determining step? How can we modify conditions to improve yield or suppress side reactions?
The primary obstacle in studying these species is their short lifespan. Many intermediates exist for mere microseconds or less, collapsing quickly to the subsequent structure in the reaction pathway.[1] Therefore, specialized techniques are required to either "freeze" the reaction in time or "trap" the intermediate to extend its lifetime for spectroscopic scrutiny.
This compound: A Bulky Guardian for Reactive Species
This compound, [(i-Pr)₃PH]⁺[BF₄]⁻, is a salt distinguished by its sterically demanding cation.[2][3][4][5] This bulk is not a mere physical attribute but the very source of its utility in stabilizing reactive intermediates. It is a prime example of a component that can be used in what is known as a "Frustrated Lewis Pair" (FLP) system.
An FLP consists of a Lewis acid and a Lewis base that, due to significant steric hindrance, cannot combine to form a classical adduct.[6][7] This "frustration" leaves both the acidic and basic functionalities available to interact with and activate small molecules. In the context of intermediate characterization, the bulky and non-coordinating triisopropylphosphonium cation can stabilize a transient, electrophilic intermediate (like a carbocation) by providing a protective, charge-balancing environment without forming a covalent bond. This extends the intermediate's lifetime, making it amenable to characterization by standard spectroscopic methods like Nuclear Magnetic Resonance (NMR).
Mechanism of Stabilization
The stabilization of a carbocationic intermediate (R⁺) by [(i-Pr)₃PH]⁺[BF₄]⁻ can be conceptualized as an ion-pairing phenomenon. The large, diffuse charge of the phosphonium cation interacts weakly with the carbocation, preventing it from immediately reacting further. The tetrafluoroborate anion is also a poor nucleophile, further ensuring the intermediate's longevity. This allows for in-situ generation and observation within an NMR tube, providing direct structural evidence.
Experimental Protocol: In-Situ NMR Characterization of a Carbocation Intermediate
This protocol outlines a general procedure for the stabilization and NMR characterization of a hypothetical carbocation intermediate generated from an alcohol precursor.
1. Reagent Preparation and Handling:
-
This compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, as it can be sensitive to moisture.[2][3][4]
-
All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.
-
Use anhydrous deuterated solvents (e.g., CD₂Cl₂) for the NMR experiment.
2. Sample Preparation:
-
In a glovebox, add the alcohol precursor (e.g., 1-2 mg) to a clean, dry NMR tube.
-
Add a stoichiometric equivalent of this compound.
-
Add approximately 0.5 mL of anhydrous, deuterated solvent.
-
Seal the NMR tube with a septum and parafilm.
3. Reaction Initiation and Data Acquisition:
-
Cool the NMR spectrometer probe to a low temperature (e.g., -78 °C) to further slow down potential decomposition pathways.
-
Acquire a baseline ¹H and ¹³C NMR spectrum of the starting materials.
-
Initiate the reaction by adding a strong Lewis acid (e.g., a solution of B(C₆F₅)₃) via syringe through the septum. This will facilitate the formation of the carbocation.
-
Immediately begin acquiring a series of ¹H, ¹³C, and potentially ³¹P NMR spectra to observe the disappearance of starting material signals and the appearance of new signals corresponding to the stabilized carbocation intermediate. Variable-temperature NMR studies can be particularly insightful.[8]
4. Data Analysis:
-
Analyze the chemical shifts, coupling constants, and signal integrations of the new species to elucidate the structure of the trapped intermediate. The presence of a downfield-shifted carbon signal in the ¹³C NMR spectrum is often characteristic of a carbocationic center.
Workflow for Intermediate Characterization using this compound
Caption: Workflow for stabilizing and characterizing a reaction intermediate.
Alternative and Complementary Characterization Techniques
While this compound is an excellent tool for stabilizing certain electrophilic intermediates, a comprehensive understanding often requires a multi-faceted approach. Below are leading alternative methods, each with unique strengths.
Rapid-Mixing Mass Spectrometry
Principle: This technique involves the direct interface of a rapid-mixing apparatus with an electrospray ionization (ESI) mass spectrometer.[9][10] Reactants are mixed milliseconds before being sprayed into the mass spectrometer, allowing for the detection of transient species on a sub-second timescale without the need for chemical quenching.
Best For: Detecting charged or easily ionizable intermediates in solution, particularly in enzymatic reactions.[9][10]
Experimental Workflow:
-
Solutions of reactants are loaded into separate syringes of a rapid-mixing device.
-
The solutions are rapidly forced into a mixing chamber.
-
The reaction mixture flows through a capillary directly into the ESI source of the mass spectrometer.
-
Mass spectra are continuously acquired to detect the mass-to-charge ratio (m/z) of intermediates as they are formed and consumed.
Workflow for Rapid-Mixing ESI-MS
Caption: Generalized workflow for detecting intermediates via ESI-MS.
Chemical Trapping Agents
Principle: This approach involves adding a "trapping" agent to the reaction mixture that reacts specifically and rapidly with the intermediate to form a stable, isolable product.[1][11] The structure of this new product provides definitive evidence for the existence and structure of the transient intermediate.
Examples:
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): A stable radical that is highly effective at scavenging and trapping radical intermediates.[1]
-
Dienes (e.g., Furan): Used to trap highly reactive species like benzyne via a Diels-Alder cycloaddition.[11]
Best For: Providing irrefutable evidence for the presence of highly reactive intermediates like radicals or arynes.
Low-Temperature Spectroscopy
Principle: By significantly lowering the temperature of the reaction, the kinetic energy of the system is reduced, slowing down all reaction steps.[12] If the activation energy for the decomposition of an intermediate is higher than that of its formation, it can accumulate to observable concentrations at low temperatures, allowing for direct characterization by methods like NMR or IR spectroscopy.
Best For: Intermediates that are kinetically, but not necessarily thermodynamically, unstable at room temperature.
Comparative Analysis of Methodologies
The choice of technique for characterizing a reaction intermediate is highly dependent on the nature of the intermediate itself and the reaction conditions.
| Methodology | Principle of Detection | Typical Intermediates | Advantages | Limitations |
| This compound | In-situ stabilization via non-coordinating, bulky cation | Carbocations, other electrophilic species | - Allows for direct spectroscopic (NMR) analysis- Provides detailed structural information- Relatively simple experimental setup | - Limited to intermediates that can be stabilized by ion pairing- May subtly alter the reaction environment |
| Rapid-Mixing ESI-MS | Direct detection of m/z on a sub-second timescale[9][10] | Charged or easily ionizable species | - High sensitivity- Very fast time resolution- Does not require a stabilizing agent | - Provides mass, but limited direct structural data- Requires specialized equipment- Intermediate must be ionizable |
| Chemical Trapping | Covalent bond formation with a trapping agent[1][11] | Radicals, arynes, other highly reactive species | - Provides unambiguous structural proof- Trapped product is stable and isolable | - The trapping agent alters the reaction pathway- The trapping reaction must be faster than subsequent steps- Can be difficult to find a suitable trap |
| Low-Temperature Spectroscopy | Kinetic slowing of reaction rates[12] | Kinetically unstable species | - Allows direct observation in the native reaction mixture- Provides detailed structural information (NMR, IR) | - Not all intermediates can be sufficiently stabilized by cooling- Requires specialized cryogenic equipment |
Conclusion
The characterization of reaction intermediates is a cornerstone of modern chemical research, providing the insights necessary to control and innovate chemical processes. This compound offers a unique and powerful strategy for this task, leveraging the principles of steric hindrance to stabilize otherwise fleeting electrophilic species for direct NMR analysis. Its utility lies in providing a "protective custody" for intermediates, allowing for their detailed structural interrogation.
However, no single method is a panacea. A robust mechanistic investigation should consider a suite of complementary techniques. The high-speed snapshots provided by rapid-mixing mass spectrometry, the definitive proof from chemical trapping, and the direct observation afforded by low-temperature spectroscopy each offer a different piece of the puzzle. By understanding the principles, advantages, and limitations of each approach, researchers can select the optimal tools to illuminate the transient world of reaction intermediates, turning fleeting moments into foundational knowledge.
References
- Lee, J., Vahidi, S., Zhao, L., & Konermann, L. (n.d.). Detection and identification of transient enzyme intermediates using rapid mixing, pulsed-flow electrospray mass spectrometry. PubMed.
- Detection and identification of transient enzyme intermediates using rapid mixing, pulsed-flow electrospray mass spectrometry. (n.d.). Semantic Scholar.
- HIGH SENSITIVITY MASS SPECTROMETRY OF TRANSIENT SPECIES. (n.d.). APL Technical Digest.
- Stephan, D. W. (2015). Frustrated Lewis Pairs. Journal of the American Chemical Society, 137(32), 10018-10032.
- Frustr
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- TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBOR
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- Variable-temperature NMR studies of soluble polymer-supported phosphine-silver complexes. (2010, January 11). Semantic Scholar.
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A Comparative Kinetic Analysis of Phosphine Ligands in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of phosphine ligand, which dictates the kinetics, stability, and overall efficiency of the catalytic system. This guide provides an in-depth comparison of catalytic systems derived from Triisopropylphosphonium tetrafluoroborate, a convenient precursor to the triisopropylphosphine (P(i-Pr)₃) ligand, with other widely used phosphine ligands. We will delve into the kinetic implications of ligand choice, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic challenges.
The Central Role of the Phosphine Ligand: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction, as illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The phosphine ligand, L, plays a crucial role in each of these steps. Its steric bulk and electron-donating properties directly impact the rates of these elementary reactions and, consequently, the overall turnover frequency of the catalyst.[2][3]
-
Oxidative Addition: The reaction of an aryl halide (Ar-X) with the Pd(0)Lₙ complex to form a Pd(II) species. Bulky, electron-rich ligands facilitate this step by stabilizing the electron-deficient Pd(0) center and promoting the cleavage of the Ar-X bond.[1]
-
Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center. The precise mechanism of this step can be influenced by the base and the ligand.[4][5]
-
Reductive Elimination: The final step where the two organic fragments are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst. Sterically demanding ligands can accelerate this step by promoting the collapse of the Pd(II) intermediate.[3]
Figure 2: A typical experimental workflow for comparing ligand performance in a Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol is designed for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, serving as a model system for ligand comparison.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
SPhos
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Internal standard (e.g., dodecane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol) and the respective phosphine ligand (0.02 mmol) to a reaction vial equipped with a stir bar. For this compound, an equivalent of a non-nucleophilic base (e.g., NaH) may be required to generate the free phosphine in situ.
-
Reagent Addition: To the vial, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the internal standard.
-
Solvent Addition: Add anhydrous toluene (2 mL) and deionized water (0.2 mL) to the reaction mixture.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring and Analysis: At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 50 µL) from the reaction mixture. Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and remaining starting material relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate for each ligand. Compare the final conversion and yield after a fixed reaction time.
Causality Behind Experimental Choices
-
Inert Atmosphere: Pd(0) species and phosphine ligands are susceptible to oxidation, which can deactivate the catalyst. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.
-
Anhydrous Solvent: While the Suzuki-Miyaura reaction can tolerate some water, using an anhydrous solvent for the initial setup ensures reproducibility and prevents unwanted side reactions. A small amount of water is often beneficial for the dissolution of the base and can facilitate the transmetalation step.
-
Choice of Base: K₃PO₄ is a commonly used base that is effective for a wide range of substrates. The choice of base can significantly impact the reaction kinetics and should be kept consistent when comparing ligands. [5]* Ligand-to-Palladium Ratio: A 2:1 ligand-to-palladium ratio is typically used to ensure the formation of the desired catalytically active species and to prevent catalyst decomposition. [2]
Alternative Catalytic Systems
While palladium-phosphine systems are the workhorses of Suzuki-Miyaura coupling, alternative catalysts have been developed for specific applications:
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands often exhibit higher stability compared to their phosphine counterparts, making them suitable for reactions at elevated temperatures. [6][7]* Palladium Nanoparticles: Supported palladium nanoparticles offer the advantages of high stability, easy separation, and recyclability, making them attractive for industrial applications. [8]* Nickel-Based Catalysts: For economic and sustainability reasons, nickel catalysts are gaining prominence as a less expensive alternative to palladium for certain cross-coupling reactions. [9][10]
Conclusion
The kinetic performance of a palladium catalyst in the Suzuki-Miyaura reaction is intricately linked to the steric and electronic properties of its phosphine ligand. This compound serves as a convenient precursor to the triisopropylphosphine ligand, which demonstrates robust performance, particularly for activated aryl chlorides. However, for more challenging substrates, biarylphosphine ligands like SPhos and XPhos often provide superior catalytic activity and broader substrate scope. A systematic, data-driven approach to ligand selection, as outlined in this guide, is paramount for optimizing reaction conditions and achieving desired synthetic outcomes in research and development.
References
-
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Organometallic Chemistry. Retrieved from [Link]
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). (2020). Journal of the American Chemical Society. Retrieved from [Link]
-
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Suzuki–Miyaura coupling revisited: an integrated computational study. (2019). Catalysis Science & Technology. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. Retrieved from [Link]
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). (2020). National Institutes of Health. Retrieved from [Link]
-
Effect of Phosphine Ligand on Rate. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Journal of the American Chemical Society. Retrieved from [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (2021). Molecules. Retrieved from [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2021). Catalysts. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. (2024). Chemistry – A European Journal. Retrieved from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2022). The Journal of Physical Chemistry C. Retrieved from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). ResearchGate. Retrieved from [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2021). Chemistry – A European Journal. Retrieved from [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2022). Organic Process Research & Development. Retrieved from [Link]
-
Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. (2021). Organic Process Research & Development. Retrieved from [Link]
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- 10. pubs.acs.org [pubs.acs.org]
The Industrial Chemist's Dilemma: A Cost-Effectiveness Guide to Triisopropylphosphonium Tetrafluoroborate in Large-Scale Synthesis
In the demanding world of process chemistry and drug development, the selection of a reagent is a multi-faceted decision, weighing performance, cost, safety, and scalability. Triisopropylphosphonium tetrafluoroborate has emerged as a notable reagent, particularly in olefination and coupling reactions. This guide provides an in-depth, objective comparison of its cost-effectiveness against common alternatives, supported by practical data and experimental insights to inform your large-scale synthesis strategy.
Introduction: The Role and Appeal of this compound
This compound, often abbreviated as [(i-Pr)₃PH]BF₄, is a phosphonium salt recognized for its utility in a range of organic transformations. While it can be a precursor to phosphine ligands for cross-coupling reactions, its most prominent large-scale application is in Wittig-type olefination reactions.[1][2][3] The bulky triisopropyl groups significantly influence the reactivity and selectivity of the corresponding ylide, while the tetrafluoroborate anion offers advantages in terms of handling and stability over halide-based counterparts.
The primary appeal for process chemists lies in a combination of factors:
-
Stability: It is a crystalline, air-stable solid, simplifying storage and handling on a large scale.[4]
-
Solubility: It exhibits good solubility in a variety of common organic solvents.[1]
-
Reactivity Profile: The corresponding ylide, generated in situ, offers a specific reactivity profile that can be advantageous for certain substrates.
However, its adoption in a large-scale process hinges on a critical question: is it the most cost-effective option?
The Alternatives: A Comparative Landscape
The primary competitor to any phosphonium salt in olefination is another phosphonium salt. The choice is typically dictated by the desired stereoselectivity (E/Z alkene), the reactivity of the carbonyl compound, and the stability of the ylide. Beyond the Wittig reaction, other olefination methods also present viable alternatives.
Key Alternatives Considered:
-
Methyltriphenylphosphonium Bromide (MTPPB): A classic and widely used reagent for introducing a methylene (=CH₂) group.[2]
-
Other Alkyltriphenylphosphonium Halides: Such as those for introducing ethylidene, propylidene, etc. groups.
-
Horner-Wadsworth-Emmons (HWE) Reagents: Phosphonate esters that typically favor the formation of E-alkenes and have the advantage of a water-soluble phosphate byproduct, simplifying purification.[5]
-
Julia-Kocienski Olefination: A sulfone-based method known for its excellent E-selectivity.[5]
Head-to-Head Analysis: Performance vs. Cost
The true cost of a reagent extends far beyond its purchase price. It encompasses the efficiency of the reaction, the cost of solvents and other reagents, the complexity of the work-up and purification, and the cost of waste disposal.
Performance and Efficiency
The steric bulk of the triisopropyl groups on the phosphorus atom in [(i-Pr)₃PH]BF₄ can influence the stereochemical outcome of the Wittig reaction. While unstabilized ylides derived from alkyltriphenylphosphonium salts often give Z-alkenes, the specific conditions and substrate can alter this selectivity.[2][3]
Table 1: General Performance Comparison of Olefination Reagents
| Reagent/Method | Typical Use Case | Predominant Stereoselectivity | Key Advantages | Key Disadvantages |
| This compound | Formation of specific substituted alkenes | Substrate dependent | Good stability, handling | Higher reagent cost, bulky byproduct |
| Methyltriphenylphosphonium Bromide (MTPPB) | Methylenation (R=H) | N/A | Lower reagent cost, well-established | Hygroscopic, phosphine oxide byproduct |
| Horner-Wadsworth-Emmons (HWE) | Aldehydes, Ketones | E-selective | Water-soluble byproduct, high yields | Requires strong base, reagent synthesis |
| Julia-Kocienski Olefination | Aldehydes, Ketones | E-selective | Excellent stereoselectivity | Multi-step reagent prep, byproduct removal |
The key takeaway is that the choice is rarely about a single "best" reagent, but rather the "right" reagent for a specific transformation. The journals Organic Process Research & Development and others frequently publish studies optimizing these factors for industrial applications.[6][7][8]
Large-Scale Cost Analysis
To illustrate the economic considerations, let's analyze a hypothetical olefination of a 1 kg batch of a generic aldehyde (MW: 200 g/mol ).
Table 2: Estimated Cost Comparison for a 5 mol Scale Reaction
| Cost Factor | This compound | Methyltriphenylphosphonium Bromide (MTPPB) | HWE Reagent (e.g., Triethyl phosphonoacetate) |
| Reagent Required (1.2 equiv) | 1.49 kg | 2.14 kg | 1.35 kg |
| Estimated Bulk Price ($/kg) * | $250 | $80 | $60 |
| Reagent Cost | $372.50 | $171.20 | $81.00 |
| Base (e.g., NaH, 1.2 equiv) | Common Cost | Common Cost | Common Cost |
| Solvent (e.g., THF, 10L) | Common Cost | Common Cost | Common Cost |
| Work-up Complexity | High (Triphenylphosphine oxide removal can be difficult) | High (Triphenylphosphine oxide removal) | Low (Water-soluble phosphate byproduct) |
| Estimated Purification Cost | High | High | Low |
| Total Process Cost (Relative) | High | Medium | Low |
Bulk pricing is an estimation and can vary significantly based on supplier and volume.
Causality Behind the Costs:
-
Reagent Cost: Triisopropylphosphine, the precursor to the subject reagent, is significantly more expensive to manufacture than triphenylphosphine, the precursor for the more common Wittig reagents. This is the primary driver of its higher initial cost.
-
Work-up and Purification: The major hidden cost of the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which often requires chromatography on a large scale. This is a time-consuming, solvent-intensive, and therefore expensive operation. The HWE reaction shines in this regard, as its phosphate byproduct can often be removed with a simple aqueous wash. This advantage is a major driver for its adoption in industrial processes.[5]
Experimental Protocol: A Comparative Workflow
To provide a practical context, here is a representative protocol for the olefination of cyclohexanecarboxaldehyde, comparing the workflow for a Wittig reagent versus an HWE reagent.
Workflow Visualization
The following diagram illustrates the generalized workflows, highlighting the key difference in the purification step.
Caption: Comparative workflows for Wittig vs. HWE reactions.
Step-by-Step Methodology: HWE Olefination
This protocol is provided for illustrative purposes. All large-scale reactions should be conducted by trained professionals with appropriate safety measures.
-
Reagent Preparation: To a flame-dried, nitrogen-purged 20 L reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 240 g, 6.0 mol) and wash with dry hexanes (2 x 500 mL). Suspend the washed NaH in dry tetrahydrofuran (THF, 8 L).
-
Anion Formation: Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.35 kg, 6.0 mol) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Causality: This exothermic deprotonation must be controlled to prevent runaway reactions and side product formation.
-
Reaction: After the addition is complete, stir the resulting slurry for 30 minutes at 0 °C. Add a solution of cyclohexanecarboxaldehyde (1.0 kg, 8.9 mol, assuming this is the limiting reagent for a real case, but using 5.0 mol for this example) in THF (2 L) dropwise, again maintaining the temperature below 10 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction for completion by TLC or GC-MS. Causality: Ensuring the reaction goes to completion is critical to maximize yield and simplify purification.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 5 L). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Purification: Combine the organic layers, wash with brine (2 L), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is often of high purity due to the removal of the phosphate byproduct in the aqueous wash. Further purification by distillation or crystallization may be performed if necessary.
Decision Framework for Reagent Selection
Choosing the optimal reagent is a matter of balancing competing priorities. The following decision tree provides a logical framework for this process.
Caption: Decision tree for selecting an olefination reagent.
Conclusion and Authoritative Recommendation
For the vast majority of large-scale olefination reactions where cost and process efficiency are the dominant factors, This compound is not a first-line, cost-effective choice. Its high raw material cost and the persistent issue of a stoichiometric phosphine oxide byproduct make it economically unfavorable compared to alternatives.
The Horner-Wadsworth-Emmons (HWE) reaction is frequently the superior choice for large-scale synthesis. Its primary advantages are:
-
Low-Cost Reagents: The phosphonate ester starting materials are generally inexpensive.
-
Simplified Purification: The water-soluble nature of the phosphate byproduct dramatically reduces the cost and complexity of purification, a paramount concern at scale.[5]
-
High Yields and Selectivity: It reliably produces E-alkenes in high yields.
This compound and other specialty phosphonium salts should be reserved for specific cases where:
-
A unique stereochemical outcome, not achievable with other methods, is required.
-
The substrate is incompatible with the conditions of other olefination reactions.
-
Its specific solubility or handling properties solve a critical process challenge that outweighs the cost disadvantage.
Ultimately, the most cost-effective process is one that is robust, high-yielding, and requires minimal purification.[7][9] While this compound is a useful tool in the synthetic chemist's toolbox, for large-scale manufacturing, a thorough evaluation will often lead to the more process-friendly and economical HWE olefination.
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Scale-Up Synthesis of Swainsonine: A Potent α-Mannosidase II Inhibitor. Organic Process Research & Development. [Link]
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Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate... PubMed Central. [Link]
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A Comparative Guide to Triisopropylphosphonium Tetrafluoroborate in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to the success of a transformation. Triisopropylphosphonium tetrafluoroborate has emerged as a significant player, not as a catalyst in its own right, but as a stable, air-insensitive precursor to the highly effective but notoriously air-sensitive triisopropylphosphine ligand. This guide provides an in-depth review of recent advances and a comparative analysis of this compound in catalysis, offering insights into its practical applications and performance relative to other catalytic systems.
The Phosphonium Salt Advantage: A Prelude to Catalysis
Trialkylphosphines, such as triisopropylphosphine, are powerful ligands in transition-metal catalysis due to their strong electron-donating properties and steric bulk. These characteristics facilitate crucial steps in catalytic cycles, such as oxidative addition and reductive elimination. However, their high reactivity with oxygen makes them difficult to handle and store, often requiring glovebox techniques.
This compound, with the chemical formula [(i-Pr)₃PH]BF₄, offers an elegant solution to this problem. It is a crystalline, air-stable solid that can be conveniently weighed and handled in a standard laboratory environment.[1] In the presence of a base, it is deprotonated in situ to generate the active triisopropylphosphine ligand, which then participates in the catalytic cycle. This approach combines the operational simplicity of a stable precursor with the high catalytic activity of the free phosphine.
Performance in Key Cross-Coupling Reactions
The utility of this compound as a ligand precursor is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials science research.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most widely used cross-coupling reactions.[2] The choice of ligand is critical for achieving high yields and turnover numbers, especially with challenging substrates like aryl chlorides.
While direct comparative studies focusing solely on this compound are limited, the performance of the closely related and sterically demanding tri-tert-butylphosphonium tetrafluoroborate provides valuable insights. The use of bulky trialkylphosphine ligands, generated from their phosphonium salts, has been shown to dramatically improve the efficiency of Suzuki-Miyaura couplings. For instance, the use of Pd₂(dba)₃ with P(t-Bu)₃ (generated from its tetrafluoroborate salt) allows for the coupling of a wide range of aryl and vinyl halides, including chlorides, with arylboronic acids at room temperature.[3]
Table 1: Comparison of Ligand Precursors in a Model Suzuki-Miyaura Reaction
| Ligand Precursor | Catalyst System | Substrates | Temp. (°C) | Yield (%) | Reference |
| Tri-tert-butylphosphonium tetrafluoroborate | Pd₂(dba)₃ / P(t-Bu)₃HBF₄ / Cs₂CO₃ | 4-chlorotoluene + phenylboronic acid | 80 | 98 | [3] |
| Triphenylphosphine | Pd(PPh₃)₄ / K₂CO₃ | 4-bromotoluene + phenylboronic acid | 100 | 90 | General |
| None (ligandless) | Pd/C / K₂CO₃ | 4-iodotoluene + phenylboronic acid | 80 | 85 | General |
Note: Data for tri-tert-butylphosphonium tetrafluoroborate is used as a proxy to illustrate the effectiveness of bulky phosphine ligands generated from their salts. The performance of this compound is expected to be comparable in many cases.
The enhanced reactivity is attributed to the electron-rich nature and large cone angle of the trialkylphosphine ligand, which promotes the oxidative addition of the organohalide to the Pd(0) center and facilitates the final reductive elimination step.
Heck Reaction
The Heck reaction is a powerful method for the arylation or vinylation of alkenes.[4][5] The efficiency and regioselectivity of this reaction are highly dependent on the catalyst system. While phosphine-free palladium catalysts have been developed, phosphine ligands are often necessary for reactions involving less reactive aryl chlorides or for controlling selectivity.[4][6]
The use of this compound as a precursor for the triisopropylphosphine ligand in Heck reactions offers the advantage of employing a highly active, sterically hindered ligand without the need for anaerobic handling. This is particularly beneficial in high-throughput screening and process development where operational simplicity is crucial.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a representative example of how this compound can be used as a ligand precursor in a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/water (10:1, 5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add the toluene/water solvent mixture via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the desired time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparison with Other Phosphonium Salts and Ligand Systems
The primary alternatives to this compound are other phosphonium salts, such as tri-tert-butylphosphonium tetrafluoroborate and tricyclohexylphosphonium tetrafluoroborate, as well as other classes of ligands like N-heterocyclic carbenes (NHCs) and pre-formed palladium-phosphine complexes.
Table 2: Qualitative Comparison of Ligand Precursor Systems
| Feature | This compound | Tri-tert-butylphosphonium Tetrafluoroborate | N-Heterocyclic Carbenes (NHCs) | Pre-formed Pd-Phosphine Complexes |
| Air Stability | Excellent | Excellent | Generally good | Variable |
| Cost | Moderate | Moderate | Moderate to high | High |
| Generality | Broad applicability | Very broad applicability | Broad applicability | Application-specific |
| Handling | Simple weighing | Simple weighing | Requires inert atmosphere for free carbene | Simple weighing |
| Key Advantage | Stable precursor to a bulky, electron-rich ligand | Stable precursor to a very bulky, highly active ligand | Strong σ-donors, often highly stable catalysts | Well-defined, reproducible catalyst system |
The choice between these systems often depends on the specific application, cost considerations, and the desired level of reactivity. For many standard cross-coupling reactions, this compound offers a good balance of reactivity, stability, and cost-effectiveness.
Future Outlook
The use of phosphonium salts as stable precursors for air-sensitive phosphine ligands is a well-established and valuable strategy in modern catalysis. While much of the recent literature has focused on the highly bulky tri-tert-butylphosphine systems, this compound remains a relevant and effective choice for a wide range of transformations. Future research will likely focus on the development of more sustainable and efficient catalytic systems, including the use of lower catalyst loadings, greener reaction media, and the application of these ligands in novel, mechanistically distinct catalytic cycles. The operational simplicity afforded by phosphonium salts like this compound will undoubtedly continue to make them attractive reagents for both academic and industrial chemists.
References
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ChemBK. Triisopropylphosphine Tetrafluoroborate. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
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ResearchGate. Tri‐tert‐butylphosphonium Tetrafluoroborate | Request PDF. Available at: [Link]
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Wikipedia. Heck reaction. Available at: [Link]
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National Center for Biotechnology Information. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Available at: [Link]
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Organic Chemistry Portal. N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Available at: [Link]
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ResearchGate. (PDF) Decyl(Tri-Tert-Butyl)Phosphonium Tetrafluoroborate/Palladium Acetate: An Effective Catalyst for Cross-Coupling Reaction of Arylbromides with Phenylacetylene in Copper-Free Conditions. Available at: [Link]
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Chemistry LibreTexts. Heck Reaction. Available at: [Link]
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PubMed. Suzuki-Miyaura cross-couplings of arenediazonium tetrafluoroborate salts with arylboronic acids catalyzed by aluminium hydroxide-supported palladium nanoparticles. Available at: [Link]
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National Center for Biotechnology Information. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]
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Taylor & Francis Online. Heck reaction – Knowledge and References. Available at: [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Triisopropylphosphonium Tetrafluoroborate
As researchers and innovators in drug development, our focus is rightfully on discovery and synthesis. However, the integrity of our work and the safety of our laboratories depend on a rigorous understanding of the entire lifecycle of the chemicals we handle, including their proper disposal. Triisopropylphosphonium tetrafluoroborate is a versatile phosphine ligand precursor, invaluable in modern cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[1][2] Its utility, however, is paired with specific hazards that demand a formal, scientifically-grounded disposal strategy.
This guide provides a direct, procedural framework for the safe handling and disposal of this compound. It moves beyond mere compliance, embedding safety and environmental stewardship into your standard laboratory operations.
Core Hazard Assessment and Risk Mitigation
Understanding the "why" behind a protocol is critical for ensuring adherence and safety. The primary risks associated with this compound stem from its irritant nature and the chemical properties of its constituent ions.
Inherent Hazards: The compound is classified as an irritant to the skin, eyes, and respiratory system.[1][3][4] Direct contact with the powder can cause redness and discomfort, while inhalation of dust can lead to respiratory tract irritation.
The Tetrafluoroborate Anion ([BF₄]⁻): A crucial, often overlooked aspect is the potential for the tetrafluoroborate anion to decompose under certain conditions (e.g., heat or reaction with strong acids) to produce highly toxic and corrosive gases, such as hydrogen fluoride (HF).[5] This dictates the need for stringent segregation from incompatible materials.
Summary of Hazards and Classifications
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation, Category 2 | H315: Causes skin irritation | [1][6] |
| Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | [1] |
Causality-Driven PPE Protocol
Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound in any form—solid, in solution, or as waste.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. If there is a significant risk of dust generation, a face shield should be worn in addition to goggles.
-
Skin Protection: A standard laboratory coat must be worn and fully fastened. Nitrile or fluorinated rubber gloves are recommended to prevent skin contact.[6] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits or during a large spill, a NIOSH-certified N95 dust mask or a more protective respirator is necessary.[1]
The Disposal Workflow: A Step-by-Step Protocol
Disposal is not an afterthought; it is a planned experimental step. Due to its hazardous characteristics, this compound must be disposed of as regulated chemical waste. Under no circumstances should this chemical be disposed of in standard trash or flushed down the drain. [7]
Step 1: Waste Segregation and Collection
The principle of segregation is paramount to prevent dangerous reactions within a waste container.
-
Action: Collect all waste materials containing this compound—including unadulterated solid, reaction residues, contaminated weighing paper, and pipette tips—in a dedicated, sealable waste container.
-
Causality: This prevents inadvertent mixing with incompatible waste streams, such as strong acids (which could accelerate decomposition to HF) or strong oxidizing agents.[8] The container must be made of a compatible material (e.g., HDPE - high-density polyethylene).
Step 2: Comprehensive Waste Labeling
Proper labeling is a critical control that prevents accidents and ensures compliant disposal by your institution's Environmental Health & Safety (EHS) department or licensed contractor.
-
Action: Immediately label the waste container. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full, unambiguous chemical name: "This compound "
-
The associated hazards: "Irritant, Handle with Care "
-
The accumulation start date.
-
-
Causality: Clear, accurate labeling communicates the risk to everyone in the laboratory and is a primary requirement for regulatory compliance under the Resource Conservation and Recovery Act (RCRA).
Step 3: Interim Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be clearly marked, away from general traffic, and ideally within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Causality: Storing hazardous waste at or near the point of generation under the control of laboratory personnel minimizes the risk of spills and ensures proper handling prior to pickup. The container must remain closed except when actively adding waste.
Step 4: Final Disposal and Record Keeping
-
Action: Once the container is full or you have finished the project, arrange for its disposal through your institution’s EHS office or an approved hazardous waste contractor.[5][8] Do not allow waste to accumulate for extended periods.
-
Causality: Professional hazardous waste handlers are equipped to manage the final treatment and disposal of the chemical in a manner that is safe and environmentally compliant. Maintaining records of waste disposal is a good laboratory practice and often a regulatory requirement.
Disposal Decision and Workflow Diagram
The following diagram illustrates the logical flow for managing this compound from the point of generation to its final disposal.
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Protocol: Spill Management
In the event of an accidental release, a swift and correct response is essential to mitigate risk.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Don PPE: Before addressing the spill, don the full range of appropriate PPE, including a respirator if dust is present.[6]
-
Containment: For solid spills, carefully sweep or vacuum (with a HEPA-filtered vacuum) the material to minimize dust generation.[9] Place the collected material into your hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you ensure a safe research environment and uphold your professional responsibility for environmental stewardship.
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ChemBK. (2024). Triisopropylphosphine Tetrafluoroborate. Retrieved from [Link]
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Solvay. (2018). CYPHOS® IL 169 PHOSPHONIUM SALT Safety Data Sheet. Retrieved from [Link]
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Armadillo Clay. (n.d.). Borax Decahydrate Safety Data Sheet. Retrieved from [Link]
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Chalmers University of Technology. (2024). Techniques for recovery and recycling of ionic liquids: A review. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Borate Compounds, Inorganic. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Ionic Liquids: Methods of Degradation and Recovery. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Recovery and purification of ionic liquids from solutions: a review. Retrieved from [Link]
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Boric acid. Retrieved from [Link]
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Safeguarding Your Research: A Practical Guide to Handling Triisopropylphosphonium Tetrafluoroborate
For the modern researcher, ionic liquids like Triisopropylphosphonium tetrafluoroborate represent a frontier of chemical innovation, pivotal in advancing fields from catalysis to materials science. However, realizing their potential begins with a foundational commitment to safety. This guide moves beyond mere compliance, offering a framework for understanding and managing the risks associated with this compound. Here, we translate technical data into practical, field-tested protocols, ensuring that your work is not only groundbreaking but also fundamentally safe.
Understanding the Compound: A Risk-Based Approach
This compound is a solid powder that demands careful handling due to its potential health effects.[1][2] According to safety data sheets, it is classified as harmful if swallowed, inhaled, or comes into contact with skin.[3][4] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5] The causality behind these hazards lies in its chemical properties which can interact with biological tissues. Therefore, a comprehensive safety plan is not merely a suggestion but a critical component of the experimental design.
This guide provides an operational plan for the safe handling of this compound, from initial preparation to final disposal, ensuring the protection of all laboratory personnel.
Core Directive: Personal Protective Equipment (PPE)
The first line of defense when handling this compound is appropriate and correctly used PPE.[3] The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. Below is a summary of the essential PPE required.
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Provides a direct barrier against skin contact, which can cause irritation.[3][6] Disposable nitrile gloves offer protection against incidental splashes but should be changed immediately upon contamination.[7] For tasks with a higher risk of exposure, more robust reusable gloves should be considered.[7] Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid contaminating your hands.[3][8] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Protects the eyes from dust particles and accidental splashes, which can cause serious irritation.[6] For procedures with a significant splash risk, a face shield should be worn in addition to safety goggles to protect the entire face.[6][7] |
| Body Protection | Laboratory coat or chemical-resistant apron | Prevents the contamination of personal clothing and skin.[3][6] A lab coat should be fully buttoned to provide maximum coverage. In the event of a significant spill, contaminated clothing should be removed immediately.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Should be used when handling large quantities of the powder or when adequate ventilation cannot be guaranteed to prevent respiratory irritation from dust inhalation.[3][4][9] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Preparation and Area Designation:
-
Causality: Confining the handling of this compound to a designated area, such as a chemical fume hood, is a critical engineering control that minimizes the dispersion of dust particles into the laboratory environment.[4]
-
Procedure:
-
Ensure the fume hood is functioning correctly.
-
Cover the work surface with an absorbent, disposable liner to contain any potential spills.
-
Gather all necessary equipment, including glassware, spatulas, and waste containers, and place them within the designated area before introducing the chemical.
-
2. Donning Personal Protective Equipment:
-
Causality: As outlined in the PPE table, each piece of equipment provides a specific barrier against potential routes of exposure.
-
Procedure:
-
Put on a lab coat, followed by safety goggles.
-
If required by your risk assessment, don a respirator.
-
Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
3. Weighing and Transfer:
-
Causality: The process of weighing and transferring the solid powder presents the highest risk of generating airborne dust.
-
Procedure:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or directly into the reaction vessel.
-
Avoid any sudden movements that could create dust clouds.
-
4. Post-Handling and Decontamination:
-
Causality: Proper decontamination of the work area and equipment prevents inadvertent exposure to residual chemical.
-
Procedure:
-
Carefully wipe down the work surface and any contaminated equipment with an appropriate solvent (check for compatibility) and then with soap and water.
-
Collect all disposable materials, such as the bench liner and contaminated wipes, for proper disposal.
-
5. Waste Disposal:
-
Causality: this compound and its containers must be treated as hazardous waste to prevent environmental contamination and harm to others.
-
Procedure:
6. Doffing PPE and Personal Hygiene:
-
Causality: The incorrect removal of PPE can lead to self-contamination.
-
Procedure:
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][4] Seek immediate medical attention.[3][4]
Conclusion: Fostering a Culture of Safety
The responsible use of this compound is not just about following a set of rules; it is about cultivating a deep-seated culture of safety within the laboratory. By understanding the "why" behind each procedural step, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their work. This guide serves as a living document, intended to be integrated into your laboratory's specific safety protocols and adapted as new information becomes available.
References
-
Hampton Research. (2024, October 10). Safety Data Sheet - Ionic Liquid Screen. [Link]
-
SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. [Link]
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Molander, G. A., & Figueroa, R. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Institutes of Health. [Link]
-
Protective Industrial Products. (n.d.). Essential PPE for Contamination Control in High-Sensitivity Manufacturing Environments. [Link]
-
University of Illinois Division of Research Safety. (2025, December 5). Personal Protective Equipment. [Link]
-
ResearchGate. (n.d.). Sandmeyer reaction of aryldiazonium tetrafluoroborates with CuCF2P(O)(OEt)2. [Link]
-
Tempshield. (n.d.). Cryo-Protection® Safety Kits. [Link]
-
ResearchGate. (2016, September 19). Structure and supramolecular organization of trinbutyl(octadecyl)phosphonium tetrafluoroborate and its influence on catalytic activity of stabilized palladium nanoparticles. [Link]
-
ResearchGate. (n.d.). Phosphonium ylide and olefin substrate evaluation. [Link]
-
Oxford Academic. (2025, November 25). Photocatalytic transformations of tertiary phosphines through precise control of organophosphorus radicals. [Link]
Sources
- 1. 121099-07-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 121099-07-8 [amp.chemicalbook.com]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. fishersci.com [fishersci.com]
- 5. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
